9-Phenylxanthen-9-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-phenylxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPKFPOSRRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208279 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-38-3 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Phenylxanthen-9-ol | |
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| Record name | 596-38-3 | |
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| Record name | 9-Phenylxanthen-9-ol | |
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| Record name | 9-phenylxanthen-9-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.986 | |
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| Record name | 9-PHENYLXANTHEN-9-OL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the properties of 9-Phenylxanthen-9-ol?
An In-depth Technical Guide to 9-Phenylxanthen-9-ol: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic aromatic alcohol that holds significant value in synthetic organic chemistry and serves as a foundational structure for various research applications. Characterized by a tertiary alcohol group positioned on a rigid tricyclic xanthene core, its unique stereoelectronic properties make it an important intermediate. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, synthesis, and core applications of this compound, with a particular focus on its role as a precursor to the "pixyl" protecting group used in nucleoside chemistry. For researchers and drug development professionals, understanding the properties of this compound is crucial for leveraging the xanthene scaffold, a privileged structure in medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is an organic solid that is stable under normal laboratory conditions. Its core identity is defined by the CAS Registry Number 596-38-3.[1][2][3] The fundamental properties are summarized below.
Molecular Structure
The molecule consists of a central pyran ring fused with two benzene rings, forming the xanthene backbone. A phenyl group and a hydroxyl group are attached to the C9 carbon atom.
Caption: Molecular Structure of this compound.
Core Properties
The key physicochemical and computed properties of this compound are presented in the following table for quick reference.
| Property | Value | Source |
| CAS Number | 596-38-3 | [1][2] |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.32 g/mol | [1] |
| IUPAC Name | 9-phenyl-9H-xanthen-9-ol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥98.0% (Typical) | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| XLogP3 | 3.8 | |
| InChIKey | CVZUPKFPOSRRSK-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of this compound is routinely achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the 13 protons of the fused rings and the phenyl substituent. A characteristic singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.[5]
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the 19 carbon atoms. Key signals include those in the aromatic region (approx. 115-155 ppm) and a distinct quaternary carbon signal for the C9 atom bonded to the hydroxyl and phenyl groups (approx. 80-90 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups:
-
O-H Stretch: A broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-O Stretch: A strong band around 1000-1250 cm⁻¹ corresponds to the C-O single bond of the tertiary alcohol and the ether linkage in the xanthene ring.
-
Aromatic C-H and C=C Stretches: Sharp peaks above 3000 cm⁻¹ indicate aromatic C-H bonds, while several absorptions between 1450-1600 cm⁻¹ confirm the presence of aromatic C=C bonds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z = 274.3. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the phenyl group (M-77), leading to the highly stable 9-xanthenyl cation.
Synthesis and Core Reactivity
The primary synthetic route to this compound is straightforward and relies on fundamental organometallic chemistry. Its reactivity is dominated by the tertiary alcohol, which can be readily converted into a good leaving group.
Synthesis Workflow: Grignard Reaction
The most common laboratory synthesis involves the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the electrophilic carbonyl carbon of xanthen-9-one.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol (General):
-
Preparation: To a solution of xanthen-9-one in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar), a solution of phenylmagnesium bromide (typically 1.1-1.5 equivalents) is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield pure this compound.
Core Reactivity
The hydroxyl group of this compound can be easily protonated under acidic conditions, followed by the loss of water to form the resonance-stabilized 9-phenylxanthenyl carbocation. This high stability is the basis for its primary application. This reactivity allows for its conversion into derivatives like 9-chloro-9-phenylxanthene, which is a key reagent for introducing the pixyl protecting group.[6]
Applications in Research and Development
While the xanthene core is of general interest in medicinal chemistry, the most direct and established application of this compound is as a precursor to a widely used protecting group.
The 9-Phenylxanthen-9-yl (Pixyl) Protecting Group
In oligonucleotide synthesis, protecting the primary 5'-hydroxyl group of nucleosides is essential. The 9-phenylxanthen-9-yl (pixyl) group, derived from this compound, is a valuable acid-labile protecting group for this purpose.[6]
Mechanism of Application: The 9-ol is first converted to an activated species, typically 9-chloro-9-phenylxanthene. This electrophile then reacts with the primary alcohol of a nucleoside (e.g., thymidine) in the presence of a base to form the 5'-O-pixylated nucleoside.[6] The pixyl group is stable to the basic conditions used during subsequent synthetic steps but can be efficiently removed with mild acid to deprotect the hydroxyl group.[6]
Caption: Workflow for the use of the pixyl group in nucleoside protection.
The Xanthene Scaffold in Drug Discovery
The xanthene ring system is considered a "privileged scaffold" in medicinal chemistry. This is because its rigid, three-dimensional structure is found in a variety of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[7][8] Derivatives of the related xanthone structure, for instance, are explored for their ability to inhibit key enzymes involved in skin aging and inflammation.[7] Therefore, this compound serves as a valuable starting material for the synthesis of novel xanthene derivatives for screening in drug discovery programs.
Safety and Handling
As with any laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][10]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Users are required to consult the most current Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
This compound is a compound of significant utility, bridging foundational organic synthesis with advanced applications in biotechnology and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis, and predictable reactivity make it a reliable laboratory chemical. Its primary role as the precursor to the pixyl protecting group underscores its importance in the synthesis of complex biomolecules like oligonucleotides. Furthermore, as a member of the xanthene family, it represents a valuable building block for creating novel compounds for evaluation in drug discovery, making it a molecule of continued interest to researchers across the chemical and biological sciences.
References
-
9-PHENYL-9H-XANTHEN-9-OL | CAS 596-38-3. Matrix Fine Chemicals. [Link]
-
9H-Xanthen-9-ol, 9-phenyl-. NIST Chemistry WebBook. [Link]
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This compound. PubChem. [Link]
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Chemical Properties of 9H-Xanthen-9-ol, 9-phenyl- (CAS 596-38-3). Cheméo. [Link]
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Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. National Institutes of Health (NIH). [Link]
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9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses Procedure. [Link]
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1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
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Synthesis and Antitumor Activity of New Derivatives of Xanthen-9-one-4-acetic Acid. ResearchGate. [Link]
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- 3. This compound | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 9-Phenyl-9H-xanthen-9-ol (CAS 596-38-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Phenyl-9H-xanthen-9-ol (CAS 596-38-3), a heterocyclic compound with significant potential in pharmaceutical research and development. Drawing upon its core xanthene structure, this molecule exhibits noteworthy antioxidant and potential anti-inflammatory properties, making it a person of interest for further investigation. This document delves into its chemical identity, synthesis, analytical characterization, and explores its biological activities with a focus on its antioxidant and cyclooxygenase (COX) inhibitory potential.
Core Chemical Identity and Physicochemical Properties
9-Phenyl-9H-xanthen-9-ol is a tertiary alcohol characterized by a central xanthene tricycle with a phenyl group and a hydroxyl group substituted at the 9-position. This substitution pattern is crucial to its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 596-38-3 | [1] |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Appearance | Off-white to light yellow powder/crystals | [2] |
| Melting Point | 158-161 °C | [2] |
| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as methanol and DMSO. Low water solubility is predicted. | [2] |
Synthesis of 9-Phenyl-9H-xanthen-9-ol: A Mechanistic Approach
The primary and most efficient method for the synthesis of 9-Phenyl-9H-xanthen-9-ol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of a xanthone precursor.
The Grignard Reaction Pathway
The synthesis initiates with the preparation of a Grignard reagent, typically phenylmagnesium bromide, from bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent reaction involves the nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of 9H-xanthen-9-one. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final product, 9-Phenyl-9H-xanthen-9-ol.
Caption: Grignard reaction workflow for the synthesis of 9-Phenyl-9H-xanthen-9-ol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure for the synthesis of 9-Phenyl-9H-xanthen-9-ol.
Materials:
-
9H-xanthen-9-one
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form phenylmagnesium bromide.
-
Reaction with Xanthone: Cool the Grignard reagent to 0 °C. Dissolve 9H-xanthen-9-one in anhydrous THF and add it dropwise to the Grignard reagent solution with continuous stirring.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 9-Phenyl-9H-xanthen-9-ol as a solid.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 9-Phenyl-9H-xanthen-9-ol.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the xanthene and phenyl rings, as well as a singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the quaternary carbon at the 9-position, the carbons of the xanthene backbone, and the phenyl ring carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of 9-Phenyl-9H-xanthen-9-ol.
Illustrative RP-HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
This method allows for the separation of 9-Phenyl-9H-xanthen-9-ol from potential impurities and starting materials. Method validation should be performed to ensure accuracy, precision, and linearity.[3][4]
Biological Activity and Mechanistic Insights
The xanthene scaffold is present in many biologically active compounds, and 9-Phenyl-9H-xanthen-9-ol is of interest for its potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Xanthene derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties.[5] The antioxidant activity of 9-Phenyl-9H-xanthen-9-ol can be attributed to its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.
Proposed Antioxidant Mechanism:
The primary mechanism of antioxidant action for phenolic compounds, including 9-Phenyl-9H-xanthen-9-ol, is believed to be hydrogen atom transfer (HAT). The hydroxyl group can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical and a non-radical species (RH). The resulting phenoxyl radical is stabilized by resonance delocalization over the aromatic rings of the xanthene structure, which makes the initial hydrogen donation more favorable.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of 9-Phenyl-9H-xanthen-9-ol.
Experimental Evaluation of Antioxidant Activity:
The antioxidant capacity of 9-Phenyl-9H-xanthen-9-ol can be quantified using various in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant.
Cyclooxygenase (COX) Inhibitory Potential
The structural features of 9-Phenyl-9H-xanthen-9-ol suggest it may interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While direct experimental evidence for this specific compound is emerging, the broader class of xanthene derivatives has been investigated for anti-inflammatory effects.[6]
The Role of COX Enzymes in Inflammation:
COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
In Vitro COX Inhibition Assay Protocol:
The potential of 9-Phenyl-9H-xanthen-9-ol to inhibit COX-1 and COX-2 can be evaluated using commercially available inhibitor screening kits.[7][8]
Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of this color development.
General Procedure:
-
Enzyme and Compound Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. The test compound, 9-Phenyl-9H-xanthen-9-ol, is dissolved in a suitable solvent (e.g., DMSO) and prepared at various concentrations.
-
Incubation: The enzyme, a heme cofactor, and the test compound are pre-incubated in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: A chromogenic substrate is added, and the absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated to quantify the inhibitory potency.
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9-Phenylxanthen-9-ol molecular weight and formula.
An In-Depth Technical Guide to 9-Phenylxanthen-9-ol: Properties, Synthesis, and Core Applications
Abstract
This compound, a tertiary alcohol built upon the rigid, heterocyclic xanthene framework, serves as a cornerstone intermediate in modern synthetic organic chemistry. While its direct applications are limited, its true value lies in its role as a precursor to the 9-phenylxanthen-9-yl (pixyl or Px) protecting group, a sterically demanding and acid-labile moiety essential for the regioselective modification of complex molecules, particularly nucleosides. This guide provides an in-depth analysis of the physicochemical properties, a field-tested synthesis protocol, spectroscopic characterization, and the mechanistic basis for its primary application as a protecting group precursor.
Core Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its structural rigidity, conferred by the fused tricyclic xanthene system, and the presence of a tertiary hydroxyl group dictate its chemical behavior. The molecule's core identity is defined by the following parameters.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.3 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 596-38-3 | [1][2] |
| Synonyms | 9-Phenyl-9-xanthenol | [2][3] |
The central structural feature is the sp³-hybridized carbon at the 9-position, which is bonded to the phenyl group, the hydroxyl group, and two flanking benzene rings bridged by an ether linkage. This arrangement is key to its most important chemical transformation: the formation of a stable carbocation upon acid-catalyzed dehydration.
Synthesis via Grignard Reaction: A Mechanistic Approach
The most direct and reliable method for synthesizing this compound is the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of xanthen-9-one. The Grignard reaction is ideally suited for this transformation due to the high nucleophilicity of the organomagnesium reagent and the straightforward, high-yielding nature of the protocol.
Expertise & Causality:
The choice of an ethereal solvent like anhydrous Tetrahydrofuran (THF) is critical. THF is non-protic, preventing the premature quenching of the highly basic Grignard reagent, and it effectively solvates the magnesium species, facilitating the reaction. The reaction is initiated at 0°C to control the initial exothermic addition and then brought to room temperature to ensure the reaction proceeds to completion. A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for quenching; it is a mild proton source that protonates the intermediate alkoxide to form the final alcohol product without the risk of strong acids promoting side reactions like elimination.
Experimental Protocol: Synthesis of this compound
Materials:
-
Xanthen-9-one
-
Phenylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen or argon atmosphere, add xanthen-9-one (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF (approx. 5-10 mL per mmol of ketone).
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Add phenylmagnesium bromide (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup & Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The resulting crude solid can be further purified by recrystallization or flash column chromatography on silica gel.[4]
Synthesis Workflow Diagram
Caption: Grignard synthesis workflow for this compound.
Spectroscopic Characterization
Validation of the final product structure is achieved through a combination of standard spectroscopic techniques. Each method provides unique, complementary information.
| Technique | Solvent/Method | Key Expected Signals |
| ¹H NMR | CDCl₃ | Multiplets in the aromatic region (~7.1-7.4 ppm) corresponding to the 13 aromatic protons; a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O.[4][5] |
| ¹³C NMR | CDCl₃ | Signal for the quaternary C9 carbon (~83-85 ppm); multiple signals in the aromatic region (~115-150 ppm). |
| IR | KBr disc / Nujol mull | Broad O-H stretching band (~3400-3600 cm⁻¹); C-O stretching band (~1000-1200 cm⁻¹); characteristic aromatic C-H and C=C bands.[5] |
| Mass Spec. | ESI/EI | Molecular ion peak [M]⁺ or related adducts like [M+Na]⁺. |
Core Application: Precursor to the Pixyl (Px) Protecting Group
The primary utility of this compound is its function as a stable precursor to the 9-phenylxanthen-9-yl (pixyl) group, an acid-labile protecting group for primary alcohols. Its effectiveness stems from the remarkable stability of the intermediate pixyl carbocation.
Mechanism of Action: Formation of the Pixyl Cation
In the presence of an acid catalyst (e.g., acetic acid, pyridinium p-toluenesulfonate) or a halogenating agent (e.g., acetyl chloride), the tertiary hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent departure of water generates the 9-phenylxanthen-9-yl carbocation. This cation is highly stabilized through resonance, with the positive charge delocalized over the three aromatic rings of the xanthene system and the attached phenyl ring. This stability is the driving force for its formation and its reactivity towards nucleophiles like primary alcohols.
Protocol: 5'-O-Protection of Thymidine
Self-Validating System: The protocol's integrity is maintained by the distinct difference in polarity between the starting nucleoside (highly polar, low Rf on TLC) and the protected product (much less polar, higher Rf). The reaction can be monitored by TLC to confirm the consumption of the starting material. The acid-lability of the group provides a method of validation: the purified product, when subjected to mild acidic conditions (e.g., 80% acetic acid), should regenerate the starting nucleoside, confirming the nature of the linkage.
Materials:
-
Thymidine
-
This compound
-
Acetyl Chloride or Thionyl Chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Activator Preparation: In a separate flask, dissolve this compound (1.5 eq) in anhydrous pyridine and cool to 0°C. Slowly add acetyl chloride (1.5 eq) to form 9-chloro-9-phenylxanthene in situ. This is the active protecting agent.
-
Protection Reaction: Co-evaporate thymidine (1.0 eq) with anhydrous pyridine to remove residual water. Re-dissolve the dried thymidine in anhydrous pyridine.
-
Coupling: Add the solution of the activated 9-chloro-9-phenylxanthene to the thymidine solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM mobile phase). The product, 5'-O-(9-Phenylxanthen-9-yl)thymidine, will have a significantly higher Rf value than thymidine.
-
Workup and Purification: Once the reaction is complete, quench with methanol, concentrate the mixture, and purify using silica gel column chromatography to isolate the desired product.[6]
Protection Mechanism Diagram
Caption: Activation and protection pathway using this compound.
Conclusion
This compound is more than a simple tertiary alcohol; it is a sophisticated chemical tool. Its value is derived from its efficient synthesis and, most importantly, its ability to be converted into the sterically hindered and acid-sensitive pixyl protecting group. This functionality makes it an indispensable reagent in the multi-step synthesis of modified oligonucleotides and other complex natural products where precise, regioselective protection of primary hydroxyl groups is paramount for success.
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The Enduring Legacy of the Xanthene Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Xanthenol Derivatives
Abstract
The xanthene core, a simple oxygen-containing tricycle, has given rise to a vast and versatile class of derivatives that have indelibly marked the landscape of science and technology. From the vibrant hues of the earliest synthetic dyes to the precision of modern biomedical imaging and the targeted action of novel therapeutics, xanthenol derivatives stand as a testament to the power of heterocyclic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of these remarkable compounds. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes historical context with modern synthetic strategies and functional applications, offering both foundational knowledge and field-proven insights. We will delve into the seminal discoveries that first brought xanthenes to light, meticulously detail key synthetic methodologies with step-by-step protocols, and illuminate their multifaceted roles in medicinal chemistry, materials science, and beyond.
A Chromatic Dawn: The Historical Unveiling of Xanthenol Derivatives
The story of xanthenol derivatives begins in the latter half of the 19th century, a period of explosive growth in the field of synthetic organic chemistry. The burgeoning coal tar industry provided a rich source of aromatic compounds, fueling the discovery of a vibrant new world of synthetic dyes.
A pivotal moment arrived in 1871 when the German chemist Adolf von Baeyer, who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes and hydroaromatic compounds, first synthesized fluorescein.[1][2] This landmark achievement was accomplished through the condensation of phthalic anhydride with resorcinol (a 1,3-dihydroxybenzene) in the presence of a dehydrating agent like zinc chloride.[3][4] Baeyer initially named the compound "resorcinphthalein," but the term fluorescein was adopted by 1878, a nod to its most striking property: an intense green fluorescence in alkaline solution.[3] This discovery laid the foundation for the entire class of xanthene dyes.
Hot on the heels of fluorescein's discovery, another iconic class of xanthene dyes, the rhodamines, emerged in 1887. The industrial chemist Ceresole synthesized these brilliantly red fluorescent compounds, naming them from the Greek word "rhodon," meaning rose.[5] The synthesis of rhodamines, such as Rhodamine B, traditionally involves the condensation of phthalic anhydride with meta-aminophenols.[6] These early discoveries not only revolutionized the textile and coloring industries but also unknowingly sowed the seeds for future applications in biology and medicine, where the intense fluorescence of these molecules would become an invaluable tool.
The fundamental xanthene structure, a dibenzo-γ-pyran, provides a rigid, planar scaffold that is highly conducive to delocalization of π-electrons, the basis for its unique photophysical properties. The hydroxyl group at the 9-position, a defining feature of xanthenols, further influences the electronic properties and reactivity of the molecule.
The Art of the Build: Synthetic Methodologies for Xanthenol Derivatives
The synthesis of the xanthene core and its derivatives has evolved significantly since von Baeyer's initial explorations. Modern synthetic chemistry offers a diverse toolkit of methodologies, ranging from classical acid-catalyzed condensations to sophisticated transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the intended application of the final compound.
Classical Condensation Reactions: The Cornerstone of Xanthene Synthesis
The most traditional and widely employed method for constructing the xanthene scaffold is the acid-catalyzed condensation of an aldehyde with two equivalents of a phenol or a related activated aromatic compound, such as β-naphthol or dimedone.[7][8]
Mechanism of Acid-Catalyzed Xanthene Synthesis:
The reaction typically proceeds through a series of well-defined steps:
-
Electrophilic Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Electrophilic Aromatic Substitution: The activated aldehyde undergoes electrophilic substitution with the electron-rich phenol.
-
Dehydration: The resulting benzylic alcohol is protonated and subsequently loses a molecule of water to form a resonance-stabilized carbocation.
-
Second Electrophilic Attack: This carbocation then acts as an electrophile, attacking a second molecule of the phenol.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization with the elimination of another molecule of water to form the pyran ring of the xanthene core.
Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones [9]
This protocol details a solvent-free, three-component coupling reaction catalyzed by ZnO nanoparticles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Dimedone (1 mmol)
-
ZnO nanoparticles (0.007 g, 0.1 mmol, 10 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, 2-naphthol, dimedone, and ZnO nanoparticles.
-
Grind the mixture finely with a spatula.
-
Heat the reaction mixture in an oil bath at 120 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir to precipitate the solid product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivative.
Causality of Experimental Choices:
-
Solvent-free conditions: This "green chemistry" approach reduces waste, simplifies workup, and can accelerate reaction rates.
-
ZnO nanoparticles as catalyst: The high surface area of the nanocatalyst provides numerous active sites, enhancing catalytic efficiency. ZnO is also an inexpensive and environmentally benign catalyst.
-
Grinding of reactants: This increases the surface area of the solid reactants, promoting more efficient contact and reaction.
-
Heating at 120 °C: Provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Modern Synthetic Innovations
While classical methods remain valuable, contemporary organic synthesis has introduced more sophisticated and versatile routes to xanthenol derivatives, allowing for greater control over regioselectivity and functional group tolerance.
Titanium(IV) Chloride-Mediated Cyclization:
A facile strategy for synthesizing various xanthene derivatives involves a TiCl₄-mediated cyclization.[10] This Lewis acid-catalyzed method is particularly effective for constructing the xanthene core from precursors that may be sensitive to strong Brønsted acids.
Palladium-Catalyzed C-N Cross-Coupling:
A powerful and versatile method for the synthesis of rhodamine dyes from fluoresceins has been developed utilizing palladium-catalyzed C-N cross-coupling reactions.[11] This approach allows for the late-stage introduction of amino functionalities, providing access to a wide range of rhodamine derivatives that are difficult to prepare via traditional condensation methods.
Purification and Characterization
The purification of xanthenol derivatives is crucial to ensure their suitability for various applications, particularly in biological and materials science. Common purification techniques include:
-
Column Chromatography: Silica gel or alumina are frequently used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to elute the desired compound.[12][13]
-
Recrystallization: This is a simple and effective method for purifying solid derivatives, often from solvents like ethanol or methanol.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation and purification of xanthene dyes and their derivatives, providing high resolution and the ability to isolate highly pure compounds.[1][14]
Characterization of the synthesized derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure. For fluorescent derivatives, UV-Vis absorption and fluorescence emission spectroscopy are essential to determine their photophysical properties.
A Spectrum of Functionality: Applications of Xanthenol Derivatives
The unique structural and photophysical properties of xanthenol derivatives have led to their widespread use in a multitude of scientific and technological fields.
Illuminating Biology: Xanthenol Derivatives as Fluorescent Probes
The intense fluorescence and photostability of many xanthenol derivatives make them exceptional candidates for the development of fluorescent probes for biological imaging.[15] These probes are designed to exhibit a change in their fluorescence properties (e.g., "turn-on" fluorescence or a spectral shift) in the presence of a specific analyte, allowing for its detection and quantification in complex biological environments.[16]
Probes for Metal Ions:
Xanthenol-based probes have been developed for the selective detection of various metal ions, which play crucial roles in biological systems.[17][18][19] The design of these probes often incorporates a chelating moiety that binds to the target metal ion, inducing a conformational change in the fluorophore that modulates its fluorescence.
Probes for Enzymatic Activity:
Enzyme-activated fluorogenic probes are powerful tools for monitoring enzymatic activity in living cells.[10][20][21] These probes typically consist of a xanthene fluorophore that is "caged" with a substrate for the enzyme of interest. Enzymatic cleavage of the substrate releases the fluorophore, resulting in a "turn-on" fluorescence signal.
| Probe Type | Target Analyte | Sensing Mechanism | Excitation (nm) | Emission (nm) | Reference |
| Rhodamine-based | Cu²⁺ | Spirolactam ring opening | ~560 | ~580 | |
| Si-Rhodamine | Various | Spirocyclization equilibrium | 640-660 | 660-680 | [22][23] |
| Fluorescein-based | β-galactosidase | Enzymatic cleavage | ~490 | ~515 | [21] |
| Rhodol-based | pH | Protonation/deprotonation | Dual emission | ~540 and ~610 | [15] |
Table 1: Examples of Xanthenol-Based Fluorescent Probes
The Fight Against Disease: Xanthenol Derivatives in Medicinal Chemistry
The xanthene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Consequently, xanthenol derivatives have been extensively investigated for their therapeutic potential in various diseases, most notably cancer.[24]
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of xanthenol and related xanthene derivatives against a variety of cancer cell lines.[13][24] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| Xanthone Derivatives | HeLa (Cervical) | 10-50 | Apoptosis induction, Kinase inhibition | [3][24] |
| Dibenzoxanthenes | HepG2 (Liver) | 10-50 | DNA binding, Topoisomerase inhibition | [25] |
| Xanthen-3-ones | MCF-7 (Breast) | ~24 | Antiproliferative | [26] |
| Chalcone Hybrids | HCT-116 (Colon) | 0.34-22.4 | Apoptosis induction | [3] |
Table 2: Anticancer Activity of Selected Xanthene Derivatives
Targeting Cancer Signaling Pathways:
Xanthenol derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many xanthene derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling.[24][26][27] For example, some xanthone derivatives have been shown to inhibit tyrosine kinases and serine/threonine kinases that are often overactive in cancer.[6][28]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[18][23][26][29][30] Some natural product-derived compounds with structures related to xanthenes have been shown to modulate the MAPK pathway, suggesting a potential mechanism of action for xanthenol derivatives.[23]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation.[31][32][33][34][35] Inhibition of this pathway is a major strategy in cancer therapy, and some heterocyclic compounds, including those with scaffolds similar to xanthenes, have shown promise as PI3K inhibitors.[32][33][36]
Beyond Biology: Materials Science and Other Applications
The utility of xanthenol derivatives extends beyond the life sciences. Their unique electronic and photophysical properties have made them valuable components in various materials and technologies.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some xanthene derivatives make them suitable for use as emitters in OLEDs, contributing to the development of brighter and more efficient displays.
-
Dyes and Pigments: The historical application of xanthene derivatives as dyes for textiles, paper, and inks continues to be relevant today.
-
Photodynamic Therapy (PDT): Some xanthene derivatives can act as photosensitizers in PDT. Upon irradiation with light of a specific wavelength, these molecules generate reactive oxygen species that can selectively kill cancer cells.
Conclusion and Future Perspectives
From their serendipitous discovery as vibrant synthetic dyes to their current status as sophisticated tools in biomedical research and promising therapeutic agents, xanthenol derivatives have demonstrated remarkable versatility. The journey of these compounds exemplifies the synergistic relationship between fundamental chemical synthesis and applied science. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space of xanthene derivatives, enabling the fine-tuning of their properties for specific applications.
The future of xanthenol derivatives is bright. In medicinal chemistry, the focus will likely be on developing derivatives with enhanced target specificity and improved pharmacokinetic profiles to translate their potent in vitro activities into effective clinical therapies. In the realm of bio-imaging, the design of next-generation fluorescent probes with features such as near-infrared emission, improved photostability, and the ability to monitor multiple analytes simultaneously will push the boundaries of our understanding of complex biological systems. Furthermore, the exploration of their potential in advanced materials, such as organic electronics and smart materials, is a rapidly growing field. The rich history and diverse functionality of the xanthene scaffold ensure that its derivatives will remain a vibrant and impactful area of scientific inquiry for years to come.
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- Fayed, E. A., El-Adl, K., & El-Sadek, M. E. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 25(18), 4257. [URL: https://www.mdpi.com/1420-3049/25/18/4257]
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A Technical Guide to the Spectroscopic Characterization of 9-Phenylxanthen-9-ol
This guide provides an in-depth analysis of the spectroscopic data for 9-Phenylxanthen-9-ol, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and analytical science. We will explore the causality behind the spectral features, providing a self-validating framework for the structural elucidation of this important molecule.
Introduction: The Significance of this compound
The xanthene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast range of dyes, fluorescent probes, and biologically active compounds.[1] this compound, with its tertiary alcohol and triphenylmethane-like central carbon, serves as a fundamental building block for many of these derivatives. Its derivatives are explored as protecting groups in organic synthesis and as precursors to highly colored xanthylium salts.[2] Accurate and unambiguous structural confirmation is paramount, and this is achieved through the synergistic application of modern spectroscopic techniques. This guide provides a detailed examination of the NMR, IR, and mass spectrometric data that collectively build a complete structural portrait of the molecule.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecule's fundamental structure. This compound consists of a central pyran ring fused to two benzene rings (the xanthene system), with a phenyl group and a hydroxyl group attached to the C9 carbon.
-
Molecular Formula: C₁₉H₁₄O₂[3]
-
Molecular Weight: 274.31 g/mol [3]
-
IUPAC Name: this compound[3]
-
CAS Number: 596-38-3[3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation
The choice of solvent and concentration is critical for acquiring high-quality NMR data. A deuterated solvent that effectively dissolves the analyte but does not produce interfering signals is required.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar compounds like the target molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: The sample is then placed in the NMR spectrometer (e.g., a 400 MHz instrument) for data acquisition. The experiment is run to obtain both ¹H and ¹³C spectra.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is characterized by signals in the aromatic region and a singlet for the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 - 7.10 | Multiplet | 13H | Aromatic Protons |
| ~2.80 | Singlet | 1H | Hydroxyl (O-H) |
| Data sourced from spectral databases and predicted values.[1] |
Interpretation:
-
Aromatic Protons (δ 7.50 - 7.10): The 13 aromatic protons from the two fused benzene rings of the xanthene core and the attached phenyl group are electronically distinct. Due to complex spin-spin coupling and overlapping signals, they appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). This downfield shift is characteristic of protons attached to electron-de-localized aromatic systems.
-
Hydroxyl Proton (δ ~2.80): The hydroxyl proton appears as a singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent, as these factors affect hydrogen bonding. It appears as a singlet because there are no adjacent protons to couple with, and its signal is often broadened due to chemical exchange.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 19 carbon atoms, the spectrum is expected to show multiple signals, primarily in the aromatic region.
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 120 | Aromatic Carbons (C-H and C-quaternary) |
| ~75 | Quaternary Carbon (C9) |
| Data sourced from spectral databases and predicted values.[3] |
Interpretation:
-
Aromatic Carbons (δ 150 - 120): The 18 carbons of the three aromatic rings resonate in this typical downfield region. The signals for carbons bonded to the ether oxygen (C-O-C) will be the most downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will produce a cluster of signals in this range.
-
Quaternary Carbon C9 (δ ~75): The central sp³-hybridized carbon (C9), which is bonded to three aromatic rings and a hydroxyl group, is highly deshielded. Its signal appears significantly downfield for a saturated carbon, typically in the δ 70-80 ppm range. The attachment to the electronegative oxygen and three aromatic systems explains this substantial downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for solid samples that requires minimal sample preparation.
-
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
IR Spectroscopy: Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500 - 3200 | O-H Stretch (broad) | Alcohol (H-bonded) |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1100 | C-O Stretch | Tertiary Alcohol |
| Data based on characteristic infrared absorption frequencies. |
Interpretation:
-
O-H Stretch (~3500 - 3200 cm⁻¹): A broad and prominent absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group, confirming the presence of the alcohol functionality.
-
Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): Sharp absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the molecule.
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium to strong absorptions are due to the stretching vibrations within the aromatic rings.
-
C-O Stretches (~1250 and ~1100 cm⁻¹): Two distinct C-O stretching bands are expected. The band around 1250 cm⁻¹ corresponds to the aryl-alkyl ether linkage within the xanthene core (Ar-O-C). The band around 1100 cm⁻¹ is characteristic of the C-O bond of the tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a hard ionization technique that causes fragmentation, providing a characteristic "fingerprint" for the molecule.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrometry: Data and Fragmentation Analysis
The mass spectrum of this compound provides key structural information.
| m/z Value | Ion Identity | Significance |
| 274 | [C₁₉H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 257 | [M - OH]⁺ | Loss of hydroxyl |
| 197 | [Xanthylium cation - H]⁺ | Major Fragment |
| 181 | [Biphenylene oxide]⁺• | Fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Data sourced from spectral databases.[3] |
Fragmentation Pathway:
The fragmentation of this compound is driven by the stability of the resulting carbocations.
Caption: Proposed EI-MS fragmentation pathway for this compound.
-
Molecular Ion (m/z 274): The peak at m/z 274 corresponds to the intact molecular ion, confirming the molecular weight of the compound.
-
Loss of Hydroxyl (m/z 257): A common initial fragmentation for alcohols is the loss of the hydroxyl radical (•OH, 17 Da), leading to the formation of a stable tertiary carbocation, the 9-phenylxanthylium cation, at m/z 257.
-
Formation of Phenyl Cation (m/z 77): Cleavage of the bond between C9 and the phenyl group results in the formation of the stable phenyl cation at m/z 77.
-
Formation of m/z 181: Loss of the phenyl group from the xanthylium cation (m/z 257) can lead to a fragment at m/z 180, which can rearrange. Alternatively, cleavage of the C9-phenyl and C9-O bonds can lead to the stable dibenzofuran radical cation at m/z 168, but a more likely fragment at m/z 181 corresponds to the biphenylene oxide cation.
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
-
MS establishes the molecular formula (C₁₉H₁₄O₂) by providing the molecular weight (274 Da).
-
IR confirms the presence of key functional groups: an alcohol (-OH) and an aryl ether (C-O-C), consistent with the proposed structure.
-
¹³C NMR confirms the presence of 19 unique carbons, including a highly deshielded sp³ quaternary carbon (C9) and a multitude of sp² aromatic carbons.
-
¹H NMR confirms the presence of 14 total protons, with 13 in the aromatic region and one labile hydroxyl proton, matching the molecular formula.
Together, these techniques provide a self-consistent and unambiguous confirmation of the structure of this compound. The data from each method corroborates the others, leaving no doubt as to the identity and connectivity of the atoms within the molecule.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern structural elucidation. Through the combined application of NMR, IR, and Mass Spectrometry, a comprehensive and validated molecular structure is established. This guide has detailed not only the expected data but also the underlying principles and experimental considerations, providing researchers with a robust framework for the analysis of this compound and its many important derivatives.
References
An In-depth Technical Guide to 9-Phenylxanthen-9-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylxanthen-9-ol, a heterocyclic compound belonging to the xanthene class, is a molecule of significant interest in various fields of chemical and pharmaceutical sciences.[1] Its unique structural framework, comprising a tricyclic xanthene core with a phenyl substituent at the 9-position, imparts a distinct set of physical and chemical properties that make it a valuable tool in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₂ | PubChem[2] |
| Molecular Weight | 274.31 g/mol | PubChem[2] |
| Appearance | White to almost white or pale yellow crystalline powder | ChemicalBook[3], TCI[1] |
| Melting Point | 158-161 °C | ChemicalBook[4] |
| Boiling Point | 377.3°C (estimate) | ChemicalBook[4] |
| Solubility | Slightly soluble in Chloroform. Soluble in Acetic Acid with the addition of water. | ChemicalBook[4] |
| CAS Number | 596-38-3 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory synthesis of this compound involves the Grignard reaction between xanthen-9-one and phenylmagnesium bromide. This nucleophilic addition to the carbonyl group of the xanthenone is a classic and reliable method.
Figure 1: Synthesis of this compound via Grignard Reaction.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of xanthen-9-one in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Grignard Reagent Addition: A solution of phenylmagnesium bromide in THF is added dropwise to the stirred solution of xanthen-9-one at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the intermediate magnesium alkoxide to yield the final product and precipitates magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[5]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons of the xanthene and phenyl rings, as well as a singlet for the hydroxyl proton. The aromatic region typically shows complex multiplets due to the coupling of the various protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the quaternary carbon at the 9-position, the carbons of the phenyl ring, and the carbons of the xanthene backbone.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.[6] Key absorptions for this compound include:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-O Stretch: A strong absorption band around 1000-1300 cm⁻¹, corresponding to the C-O single bond of the alcohol.
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.[7]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (274.31 g/mol ).[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the hydroxyl group and the stability of the corresponding carbocation.
Sources
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Solubility of 9-Phenylxanthen-9-ol in various solvents.
An In-Depth Technical Guide to the Solubility of 9-Phenylxanthen-9-ol in Various Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₉H₁₄O₂).[1] As a molecule of significant interest in organic synthesis and medicinal chemistry, a thorough understanding of its behavior in various solvents is paramount for its application, purification, and formulation. This document outlines the predicted solubility profile of this compound based on its molecular structure, provides detailed, step-by-step protocols for both qualitative and quantitative solubility determination, and presents a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of the solubility of this compound.
Introduction: The Physicochemical Landscape of this compound
This compound is a tertiary alcohol featuring a bulky, rigid, and largely nonpolar xanthene backbone fused with a phenyl group.[1] Its chemical structure is the primary determinant of its solubility. The molecule's character is dominated by the large, hydrophobic surface area of the aromatic rings. The presence of a hydroxyl (-OH) group introduces a polar site capable of acting as a hydrogen bond donor and acceptor. However, the steric hindrance around this hydroxyl group, imposed by the three surrounding phenyl rings, is expected to temper its influence on overall solubility, particularly in polar protic solvents.
Key Molecular Properties:
-
Molecular Formula: C₁₉H₁₄O₂[1]
-
Molecular Weight: 274.31 g/mol
-
Structure: A central carbon atom bonded to a phenyl group, two phenyl rings linked by an ether group (the xanthene moiety), and a hydroxyl group.[1]
The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[2] Given the predominantly nonpolar nature of this compound, it is anticipated to exhibit greater solubility in nonpolar or moderately polar aprotic solvents and limited solubility in highly polar protic solvents like water.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Various Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Good to Excellent | The large nonpolar surface area of the xanthene and phenyl rings will interact favorably with these nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good to Excellent | These solvents possess a dipole moment that can interact with the polar ether linkage and the hydroxyl group, while their organic character accommodates the nonpolar rings. Ethyl acetate and DMF are suggested as potential recrystallization solvents for xanthene derivatives.[5] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Insoluble | The energetic cost of disrupting the strong hydrogen bonding network of these solvents to accommodate the large, nonpolar molecule is high. The sterically hindered -OH group is unlikely to form effective hydrogen bonds with the solvent.[3] |
| Acidic/Basic Aqueous | 5% Aqueous HCl, 5% Aqueous NaOH | Insoluble | The molecule lacks significant acidic or basic functional groups that can be protonated or deprotonated to form a more soluble salt.[6] |
Experimental Determination of Solubility
To validate the predicted solubility and obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.
Workflow for Solubility Determination
The overall process involves a qualitative assessment followed by a rigorous quantitative determination in solvents where solubility is observed.
Caption: Experimental workflow for solubility assessment.
Protocol 1: Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in a range of solvents.[6][7]
Materials:
-
This compound
-
Test tubes or small vials
-
Vortex mixer
-
Selection of solvents (e.g., water, methanol, ethanol, hexane, toluene, ethyl acetate, acetone, THF, DCM)
Procedure:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add approximately 1-2 mg of this compound to each test tube.
-
Add 1 mL of the respective solvent to each tube.
-
Vortex each tube vigorously for 30-60 seconds.
-
Allow the tubes to stand for 5-10 minutes and visually inspect for any undissolved solid.
-
Record observations as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[2]
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The presence of excess solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids.
-
Analysis: Prepare a series of dilutions of the filtered supernatant. Determine the concentration of this compound in the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry.[8][9][10]
Analytical Method: UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a common and reliable method for determining the concentration of an analyte in solution, provided the analyte has a suitable chromophore.[11][12] The aromatic rings in this compound provide strong UV absorbance.
Workflow for Spectrophotometric Analysis:
Caption: UV-Vis spectrophotometry quantification workflow.
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a solution of this compound of known concentration in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.[8]
-
Analyze the Saturated Sample: Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized format for easy comparison.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate reliable solubility data. This information is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and for any application where the compound must be delivered in a solution phase.
References
- 1. This compound | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. rootspress.org [rootspress.org]
- 9. rjptonline.org [rjptonline.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Melting Point of 9-Phenylxanthen-9-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermal Properties in Drug Development and Materials Science
The thermal stability and melting point of an active pharmaceutical ingredient (API) or a functional material are critical parameters that influence its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its in-vivo performance. A thorough understanding of these properties is paramount for ensuring product quality, safety, and efficacy.
For drug development professionals, the melting point is a key indicator of purity and is integral to pre-formulation studies. It influences solubility, dissolution rate, and bioavailability. Thermal stability, on the other hand, dictates the viable conditions for manufacturing processes such as drying, milling, and hot-melt extrusion, and determines the shelf-life and storage requirements of the final drug product. Degradation at elevated temperatures can lead to the formation of impurities, potentially altering the therapeutic effect and raising safety concerns.
In the realm of materials science, the thermal properties of molecules like 9-Phenylxanthen-9-ol are equally crucial. The xanthene core is a privileged scaffold in the design of fluorescent probes, sensors, and other advanced materials. The thermal stability of these materials directly impacts their operational range and durability.
This guide, therefore, aims to provide a detailed and practical overview of the melting point and thermal stability of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Melting Point of this compound: A Critical Physicochemical Parameter
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting point range.
Experimentally Reported Melting Points
A review of commercially available this compound from various suppliers reveals a consensus on its melting point, with minor variations that are common for organic compounds. The reported values are summarized in the table below.
| Supplier/Source | Reported Melting Point (°C) |
| ChemicalBook | 150 (literature value)[1] |
| Tokyo Chemical Industry | 162[2] |
Note: A Safety Data Sheet from Thermo Fisher Scientific lists a melting point of 152 - 158 °C; however, this document pertains to 9H-Fluoren-9-ol, a different compound, and should not be associated with this compound.
The observed range of 150-162 °C is likely attributable to differences in the purity of the material from various commercial sources and the specific analytical method employed for the determination. For rigorous scientific work, it is imperative to determine the melting point of the specific batch of this compound being used.
Standard Protocol for Melting Point Determination
The determination of a precise melting point requires a standardized and carefully executed protocol. The capillary melting point method is the most common and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
This compound sample
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more precise measurement, a slower heating rate (1-2 °C/min) should be used as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.
-
Purity Assessment: A sharp melting point range (typically less than 2 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.
Thermal Stability of this compound: Understanding Decomposition Pathways
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. While specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely published, an understanding of its chemical structure allows for an informed discussion of its likely thermal behavior and the appropriate methods for its evaluation.
Structural Considerations for Thermal Stability
This compound is a triarylcarbinol. The central carbinol carbon is sterically hindered by the three bulky aromatic groups (the xanthene moiety and the phenyl ring). This steric crowding contributes significantly to the molecule's overall stability. The xanthene core itself is a robust, conjugated system.
Potential thermal decomposition pathways for this compound could involve:
-
Dehydration: Elimination of a water molecule to form the corresponding carbocation, which could then undergo further reactions.
-
Fragmentation: Cleavage of the carbon-carbon or carbon-oxygen bonds at higher temperatures, leading to the formation of smaller aromatic fragments.
Recommended Methodologies for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass.
Hypothetical TGA Experimental Protocol for this compound:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 5-10 mg of this compound.
-
Pan: Platinum or alumina pan.
-
Purge Gas: Inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic and exothermic transitions, such as melting, crystallization, and decomposition.
Hypothetical DSC Experimental Protocol for this compound:
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Sample Mass: 2-5 mg of this compound.
-
Pan: Hermetically sealed aluminum pans.
-
Purge Gas: Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature to 200 °C (above the expected melting point) at a heating rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes to ensure complete melting.
-
Cool to 25 °C at a rate of 10 °C/min to observe any crystallization events.
-
Ramp the temperature to 400 °C at a heating rate of 10 °C/min to observe any decomposition events.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. At higher temperatures, exothermic peaks may be observed, which would indicate decomposition.
Visualization of Experimental Workflow
The logical flow for the comprehensive thermal analysis of this compound can be visualized as follows:
Caption: Workflow for the thermal analysis of this compound.
Conclusion and Future Perspectives
This technical guide has consolidated the available information on the melting point of this compound and provided a scientifically grounded framework for the assessment of its thermal stability. The experimentally reported melting point lies in the range of 150-162 °C, a critical piece of data for its characterization and use. While direct experimental data on its thermal decomposition is currently lacking in publicly accessible literature, the methodologies of TGA and DSC have been outlined as the gold standard for such an investigation.
For researchers in drug development and materials science, the protocols and theoretical considerations presented herein offer a clear path forward for the comprehensive thermal characterization of this compound and its derivatives. Future work should focus on obtaining and publishing the TGA and DSC data for this important compound to fill the existing knowledge gap. Such data will be invaluable for accelerating the development of new therapeutics and functional materials based on the xanthene scaffold.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
-
Differential Scanning Calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. [Link]
Sources
Potential Biological Activities of 9-Phenylxanthen-9-ol: A Technical Guide for Drug Discovery Professionals
Foreword
The xanthene scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide delves into the potential biological activities of a specific, yet foundational member of this class: 9-Phenylxanthen-9-ol. While direct and extensive research on this parent compound is emerging, a comprehensive analysis of its derivatives provides compelling evidence for its latent potential as a precursor for novel therapeutic agents. This document will synthesize the existing knowledge on its synthesis, and through the lens of its derivatives, explore its potential anticancer and antimicrobial activities, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for future exploration.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical first step in the exploration of its biological potential, as it serves as the primary precursor for a multitude of derivatives. A common and effective method involves the Grignard reaction, a robust and versatile C-C bond-forming reaction.
Synthetic Protocol: Grignard Reaction for this compound
This protocol outlines the synthesis of this compound from 9H-xanthen-9-one.
Materials:
-
9H-xanthen-9-one
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings. b. Add a small crystal of iodine to activate the magnesium. c. Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel. d. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. e. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming the phenylmagnesium bromide Grignard reagent.
-
Reaction with 9H-Xanthen-9-one: a. Dissolve 9H-xanthen-9-one in anhydrous THF. b. Cool the Grignard reagent solution in an ice bath. c. Slowly add the 9H-xanthen-9-one solution to the Grignard reagent via the dropping funnel. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with diethyl ether or ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Anticancer Activity
The xanthene nucleus is a key pharmacophore in a number of anticancer agents, with mechanisms often involving DNA intercalation and enzyme inhibition.[3] While direct studies on this compound are limited, its derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5]
Evidence from Derivatives
A study on xanthene and thioxanthene derivatives revealed that these compounds exhibit significant anticancer properties.[4][5] For instance, a cysteine-coupled derivative of 9-phenyl-9H-thioxanthen-9-ol, a close structural analog, was synthesized and evaluated for its anticancer effects.[4] Another study highlighted that some synthesized xanthene derivatives showed potent cytotoxicity against specific cancer cell lines, with one compound exhibiting excellent inhibition against HeLa cells.[4] These findings suggest that the 9-phenylxanthene scaffold is a viable starting point for the development of novel anticancer drugs.
Tabulated Cytotoxicity Data of Xanthene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 1 (9-Benzyl-9H-xanthen-9-ol) | HeLa | 213.06 | [4] |
| Compound 2 (9-Benzyl-9H-thioxanthen-9-ol) | Hep G2 | 161.3 ± 41 | [5] |
| Compound 3 (9-Phenyl-9H-thioxanthen-9-ol) | Caco-2 | 9.6 ± 1.1 | [5] |
Proposed Mechanisms of Action
The anticancer activity of xanthene derivatives is believed to stem from several mechanisms:
-
DNA Intercalation: The planar tricyclic structure of the xanthene core is a key feature for intercalating with DNA, which can disrupt DNA replication and transcription in cancer cells.[3]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2).[5]
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). While not explicitly detailed for this compound, this is a common mechanism for related heterocyclic compounds.[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, Hep G2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Make serial dilutions of the compound in the complete culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 5 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticancer Activity Workflow Diagram
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Potential Antimicrobial Activity
Phenolic compounds and their derivatives are well-known for their antimicrobial properties against a wide range of bacteria and fungi.[9][10] The xanthene structure, being a dibenzo-γ-pyrone, falls into this broad class of compounds, suggesting that this compound could possess antimicrobial activity.
Evidence from Related Structures
Studies on derivatives of other heterocyclic systems with substitutions at the 9-position have demonstrated significant antimicrobial activity. For example, 9-phenylfascaplysin and its analogs have shown outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains.[11] While a different heterocyclic core, this highlights the importance of the 9-phenyl substitution for antimicrobial action. Furthermore, various phenol derivatives have been shown to be effective against both planktonic bacteria and biofilms.[9]
Proposed Mechanisms of Action
The antimicrobial action of phenolic compounds can be attributed to several mechanisms:
-
Disruption of Cell Membranes: The lipophilic nature of the phenyl and xanthene groups can facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its integrity and leading to cell death.[12]
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, interfering with metabolic pathways.
-
Interaction with Cellular Proteins: The hydroxyl group can form hydrogen bonds with bacterial proteins, altering their conformation and function.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound or its derivatives
-
DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add the bacterial inoculum to each well containing the compound dilutions. d. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antimicrobial Testing Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct biological data on this compound is not extensively documented in the current literature, the potent and varied activities of its derivatives strongly suggest that this compound is a valuable scaffold for drug discovery. The evidence points towards significant potential in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Systematic evaluation of this compound: A thorough investigation of the parent compound's intrinsic biological activities is warranted.
-
Structure-Activity Relationship (SAR) studies: Synthesis and screening of a library of derivatives with modifications on the phenyl and xanthene rings will help in identifying the key structural features required for optimal activity and selectivity.
-
Mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by active derivatives will be crucial for their further development as therapeutic agents.
The information and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this compound and its derivatives, potentially unlocking new avenues for the treatment of cancer and infectious diseases.
References
- Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC - NIH. (2023-10-03).
- 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs | ACS Omega. (2022-04-13).
- Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - ResearchG
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.
- Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed. (2021-01-15).
- This compound | C19H14O2 | CID 68997 - PubChem.
- Synthesis of 9H-xanthen-9-one a.
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - NIH.
- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical str
- Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC - NIH.
- Biological evaluation of 9-(1H-Indol-3-yl) xanthen-4-(9H)
- 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC - NIH. (2022-04-13).
- Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid deriv
- Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Deriv
- Synthesis and biological activities of new halophenols - PubMed.
- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (2022-01-18).
- Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isol
- Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives - ResearchG
- Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC - PubMed Central.
- Anticancer Activity of N
- Enhanced cytogenetic and antitumor effects by 9-nitrocamptothecin and antineoplastics.
- Tricyclodecan-9-yl-Xanthogenate (D609)
- Tricyclodecan-9-yl-xanthogenate (D609)
- Applications of 2-Methyl-9H-xanthene in Medicinal Chemistry: A Detailed Overview of Therapeutic Potential and Experimental Proto - Benchchem.
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- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
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- 11. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Phenylxanthen-9-ol from Xanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthene scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1] Specifically, 9-substituted xanthene derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiparasitic, antibacterial, and neuroprotective effects.[1] The synthesis of 9-phenylxanthen-9-ol, a tertiary alcohol, from xanthen-9-one serves as a classic and instructive example of carbon-carbon bond formation via the Grignard reaction. This transformation is fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of this compound. As your senior application scientist, this document is structured to not only provide a step-by-step methodology but also to impart a deeper understanding of the chemical principles and experimental nuances that ensure a successful and reproducible outcome.
Reaction Principle: The Grignard Reaction
The core of this synthesis is the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[3][4] In this specific application, phenylmagnesium bromide acts as the Grignard reagent, attacking the carbonyl carbon of xanthen-9-one. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final tertiary alcohol, this compound.
A critical aspect of the Grignard reaction is the requirement for anhydrous (dry) conditions. Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents, which would quench the reagent and prevent the desired reaction with the ketone.[5] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used throughout the procedure.
Diagram of the Reaction Mechanism
Caption: Overall experimental workflow for the synthesis of this compound.
Product Characterization
Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₉H₁₄O₂
-
Molecular Weight: 274.31 g/mol [6]* Melting Point: 162-164 °C (literature value)
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the xanthene and phenyl rings, as well as a characteristic singlet for the hydroxyl proton.
-
A complex multiplet in the region of δ 7.0-7.5 ppm for the aromatic protons.
-
A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration and solvent.
-
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): The carbon NMR spectrum will show signals for the aromatic carbons and the quaternary carbon at the 9-position. [7][8] * Signals for the aromatic carbons are expected in the range of δ 115-155 ppm.
-
The signal for the quaternary carbon (C-9) bearing the hydroxyl and phenyl groups will be downfield.
-
Safety Precautions
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving ether must be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Grignard Reagents: Grignard reagents are moisture-sensitive and can react violently with water. Handle under anhydrous conditions.
-
Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat closed systems.
Troubleshooting
-
Grignard reaction does not initiate: This is a common issue. Ensure all glassware is scrupulously dry. Crush the magnesium turnings slightly to expose a fresh surface. Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may be necessary.
-
Low product yield: This could be due to moisture contamination, incomplete reaction, or losses during workup and purification. Ensure anhydrous conditions are maintained. Allow sufficient reaction time. Be careful during extractions to avoid loss of the organic layer.
-
Product is an oil or does not crystallize: The crude product may contain impurities that inhibit crystallization. Ensure the workup was thorough to remove byproducts. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. Re-purification by column chromatography may be necessary if recrystallization fails.
References
-
PrepChem.com. Preparation of phenylmagnesium bromide. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Syntheses. 2,3-Diphenylindone. [Link]
-
PubChem. This compound. [Link]
-
PubMed Central. (2023). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Cheméo. Chemical Properties of 9H-Xanthen-9-ol, 9-phenyl- (CAS 596-38-3). [Link]
-
NIST WebBook. 9H-Xanthen-9-ol, 9-phenyl-. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2020, January 10). Recrystallization. [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
Organic Syntheses. A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2). [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]
-
ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents II (video). [Link]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. This compound | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 9-Phenylxanthen-9-ol in Supramolecular Chemistry and Clathrate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of 9-Phenylxanthen-9-ol in Host-Guest Chemistry
Supramolecular chemistry, a field predicated on the principles of molecular recognition and self-assembly, offers profound opportunities for the rational design of functional materials.[1] At the heart of this discipline lies the concept of host-guest chemistry, where a host molecule can encapsulate a guest molecule, leading to the formation of a well-defined structural entity known as a clathrate or inclusion compound.[2] this compound and its derivatives have emerged as a versatile class of host molecules. Their rigid, bulky, and three-dimensional architecture provides the necessary pre-organized cavities within a crystal lattice to accommodate a variety of guest molecules.[3][4] The strategic placement of a hydroxyl group and the potential for further functionalization of the xanthene scaffold allow for tailored host-guest interactions, making these compounds particularly attractive for applications in separation sciences, sensing, and the development of novel pharmaceutical formulations.
This guide provides an in-depth exploration of the use of this compound as a foundational building block for supramolecular assemblies. We will delve into the underlying principles of clathrate formation, provide detailed protocols for their synthesis and characterization, and discuss the critical experimental considerations that ensure reproducible and insightful results.
The Foundation of Clathrate Formation with this compound
The ability of this compound and its derivatives to form clathrates is intrinsically linked to its molecular structure. The bulky phenyl and xanthenyl groups create a rigid framework that, upon crystallization, can generate voids or channels of specific dimensions. The choice of solvent (the guest molecule) during this crystallization process is paramount; a solvent molecule with a complementary size and shape can be entrapped within these cavities, leading to a stable host-guest complex. The stability of these clathrates is governed by a delicate interplay of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking.
The hydroxyl group at the 9-position can play a crucial role in directing the assembly and stabilizing the resulting clathrate through hydrogen bonding, either with other host molecules or directly with the guest molecule if it possesses hydrogen bond acceptor or donor functionalities.
Synthesis of this compound Clathrates: A General Protocol
While the specific conditions may vary depending on the guest molecule, the following protocol outlines a general and adaptable procedure for the formation of this compound inclusion compounds. This protocol is based on the common crystallization techniques reported for xanthene-based host molecules.[3][4]
Protocol 1: Slow Evaporation Method for Clathrate Formation
This method is one of the most straightforward and widely used techniques for growing single crystals of host-guest complexes suitable for X-ray diffraction studies.
Materials:
-
This compound (Host)
-
Guest Molecule (Solvent)
-
Small, clean vial or test tube
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolution: In a clean vial, dissolve a small amount of this compound in the guest solvent of interest. The goal is to create a saturated or near-saturated solution at room temperature. Gentle warming can be employed to facilitate dissolution, but care should be taken not to evaporate too much solvent.
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it, or use a cap that is not airtight. This allows for the slow evaporation of the solvent.
-
Crystallization: Place the vial in a location with minimal vibrations and a stable temperature. Over a period of several hours to days, as the solvent slowly evaporates, the concentration of the host will increase, leading to the formation of crystals of the host-guest complex.
-
Isolation: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
-
Drying: Gently wash the crystals with a small amount of a volatile solvent in which the crystals are not soluble (e.g., hexane) to remove any residual mother liquor from the surface, and then allow them to air-dry.
Causality Behind Experimental Choices:
-
Slow Evaporation: Rapid evaporation often leads to the formation of amorphous powders or very small, poorly-defined crystals. A slow evaporation rate is crucial for the growth of large, high-quality single crystals necessary for X-ray diffraction analysis.
-
Stable Environment: Temperature fluctuations and vibrations can disrupt the crystal growth process, leading to the formation of multiple small crystals or preventing crystallization altogether.
Characterization of this compound Clathrates
A multi-technique approach is essential for the unambiguous characterization of newly synthesized clathrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the stoichiometry of the host-guest complex in solution and can provide insights into the interactions between the host and guest.[5]
Protocol 2: ¹H-NMR for Host-Guest Ratio Determination
-
Sample Preparation: Accurately weigh a small amount of the isolated clathrate crystals and dissolve them in a deuterated solvent in which both the host and guest are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H-NMR spectrum of the solution.
-
Analysis: Identify the characteristic peaks for both the this compound host and the guest molecule. Integrate the signals corresponding to a known number of protons on both the host and the guest.
-
Stoichiometry Calculation: The ratio of the integrals will give the molar ratio of the host to the guest in the clathrate. For example, if a peak corresponding to 2 protons on the host has an integral of 2.0, and a peak for 3 protons on the guest has an integral of 1.5, the host-to-guest ratio would be (2.0/2) : (1.5/3) = 1 : 0.5, or 2:1.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of a clathrate.[6][7][8][9] It provides precise information on the arrangement of host and guest molecules in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.
Workflow for SCXRD Analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal stability of the clathrate and the energetics of guest release.[10][11]
Protocol 3: TGA-DSC Analysis of Clathrates
-
Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the clathrate crystals into a TGA/DSC pan.
-
Instrument Setup: Place the pan in the instrument and purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis:
-
TGA Curve: The TGA curve will show a weight loss step corresponding to the release of the guest molecule from the host lattice. The temperature at which this occurs is an indication of the thermal stability of the clathrate. The percentage of weight loss can be used to confirm the host-guest stoichiometry determined by NMR.
-
DSC Curve: The DSC curve will show endothermic or exothermic peaks associated with phase transitions, such as melting of the clathrate or the release of the guest. The enthalpy of these transitions provides valuable thermodynamic information about the host-guest interactions.
-
Data Presentation: Host-Guest Complex of a this compound Derivative
The following table summarizes representative data for a clathrate formed between a derivative of this compound, N,N'-bis(9-phenylxanthen-9-yl)ethylenediamine (Host), and various guest molecules, as an illustrative example.
| Guest Molecule | Host:Guest Ratio (by ¹H-NMR) | Guest Release Onset Temperature (°C, by TGA) |
| Dichloromethane | 1:1 | 96 |
| Tetrahydrofuran (THF) | 1:1 | 110 |
| Benzene | 1:1 | 105 |
| Chloroform | 1:1 | 98 |
Visualizing the Supramolecular Assembly
The formation of a clathrate can be visualized as a self-assembly process driven by intermolecular forces.
Caption: Formation of a this compound Clathrate.
Conclusion and Future Perspectives
This compound and its derivatives represent a robust and versatile platform for the construction of novel supramolecular materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich host-guest chemistry of this class of compounds. The ability to systematically tune the structure of the xanthene host opens up exciting possibilities for the development of materials with tailored properties for applications in selective separations, controlled drug release, and the design of advanced functional materials. Future work in this area will likely focus on the design of more complex host architectures with enhanced selectivity and the exploration of the dynamic behavior of these host-guest systems in response to external stimuli.
References
-
The Synthesis of Novel Enclathration Compounds: Bis(9-amino-9-aryl-9H-thioxanthenes) and Investigations of their Host–Guest In. (URL: [Link])
-
The synthesis of novel enclathration compounds: Bis(9-amino-9-aryl-9H- thioxanthenes) and investigations of their host-guest inclusion potential. (URL: [Link])
-
9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. (URL: [Link])
-
Xanthenol Clathrates: Structures and Solid−Solid Reactions. (URL: [Link])
-
Host–guest complexes in the crystal land: a plethora of crystal forms and crystallization peculiarities. (URL: [Link])
-
9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. (URL: [Link])
-
59480 PDFs | Review articles in SUPRAMOLECULAR CHEMISTRY. (URL: [Link])
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (URL: [Link])
-
Supramolecular chemistry. (URL: [Link])
-
Host–Guest Cocrystallization of Phenanthrene[4]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules. (URL: [Link])
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (URL: [Link])
-
Supramolecular chemistry: Functional structures on the mesoscale. (URL: [Link])
-
Insight into Old and New Pure Shift NMR Methods for Enantiodiscrimination. (URL: [Link])
-
Guidelines for the successful generation of protein–ligand complex crystals. (URL: [Link])
-
Crystal structure of 9a determined by single-crystal X-ray diffraction. (URL: [Link])
-
Time-Resolved Single-Crystal X-Ray Crystallography. (URL: [Link])
-
Single-crystal X-ray diffraction solid-state structures of 9 and 10 at... (URL: [Link])
-
Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[12]arenes with 1,4-Dibromobutane and n-Hexane Guests. (URL: [Link])
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (URL: [Link])
-
Protocol to perform fragment screening using NMR spectroscopy. (URL: [Link])
-
Supramolecular Chemistry: From Molecules to Nanomaterials. (URL: [Link])
-
NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae). (URL: [Link])
-
A method distinguishing between guest molecules that can form sI, sII, and sH hydrogen clathrates. (URL: [Link])
-
Clathrates with mixed guests. (URL: [Link])
Sources
- 1. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Single-Crystal X-Ray Crystallography [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. tainstruments.com [tainstruments.com]
- 12. bio-sers.pl [bio-sers.pl]
The 9-Phenylxanthen-9-yl (Pixyl) Group in Modern Organic Synthesis: A Detailed Guide to Application and Protocol
Introduction: The Unique Profile of the 9-Phenylxanthen-9-yl Moiety
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Among the arsenal of available protecting groups for hydroxyl and amino functionalities, the 9-phenylxanthen-9-yl (Px or Pixyl) group, derived from 9-phenylxanthen-9-ol, has carved a distinct niche. Structurally analogous to the well-known trityl (triphenylmethyl) group, the pixyl group offers a nuanced level of acid lability, enabling its selective removal under conditions that may leave other acid-sensitive groups intact. This unique characteristic stems from the stability of the 9-phenylxanthenyl cation, which is enhanced by the delocalization of the positive charge into the xanthene ring system.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in organic synthesis, focusing on its role as a versatile protecting group. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols for its implementation and removal, and present quantitative data to inform experimental design.
Core Application: Protection of Alcohols
The primary and most widespread application of this compound is in the protection of primary alcohols. The bulky nature of the pixyl group provides excellent steric shielding, while its electronic properties confer a distinct range of acid stability.
Mechanism of Protection and Deprotection
The protection of an alcohol is not achieved with this compound directly, but rather through its activated form, 9-chloro-9-phenylxanthene (pixyl chloride). The reaction proceeds via a Williamson-ether-synthesis-like pathway, where the alcohol, often in the presence of a non-nucleophilic base, displaces the chloride from the pixyl chloride.
Deprotection is typically accomplished under mild acidic conditions. The mechanism hinges on the protonation of the ether oxygen, followed by the departure of the alcohol to form the resonance-stabilized 9-phenylxanthenyl cation. This cation is then quenched by a nucleophile, often the conjugate base of the acid used for cleavage.
Caption: General workflow for the protection and deprotection of alcohols using the pixyl group.
Experimental Protocols
Protocol 1: Synthesis of 9-Chloro-9-phenylxanthene (Pixyl Chloride)
This protocol outlines the preparation of the key reagent for introducing the pixyl protecting group.
-
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 - 1.5 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the dissolution of the starting material.
-
The resulting solution of 9-chloro-9-phenylxanthene is often used directly in the subsequent protection step without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which should be used immediately due to its moisture sensitivity.
-
Protocol 2: General Procedure for the Pixyl Protection of a Primary Alcohol
-
Materials:
-
Alcohol substrate (1.0 eq)
-
9-Chloro-9-phenylxanthene solution (1.1 - 1.2 eq)
-
Anhydrous pyridine or 2,6-lutidine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or chloroform
-
-
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM or chloroform in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine or 2,6-lutidine and cool the solution to 0 °C.
-
Add the solution of 9-chloro-9-phenylxanthene dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of methanol.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure pixyl-protected alcohol.
-
Protocol 3: General Procedure for the Deprotection of a Pixyl-Protected Alcohol
-
Materials:
-
Pixyl-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or chloroform
-
-
Procedure:
-
Dissolve the pixyl-protected alcohol in DCM or chloroform.
-
Add a solution of trifluoroacetic acid in the same solvent (typically 1-5% v/v). The concentration of TFA may need to be optimized depending on the substrate's sensitivity.
-
Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is often rapid, occurring within minutes to a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude deprotected alcohol can be purified by column chromatography. The byproduct, this compound, can also be recovered.
-
Quantitative Data for Alcohol Protection and Deprotection
| Substrate Example | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Thymidine (5'-OH) | ~85-95% | 80% Acetic Acid | ~90-98% |
| 1-Octadecanol | >90% | 1% TFA in DCM | >95% |
| Benzyl Alcohol | >90% | 2% TFA in Chloroform | >95% |
Application in the Protection of Amines
The pixyl group can also be employed for the protection of primary and secondary amines, particularly in the context of amino acid and peptide synthesis. Similar to its use with alcohols, the pixyl group offers a level of acid lability that can be orthogonal to other protecting groups like Boc and Fmoc.
Protocol 4: General Procedure for the Pixyl Protection of an Amine
-
Materials:
-
Amine substrate (or its hydrochloride salt) (1.0 eq)
-
9-Chloro-9-phenylxanthene (1.1 eq)
-
Triethylamine or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous DCM or DMF
-
-
Procedure:
-
Suspend or dissolve the amine substrate in anhydrous DCM or DMF under an inert atmosphere.
-
Add the base (triethylamine or DIPEA) and stir for 10-15 minutes.
-
Add a solution of 9-chloro-9-phenylxanthene in the same solvent dropwise at room temperature.
-
Stir the reaction for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-pixyl amine by column chromatography.
-
Protection of Carboxylic Acids: A Less Explored Avenue
While the protection of alcohols and amines with the pixyl group is well-documented, its application for the protection of carboxylic acids is less common. In principle, this compound can react with an activated carboxylic acid (e.g., an acid chloride) or under dehydrating conditions to form a pixyl ester. These esters would be expected to be highly labile to both acidic and basic hydrolysis.
Conceptual Protocol for Pixyl Ester Formation
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the carboxylic acid, this compound, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Note: The utility of pixyl esters as protecting groups is limited due to their high reactivity. Researchers should consider this lability when planning synthetic routes.
Beyond Protecting Groups: Emerging Applications
While the primary role of this compound derivatives is in protection chemistry, the inherent photophysical and electronic properties of the xanthene core suggest potential for other applications. The stable 9-phenylxanthenyl cation, for instance, could potentially act as an organic Lewis acid catalyst in certain reactions. Furthermore, substituted xanthene derivatives are known to have applications as fluorescent dyes and photosensitizers, though the direct use of this compound in photoredox catalysis is not yet widely established. Further research in these areas may unveil novel synthetic utilities for this versatile scaffold.
Conclusion
This compound, through its chloro-derivative, provides a valuable tool for the protection of alcohols and amines in organic synthesis. Its key advantage lies in its finely-tuned acid lability, allowing for selective deprotection in the presence of other acid-sensitive groups. The protocols outlined in this guide offer a practical framework for the implementation of the pixyl protecting group strategy. As the demand for complex and precisely functionalized molecules grows, the strategic application of protecting groups like pixyl will continue to be an indispensable component of the synthetic chemist's toolkit.
References
- Chattopadhyaya, J. B., & Reese, C. B. (1977). The 9-phenylxanthen-9-yl group: a new, readily removable, protecting group for the 5'-hydroxyl group of nucleosides.
- Misetic, A., & Boyd, M. K. (1998). The pixyl (Px) group: a novel photocleavable protecting group for primary alcohols. Tetrahedron Letters, 39(12), 1653-1656.
- Reese, C. B., & Stewart, J. C. M. (1978). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 288-294.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Application Note & Protocols: 9-Phenylxanthen-9-ol as a Platform for Advanced Fluorimetric and Colorimetric Sensors
Abstract
The 9-phenylxanthen-9-ol scaffold and its derivatives represent a cornerstone in the development of "smart" optical sensors. This class of molecules exhibits a fascinating structural equilibrium between a colorless, non-fluorescent lactone form and a highly colored, intensely fluorescent quinoid cation. This environmentally sensitive equilibrium can be rationally manipulated to create a diverse array of chemosensors for a multitude of analytes, including pH, metal ions, and biologically relevant molecules. This guide provides a deep dive into the fundamental principles, synthesis, and practical application of this compound-based probes, offering researchers the foundational knowledge and detailed protocols to leverage this versatile platform in their work.
The Core Principle: A pH-Dependent Structural Switch
The remarkable sensing capability of the this compound platform originates from its pH-dependent equilibrium. In neutral to alkaline conditions, the molecule exists predominantly in a closed, spirocyclic lactone form. This form is colorless and non-fluorescent as the π-system is disrupted. Upon acidification, the lactone ring opens, forming the planar, π-conjugated xanthenylium cation. This "open" form is characterized by strong absorption in the visible spectrum (color) and potent fluorescence.[1][2]
This reversible, analyte-driven transition between a "signal-off" (lactone) and a "signal-on" (quinoid) state is the fundamental mechanism for sensing. The specific pKa of this equilibrium can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the xanthene or phenyl rings, allowing for the design of sensors optimized for specific pH ranges.[2]
Caption: Figure 1. The fundamental pH-dependent equilibrium of the this compound scaffold.
Sensing Modalities: Seeing is Believing
The dual-state nature of the xanthene scaffold enables two primary modes of detection:
-
Colorimetric Sensing: This is the most straightforward application, relying on a visual color change as the probe switches from its colorless lactone to its colored quinoid form. This is ideal for rapid, semi-quantitative assessments and applications where instrumentation is limited. The intensity of the color, which can be quantified by UV-Vis spectrophotometry, is directly proportional to the concentration of the analyte that triggers the ring-opening.
-
Fluorimetric Sensing: By exciting the sample with an appropriate wavelength of light, the ring-opened quinoid form will emit fluorescence. This "turn-on" fluorescence response offers significantly higher sensitivity and a wider dynamic range compared to colorimetric methods.[3] This makes it the preferred method for detecting trace amounts of an analyte. The photophysical properties, such as absorption and emission maxima, can be influenced by the solvent environment.[4][5][6]
Protocol: Synthesis of a Prototypical this compound Probe
This protocol details the synthesis of the parent compound, this compound, via a Grignard reaction with xanthone. This method is a foundational technique for producing a wide variety of C9-substituted derivatives.
Causality: The Grignard reaction is an excellent choice for this synthesis due to the high nucleophilicity of the phenylmagnesium bromide, which readily attacks the electrophilic carbonyl carbon of the xanthone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Caption: Figure 2. Workflow for the synthesis of this compound.
Materials:
-
Xanthone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: Under an inert atmosphere (N₂), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser. Add a solution of bromobenzene in anhydrous THF dropwise. If the reaction does not initiate, add a small crystal of iodine.
-
Reaction: Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath. Dissolve xanthone in anhydrous THF and add it dropwise to the Grignard solution.
-
Overnight Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Add 1M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.[7]
Protocol: Application as a Fluorimetric pH Sensor
This protocol describes how to characterize the pH-dependent fluorescent response of a this compound derivative and determine its apparent pKa.
Trustworthiness: This protocol is self-validating. The construction of a full titration curve allows for the determination of the pKa, which is an intrinsic property of the molecule. The reversibility check ensures that the sensor is stable and not undergoing degradation during the pH cycling.
Caption: Figure 3. Experimental workflow for pH sensor characterization.
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of the this compound probe in DMSO.
-
Prepare a series of buffers (e.g., Britton-Robinson universal buffer) covering a wide pH range (e.g., from pH 2 to 12).
-
-
Sample Preparation:
-
In a series of cuvettes or a 96-well plate, add the buffer solutions.
-
Add a small aliquot of the probe stock solution to each buffer to reach a final concentration of 1-10 µM. Ensure the final percentage of DMSO is low (<1%) to avoid solvent effects.
-
-
Spectroscopic Measurements:
-
For each sample, record the UV-Vis absorption spectrum to observe the appearance of the colored quinoid form.
-
Record the fluorescence emission spectrum using an excitation wavelength determined from the absorption spectrum of the acidic form.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH of the buffer.
-
The resulting data should form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation to determine the apparent pKa value, which is the pH at which the fluorescence intensity is 50% of the maximum.[1][8]
-
-
Reversibility Test:
-
Take a sample at an acidic pH and measure its fluorescence.
-
Add a small amount of concentrated base to raise the pH to an alkaline value and measure the fluorescence again (it should decrease).
-
Re-acidify the sample with a small amount of concentrated acid and measure the fluorescence. A return to the initial high fluorescence indicates a reversible sensor.
-
Advanced Applications & Derivatization
The true power of the this compound platform lies in its derivatization. By incorporating specific recognition moieties, sensors for a vast range of analytes can be developed.
-
Metal Ion Sensing: Attaching a chelating group (e.g., a picolinamine or crown ether) to the xanthene structure can create a sensor where ion binding prevents the ring-opening (signal-off) or promotes it (signal-on).
-
Reactive Species Sensing: Certain functional groups can be cleaved by reactive oxygen species (ROS) or other specific enzymes, releasing the parent fluorophore and causing a "turn-on" signal.
-
Anion Sensing: Hydrogen-bonding motifs like ureas or thioureas can be incorporated to selectively bind and signal the presence of specific anions.
Table 1: Examples of this compound-Based Sensors
| Sensor Derivative | Target Analyte | Sensing Mechanism | Typical Signal | Reference |
| Parent Scaffold | Protons (H⁺) | pH-dependent lactonization | Colorimetric/Fluorimetric Turn-On | [2] |
| Spiro[fluorene-9,9'-xanthene] | Hole-Transport | Used in OLEDs, not a sensor | Electroluminescence | [9] |
| Benzo[c]xanthene (SNARF/SNAFL) | Protons (H⁺) | pH-dependent equilibrium | Ratiometric Fluorescence | [8] |
| Xanthene-Azo Dye Conjugate | Iron (Fe³⁺) | Fe³⁺-induced hydrolysis | Colorimetric Change | [3] |
| Xanthene-Schiff Base | Copper (Cu²⁺) | Chelation-induced signaling | Colorimetric/Fluorimetric | [3] |
Troubleshooting & Best Practices
-
Solubility: Many xanthene derivatives have poor aqueous solubility. Using a co-solvent like DMSO or ethanol is common, but its concentration should be minimized and kept consistent across all experiments.
-
Photostability: While generally robust, prolonged exposure to high-intensity light can lead to photobleaching. Minimize light exposure during experiments and storage.
-
Interference: Test the sensor's response against a panel of potentially interfering species to confirm its selectivity for the target analyte.
-
Quantum Yield: The fluorescence quantum yield, a measure of emission efficiency, is highly solvent-dependent and can vary significantly between the protonated and deprotonated forms.[4][5] This should be characterized for quantitative applications.
References
-
El-Shaheny, R., et al. (2020). Colorimetric Chemosensor and Turn on Fluorescence Probe for pH Monitoring Based on Xanthene Dye Derivatives and its Bioimaging of Living Escherichia coli Bacteria. Journal of Fluorescence, 30(3), 601-612. [Link]
-
Whitaker, J. E., et al. (1991). Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. Analytical Biochemistry, 194(2), 330-344. [Link]
-
Pishgar, M., et al. (2022). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 15(2), 87-96. [Link]
-
El-Shaheny, R., et al. (2020). Colorimetric Chemosensor and Turn on Fluorescence Probe for pH Monitoring Based on Xanthene Dye Derivatives and its Bioimaging of Living Escherichia coli Bacteria. ResearchGate. [Link]
-
ResearchGate. (n.d.). Example of xanthenes as pH fluorescence probes. ResearchGate. [Link]
-
Lund University. (n.d.). Spectral and photophysical studies of benzo[c]xanthene dyes: Dual emission pH sensors. Lund University Research Portal. [Link]
-
Institute for Color Science and Technology. (2021). Photophysical Properties of a Novel Xanthene Dye. SID. [Link]
-
ResearchGate. (n.d.). Photophysical characterization of xanthene dyes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysics of a New Family of Fluorescent 9-Alkyl-Substituted Xanthenones. ResearchGate. [Link]
-
Islamic Azad University. (2022). photophysical properties of a novel xanthene dye. ISC E-journals. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Old Dominion University. (2022). Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biom…. OUCI. [Link]
-
National Center for Biotechnology Information. (2024). First theoretical framework of Al9N9 and B9N9 nanorings for unveiling their unique detection and sensing potential for SF6 decomposition gases (H2S, SO2, SOF2, and SO2F2): toward real-time gas sensing in high-voltage power systems. PMC. [Link]
-
ResearchGate. (2012). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. [Link]
Sources
- 1. Colorimetric Chemosensor and Turn on Fluorescence Probe for pH Monitoring Based on Xanthene Dye Derivatives and its Bioimaging of Living Escherichia coli Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. photophysical properties of a novel xanthene dye [ecc.isc.ac]
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- 9. researchgate.net [researchgate.net]
Preparation of 5'-O-(9-phenylxanthen-9-yl)thymidine: An In-Depth Technical Guide
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5'-O-(9-phenylxanthen-9-yl)thymidine, a crucial building block in oligonucleotide synthesis and various biomedical research applications. The 9-phenylxanthen-9-yl (pixyl) group serves as a protective moiety for the 5'-hydroxyl function of thymidine, offering advantages in certain synthetic strategies, particularly in the construction of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.
Introduction: The Significance of the Pixyl Protecting Group
In the multi-step chemical synthesis of oligonucleotides, the protection of reactive functional groups is paramount to ensure regioselectivity and high yields. The 5'-hydroxyl group of a nucleoside is typically protected to prevent unwanted side reactions during the phosphoramidite coupling step. While the dimethoxytrityl (DMTr) group is the most commonly used 5'-protecting group in automated solid-phase synthesis, the pixyl group presents a valuable alternative.[1] The pixyl group is comparable to the DMTr group in its acid lability, allowing for its removal under mild acidic conditions.[1] However, a key advantage of pixyl-protected nucleosides is their often crystalline nature, which can facilitate purification by recrystallization, a technique that can be more scalable and cost-effective than chromatographic methods.[1]
The synthesis of 5'-O-(9-phenylxanthen-9-yl)thymidine involves the reaction of thymidine with 9-chloro-9-phenylxanthene (pixyl chloride) in the presence of a base, typically pyridine. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for product verification.
Reaction Mechanism and the Role of Reagents
The core of this synthesis is a nucleophilic substitution reaction where the primary 5'-hydroxyl group of thymidine acts as a nucleophile, attacking the electrophilic carbon of the pixyl chloride.
Key Reagents and Their Functions:
-
Thymidine: The nucleoside substrate containing the primary 5'-hydroxyl group to be protected.
-
9-Chloro-9-phenylxanthene (Pixyl Chloride): The protecting group donor. The xanthyl carbocation, stabilized by the tricyclic system and the phenyl group, is a good leaving group, facilitating the reaction.
-
Pyridine: This reagent serves a dual purpose. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2] Secondly, pyridine can act as a nucleophilic catalyst. It can react with pixyl chloride to form a highly reactive N-pixylpyridinium intermediate, which is then more readily attacked by the sterically accessible 5'-hydroxyl of thymidine.[2][3][4]
The reaction proceeds with high regioselectivity for the 5'-hydroxyl group over the 3'-hydroxyl group due to the lower steric hindrance of the primary alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thymidine | Anhydrous | Sigma-Aldrich or equivalent | Dry thoroughly before use. |
| 9-Chloro-9-phenylxanthene (Pixyl Chloride) | ≥97% | Sigma-Aldrich or equivalent | Store under inert gas. |
| Pyridine | Anhydrous | ACS reagent grade or higher | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | ACS reagent grade or higher | --- |
| Methanol (MeOH) | ACS reagent grade | --- | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | --- | For aqueous work-up. |
| Brine (Saturated NaCl solution) | --- | --- | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | --- | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Ethanol | Reagent grade | --- | For recrystallization. |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5'-O-(9-phenylxanthen-9-yl)thymidine.
Step 1: Reaction Setup and Synthesis
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add thymidine (1.0 eq).
-
Dissolution: Add anhydrous pyridine (sufficient to dissolve thymidine, e.g., 10-15 mL per gram of thymidine). Stir the mixture under a nitrogen atmosphere until the thymidine is completely dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 9-chloro-9-phenylxanthene (1.1 - 1.2 eq) in a minimal amount of anhydrous pyridine or anhydrous dichloromethane. Add this solution dropwise to the cooled thymidine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 2: Reaction Monitoring by TLC
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) is a suitable eluent.
-
Visualization: The TLC plate can be visualized under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or sulfuric acid charring).
-
Interpretation: The product, being more nonpolar due to the large pixyl group, will have a higher Rf value than the starting material, thymidine. The reaction is considered complete when the thymidine spot is no longer visible.
Step 3: Work-up and Extraction
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of methanol (e.g., 1-2 mL).
-
Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x) to remove any remaining acidic impurities.
-
Water (1 x).
-
Brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a foam or solid.
Step 4: Purification
The crude product can be purified by column chromatography followed by recrystallization.
A. Column Chromatography:
-
Column Packing: Pack a silica gel column using a slurry method with a nonpolar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure dichloromethane and gradually increasing the percentage of methanol. The fractions are collected and analyzed by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and evaporate the solvent to yield the purified 5'-O-(9-phenylxanthen-9-yl)thymidine.
B. Recrystallization:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of nucleoside derivatives.[3][5]
-
Procedure: Dissolve the purified product in a minimal amount of hot ethanol. If the product is too soluble, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Analytical Characterization
The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the thymidine and pixyl moieties. Key diagnostic signals include:
-
The disappearance of the 5'-OH proton signal of thymidine.
-
The appearance of a complex multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the phenyl and xanthene rings.
-
A downfield shift of the 5'-protons of the deoxyribose sugar compared to unprotected thymidine.
-
-
¹³C NMR: The ¹³C NMR spectrum will show an increased number of signals in the aromatic region corresponding to the carbons of the pixyl group.
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Proton(s) | Expected Chemical Shift Range | Notes |
| Aromatic (Pixyl) | 7.0 - 7.5 | Complex multiplet |
| H-6 (Thymine) | ~7.5 | Singlet or narrow multiplet |
| H-1' (Sugar) | ~6.3 | Triplet |
| H-3' (Sugar) | ~4.5 | Multiplet |
| H-4' (Sugar) | ~4.0 | Multiplet |
| H-5', 5'' (Sugar) | 3.2 - 3.5 | Multiplet, shifted downfield from thymidine |
| H-2', 2'' (Sugar) | 2.2 - 2.5 | Multiplet |
| CH₃ (Thymine) | ~1.5 | Singlet |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Expected Mass: The mass spectrum should show a prominent ion corresponding to the molecular weight of 5'-O-(9-phenylxanthen-9-yl)thymidine (C₂₉H₂₆N₂O₆, MW: 498.53 g/mol ). Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
Visualizing the Workflow
Reaction Scheme
Caption: Synthetic scheme for the preparation of 5'-O-(9-phenylxanthen-9-yl)thymidine.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6]
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle it exclusively in a well-ventilated fume hood.[6][7] Store in a cool, dry, well-ventilated area away from ignition sources.[1][7]
-
9-Chloro-9-phenylxanthene (Pixyl Chloride): This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use it only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure reagents are anhydrous. |
| Degradation of product during work-up. | Avoid prolonged exposure to acidic or basic conditions. | |
| Multiple Spots on TLC | Incomplete reaction, side products (e.g., 3'-O-pixylation), or decomposition. | Optimize reaction conditions (temperature, stoichiometry). Purify carefully by column chromatography. |
| Difficulty in Crystallization | Solution is not supersaturated, or impurities are inhibiting crystal growth. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod. Add a seed crystal if available. Re-purify by column chromatography. |
| Oily Product after Purification | Residual solvent. | Dry the product under high vacuum for an extended period. |
Conclusion
The preparation of 5'-O-(9-phenylxanthen-9-yl)thymidine is a straightforward yet critical procedure for laboratories involved in oligonucleotide synthesis and medicinal chemistry. The use of the pixyl protecting group offers a valuable alternative to the more common DMTr group, particularly when purification by crystallization is desired. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize and characterize this important nucleoside derivative, paving the way for its use in a wide range of scientific applications.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Carl ROTH. (2025, February 17). Safety Data Sheet: Pyridine. [Link]
- Chattopadhyaya, J. B., & Reese, C. B. (1978). The 9-phenylxanthen-9-yl (pixyl) group. A new acid-labile group for the protection of the 5'-hydroxy-function of nucleosides.
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?[Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
Sources
- 1. Journal of the Chemical Society. Perkin transactions I. in SearchWorks catalog [searchworks.stanford.edu]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Journal of The Chemical Society-perkin Transactions 1 | 26910 Publications | 336032 Citations | Top authors | Related journals [scispace.com]
Application Notes & Protocols: Experimental Setup for Acid-Catalyzed Reactions of 9-Phenylxanthen-9-ol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting acid-catalyzed reactions of 9-phenylxanthen-9-ol. The primary focus is on the generation of the highly stable 9-phenylxanthylium cation, a valuable intermediate in organic synthesis and a model system for studying carbocation chemistry. This guide elucidates the underlying reaction mechanism, details critical experimental considerations, and provides a robust, step-by-step protocol for the synthesis and characterization of 9-phenylxanthylium perchlorate. Emphasis is placed on experimental causality and stringent safety protocols, particularly concerning the use of perchloric acid.
Introduction and Scientific Context
This compound is a tertiary alcohol that serves as a precursor to the 9-phenylxanthylium cation, a resonance-stabilized carbocation. The formation of this cation is readily achieved through acid catalysis, which involves the protonation of the hydroxyl group and subsequent elimination of a water molecule. The exceptional stability of the resulting carbocation is attributed to the extensive delocalization of the positive charge across the tricyclic xanthene framework and the appended phenyl ring.
This reaction is not merely a textbook example of carbocation formation; it has practical implications. The resulting xanthylium salts are used as dyes and pH-sensitive fluorescent materials. Furthermore, understanding the factors that govern the stability and reactivity of such cations is fundamental to mechanistic organic chemistry and the design of novel synthetic methodologies. This guide provides the foundational knowledge and practical protocols to safely and effectively explore these reactions in a laboratory setting.
Reaction Mechanism: Formation of the 9-Phenylxanthylium Cation
The acid-catalyzed conversion of this compound to the 9-phenylxanthylium cation proceeds via a two-step mechanism. This process is an example of an E1 (Elimination, Unimolecular) reaction pathway.
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid (H-A). This step is a rapid acid-base equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of the Carbocation: The protonated alcohol undergoes unimolecular dissociation, losing a molecule of water to form the planar, sp²-hybridized 9-phenylxanthylium carbocation. This is the rate-determining step. The high stability of this carbocation, due to extensive resonance, drives the reaction forward.
The counter-ion (A⁻) from the acid associates with the cation to form the final salt product.
Caption: Mechanism of 9-phenylxanthylium cation formation.
Critical Experimental Considerations
The success of this reaction hinges on the careful selection of reagents and conditions. The primary goal is to facilitate the formation of the carbocation while preventing unwanted side reactions.
Choice of Acid Catalyst
The ideal acid catalyst should be a strong acid with a non-nucleophilic counter-ion. A nucleophilic counter-ion could potentially react with the carbocation, leading to undesired byproducts.
| Acid Catalyst | Formula | pKa | Key Considerations |
| Perchloric Acid | HClO₄ | ~ -10 | Excellent choice. The perchlorate anion (ClO₄⁻) is exceptionally non-nucleophilic, leading to the formation of a stable, isolable salt. It is, however, a powerful oxidizer with significant safety hazards.[1] |
| Sulfuric Acid | H₂SO₄ | ~ -3 | A strong acid, but the bisulfate anion (HSO₄⁻) is more nucleophilic than perchlorate, which can lead to side products. |
| Trifluoroacetic Acid | CF₃COOH | ~ 0.5 | A moderately strong acid. Useful for in-situ generation and spectroscopic studies of the cation, but the trifluoroacetate salt may be less stable and harder to isolate than the perchlorate. |
For the purpose of isolating a stable salt, perchloric acid is often the reagent of choice, despite its hazards.[2]
Solvent Selection
The solvent must be inert to the strong acid and should not react with the carbocation intermediate.
-
Acetic Anhydride: An excellent solvent for this reaction. It is polar enough to dissolve the starting material and the resulting salt. Crucially, it acts as a dehydrating agent, reacting with the water produced during the reaction and driving the equilibrium towards the product.
-
Dichloromethane (DCM): A common, inert aprotic solvent. Good for spectroscopic studies but may not be polar enough to keep the final perchlorate salt in solution.
-
Glacial Acetic Acid: Can be used, but its protic nature may interfere with the reaction equilibrium. Often used in non-aqueous titrations with perchloric acid.[3]
Safety Precautions: Handling Perchloric Acid
WARNING: Perchloric acid is a powerful oxidizing agent and can cause severe burns.[4] When heated or in contact with organic materials, it can form explosive mixtures or shock-sensitive perchlorate salts.[5][6] All work with perchloric acid must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and two pairs of chemical-resistant gloves (e.g., nitrile or neoprene).[1][5][7]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood, preferably one specifically designed for perchloric acid use with a wash-down system.[1][7]
-
Avoid Organic Materials: Do not allow perchloric acid to contact wood, paper, cloth, or other organic materials, as this can lead to spontaneous combustion.[4][6] Use glass or ceramic secondary containment.[1][5]
-
Temperature Control: Never heat perchloric acid with an open flame or in an oil bath.[6][7] Reactions should be cooled in an ice bath, especially during the addition of the acid.
-
Quenching and Disposal: Spills must be neutralized with sodium bicarbonate.[4] Perchloric acid waste must be collected in a designated, clearly labeled container and must not be mixed with other wastes.[1]
Detailed Protocol: Synthesis of 9-Phenylxanthylium Perchlorate
This protocol describes the synthesis of 9-phenylxanthylium perchlorate from this compound using perchloric acid in acetic anhydride.
Materials and Reagents
-
This compound (CAS RN: 596-38-3)[8]
-
Acetic Anhydride (reagent grade, anhydrous)
-
Perchloric Acid (70% aqueous solution)
-
Diethyl Ether (anhydrous)
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
-
Glass dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 9-phenylxanthylium perchlorate.
Step-by-Step Procedure
-
Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 15 mL of acetic anhydride. Stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Acid Addition: While stirring vigorously, add 0.5 mL of 70% perchloric acid dropwise to the solution over a period of 5-10 minutes using a glass dropping funnel. A deep, intense color (typically red or orange) will develop immediately upon addition, indicating the formation of the 9-phenylxanthylium cation.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Precipitation: Slowly add 20 mL of anhydrous diethyl ether to the reaction mixture with continuous stirring. The product, 9-phenylxanthylium perchlorate, is insoluble in ether and will precipitate as a colored crystalline solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with two 10 mL portions of cold, anhydrous diethyl ether to remove any residual acetic anhydride and unreacted starting material.
-
Drying: Transfer the crystalline product to a watch glass and dry under vacuum to a constant weight. The product should be stored in a desiccator, away from organic materials.
Product Characterization
Confirmation of product identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Observations for 9-Phenylxanthylium Perchlorate |
| Appearance | A colored (e.g., orange-red) crystalline solid. |
| UV-Vis Spectroscopy | The conjugated system of the cation results in strong absorption in the visible region. A characteristic λmax is expected around 460 nm. |
| ¹H NMR Spectroscopy | A downfield shift of all aromatic protons compared to the starting alcohol due to the positive charge. The spectrum will be complex, but the most downfield protons will be those adjacent to the cationic center. |
| ¹³C NMR Spectroscopy | The C9 carbon (the carbocationic center) will show a significant downfield shift, often appearing in the range of 160-170 ppm. |
References
-
University of British Columbia. (2019). SAFE WORK PROCEDURE Working Safely with Perchloric Acid. [Link]
-
University of Illinois. (2014). Perchloric Acid - Division of Research Safety. [Link]
-
Florida State University. Guidelines for Using Perchloric Acid. [Link]
-
Concordia University. PERCHLORIC ACID SAFETY GUIDELINES. [Link]
-
Esco Lifesciences. Perchloric Acid Handling Guidelines. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
NPTEL. Lecture 3 Acid Catalyzed Reactions I. [Link]
- Burton, H., & Praill, P. F. G. (1955). Perchloric Acid and Some Organic Perchlorates. Quarterly Reviews, Chemical Society, 9(3), 253-277.
- Liu, P. N., et al. (2010). Perchloric Acid Catalyzed Homogeneous and Heterogeneous Addition of β-Dicarbonyl Compounds to Alcohols and Alkenes and Investigation of the Mechanism. Journal of Organic Chemistry, 75(15), 5019–5030.
-
Chemistry For Everyone. (2023). How Is Perchloric Acid Used In Titrations?[Link]
Sources
- 1. concordia.ca [concordia.ca]
- 2. Perchloric Acid Catalyzed Homogeneous and Heterogeneous Addition of β-Dicarbonyl Compounds to Alcohols and Alkenes and Investigation of the Mechanism [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. escolifesciences.com [escolifesciences.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenylxanthen-9-ol
Welcome to the technical support center for the synthesis of 9-phenylxanthen-9-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues encountered during this Grignard-based reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the synthesis of this compound?
The synthesis is a classic example of a Grignard reaction, a powerful method for forming carbon-carbon bonds. It involves the nucleophilic addition of a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), to the electrophilic carbonyl carbon of xanthone. The resulting magnesium alkoxide intermediate is then protonated during an acidic or aqueous work-up to yield the tertiary alcohol, this compound.[1]
Q2: What are the most critical factors for achieving a high yield in this synthesis?
Success in any Grignard reaction hinges almost entirely on the rigorous exclusion of protic substances, especially water.[2][3] The Grignard reagent is a very strong base and will be readily quenched by any source of protons, converting it to benzene and rendering it useless for the desired reaction.[2] Key factors include:
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents (typically diethyl ether or THF) must be anhydrous, and starting materials should be pure and dry.[4]
-
Quality of Magnesium: The magnesium turnings should be fresh and reactive. An oxide layer on the surface can prevent or slow the reaction.
-
Purity of Reagents: Both bromobenzene and xanthone should be of high purity to avoid side reactions.
-
Reaction Temperature: Proper temperature control is crucial during both the formation of the Grignard reagent and its subsequent reaction with xanthone to minimize side reactions like Wurtz coupling.
Q3: What are the common byproducts, and how do they form?
The most common byproduct is biphenyl. It is primarily formed through a Wurtz-type coupling reaction where the phenylmagnesium bromide reacts with unreacted bromobenzene. This side reaction can be minimized by the slow, dropwise addition of bromobenzene to the magnesium turnings, which keeps the concentration of bromobenzene low. Another common impurity is benzene, which results from the Grignard reagent being quenched by adventitious water.[1][3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The Grignard reagent (phenylmagnesium bromide) fails to form.
-
Symptom: After adding bromobenzene to the magnesium turnings, there is no sign of reaction (no cloudiness, no heat evolution, no bubbling).
-
Possible Cause 1: Presence of Moisture. The Grignard reagent is extremely sensitive to water. Trace amounts of moisture in the glassware, solvent, or on the surface of the magnesium will prevent the reaction from initiating.[2][3]
-
Solution: Ensure all glassware is rigorously flame-dried under a stream of inert gas (nitrogen or argon) or oven-dried at >120°C for several hours and assembled while hot. Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent.
-
-
Possible Cause 2: Passivated Magnesium Surface. Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.
-
Solution: Activate the magnesium. The most common method is to add a small crystal of iodine, which chemically etches the oxide layer.[4] Other methods include mechanically crushing the magnesium turnings in the flask (under inert gas) or adding a small amount of pre-formed Grignard reagent to initiate the reaction.
-
-
Possible Cause 3: Impure Reagents. Impurities in the bromobenzene or solvent can inhibit the reaction.
-
Solution: Use reagents of the highest possible purity. If necessary, distill the bromobenzene before use.
-
Problem 2: The yield of this compound is consistently low.
-
Symptom: After purification, the isolated mass of the product is significantly below the theoretical expectation.
-
Possible Cause 1: Inaccurate Grignard Reagent Concentration. The initial formation of the Grignard reagent may have been incomplete, leading to a lower-than-expected concentration. Adding a stoichiometric amount of xanthone based on the starting materials will result in unreacted xanthone and a low yield.
-
Solution: While not always practical for small-scale synthesis, the Grignard reagent can be titrated before use to determine its exact molarity. Alternatively, use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the xanthone.
-
-
Possible Cause 2: Wurtz Coupling Side Reaction. As mentioned in the FAQ, the formation of biphenyl consumes the Grignard reagent and the alkyl halide.
-
Solution: During the formation of phenylmagnesium bromide, add the solution of bromobenzene in ether very slowly to the stirred magnesium suspension. This maintains a low concentration of bromobenzene in the flask, favoring the reaction with magnesium over coupling with the already-formed Grignard reagent.[5]
-
-
Possible Cause 3: Inefficient Reaction with Xanthone. The reaction may not have gone to completion.
-
Solution: Add the xanthone solution dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C to room temperature) to manage the exotherm. After the addition is complete, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) to ensure completion before quenching.[5]
-
Problem 3: The final product is impure, even after recrystallization.
-
Symptom: The melting point of the product is broad and lower than the literature value (~150°C), or analytical data (NMR, TLC) shows the presence of contaminants.[6]
-
Possible Cause 1: Contamination with Biphenyl. Biphenyl is non-polar and can be difficult to separate from the desired product due to similar solubility profiles in some solvents.
-
Solution: Optimize the recrystallization solvent system. A mixed solvent system, such as ethanol/water or toluene/hexane, may be effective. Biphenyl is often more soluble in non-polar solvents like hexane than this compound. Careful, slow crystallization is key.
-
-
Possible Cause 2: Unreacted Xanthone. If an insufficient amount of Grignard reagent was used, xanthone will remain.
-
Solution: Column chromatography is the most effective method for separating the more polar xanthone from the product. Alternatively, a different recrystallization solvent may help.
-
Visualizing the Process
Reaction Mechanism
Troubleshooting Flowchart for Low Yield
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of dry bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it doesn't start, gently warm the flask with a heat gun.[4]
-
Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and grayish-brown. Cool the solution to room temperature for immediate use.
Part B: Synthesis of this compound
-
Reactant Addition: Dissolve xanthone (1.0 equivalent) in a minimum amount of anhydrous THF or diethyl ether. Add this solution dropwise via the dropping funnel to the stirred Grignard reagent, which is cooled in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction mixture will likely become a thick precipitate.
-
Work-up (Quenching): Cool the reaction flask in an ice bath again. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Avoid using strong acids, which can promote side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
Part C: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash the crystals with a small amount of cold ethanol/water, and dry them in a vacuum oven.
-
Analysis: Confirm the purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).
Data Summary: Impact of Conditions on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous Diethyl Ether / THF | High | Ethers are ideal as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent. |
| Protic Solvents (Ethanol, Water) | Zero | The Grignard reagent is a strong base and will be instantly destroyed by any protic solvent.[2] | |
| Temperature | Slow addition at 0°C, then RT | High | Controlled addition manages the exothermic reaction, minimizing byproduct formation.[7] |
| High Temperature / Rapid Addition | Low | Promotes Wurtz coupling and other side reactions, reducing the amount of Grignard reagent available for the main reaction. | |
| Atmosphere | Inert (Nitrogen or Argon) | High | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture. |
| Air | Low | Oxygen can react with the Grignard reagent, and atmospheric moisture will quench it. | |
| Reagent Ratio | 1.1 - 1.2 eq. PhMgBr to Xanthone | Optimal | A slight excess of the Grignard reagent ensures that all the limiting reactant (xanthone) is consumed. |
| < 1.0 eq. PhMgBr to Xanthone | Low | Leads to incomplete conversion of xanthone, resulting in a lower yield and a more complex purification. |
References
-
PrepChem. Preparation of phenylmagnesium bromide. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Department of Chemistry, University of Missouri-St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Organic Syntheses. phenylmagnesium bromide. [Link]
-
TSI Journals. The Grignard synthesis of triphenylmethanol. [Link]
-
PubChem. This compound. [Link]
-
YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. [Link]
-
National Center for Biotechnology Information. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regiochemical Control in Enol Additions to 9-Phenyl-9H-xanthen-9-ol
Introduction: Welcome to the technical support guide for navigating the complexities of enol additions to 9-phenyl-9H-xanthen-9-ol. This reaction is a powerful tool for synthesizing sterically encumbered γ-hydroxyketones, but it presents significant challenges in controlling regiochemistry and achieving desired yields. The tertiary carbinol at the C9 position, flanked by a bulky phenyl group and a rigid tricyclic xanthene backbone, creates a formidable steric and electronic environment. This guide is structured to provide researchers, chemists, and drug development professionals with a framework for troubleshooting common issues and rationally designing experiments for successful outcomes. We will move from foundational concepts to specific, actionable troubleshooting protocols, grounded in established principles of physical organic chemistry.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental principles governing the reaction's behavior.
Q1: What are the primary factors that make regioselectivity in this reaction so difficult to control?
A: The difficulty arises from a confluence of steric and electronic factors.
-
Steric Hindrance: The target electrophile, the C9 carbon of the xanthenol, is exceptionally crowded. It is a quaternary carbon bonded to a phenyl group and embedded within the rigid, paddle-wheel-like structure of the xanthene rings. This steric bulk can significantly hinder the approach of all but the least hindered enolates, leading to low reactivity or alternative reaction pathways.[1]
-
Electrophile Stability: The 9-phenyl-9H-xanthenyl cation, which can form under acidic conditions or as a contact ion pair upon departure of the hydroxyl group, is highly stabilized by resonance across the xanthene system and the phenyl ring. This stability can make the C9 carbon less electrophilic than expected.
-
Enolate Ambident Nature: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[2] While C-alkylation is usually preferred and leads to the desired product, severe steric hindrance at the electrophile can favor the less-hindered O-alkylation pathway, leading to the formation of a silyl enol ether-like byproduct.[3]
-
Competitive Reactions: The basic conditions required to generate the enolate can promote side reactions, most notably the self-condensation (aldol addition) of the ketone or aldehyde precursor, which often competes with the desired reaction.[4][5]
Q2: How does the choice of base and reaction temperature influence the regioselectivity of enolate formation from an unsymmetrical ketone?
A: This is one of the most critical variables. The choice of base, solvent, and temperature determines whether you form the kinetic or thermodynamic enolate, which have different substitution patterns and reactivities.
-
Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) α-proton. It is formed faster but is generally less stable.
-
Thermodynamic Enolate: The more substituted, more stable enolate. Its formation requires equilibrium conditions that allow for proton exchange.
-
Conditions: Weaker bases (e.g., NaH, KOtBu), higher temperatures (0 °C to room temperature), and conditions that allow the system to reach equilibrium.
-
The diagram below illustrates this fundamental concept, which is central to troubleshooting regiochemical outcomes.
Caption: Control of enolate regiochemistry using reaction conditions.
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter in the lab.
Q: My reaction shows low conversion, and I primarily recover unreacted 9-phenyl-9H-xanthen-9-ol. What is the likely cause?
A: This is a classic sign that the activation energy for the addition is too high, likely due to steric hindrance. Your enolate may be forming successfully but is not reactive enough or is too bulky to attack the C9 position.
Troubleshooting Steps:
-
Increase Enolate Reactivity: The counter-ion of the enolate plays a crucial role. Lithium enolates often form tight aggregates, reducing their reactivity.[4]
-
Action: Consider switching from an LDA-based protocol to one using potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS). Potassium enolates are more dissociated and generally more nucleophilic.
-
-
Activate the Electrophile: The hydroxyl group is a poor leaving group. It can be activated to promote the reaction.
-
Action: Add a Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂) to the reaction after enolate formation. The Lewis acid can coordinate to the hydroxyl oxygen, making it a better leaving group and increasing the electrophilicity of the C9 carbon. Perform this at low temperature to avoid decomposition.
-
-
Increase Thermal Energy: If kinetic barriers are the issue, more energy may be required.
-
Action: After forming the enolate at low temperature (e.g., -78 °C), allow the reaction to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) after adding the xanthenol. Monitor the reaction carefully for the appearance of side products.
-
Q: I am observing significant amounts of aldol self-condensation product from my ketone. How can I prevent this?
A: This indicates that your enolate is reacting with the starting ketone faster than it reacts with the sterically hindered 9-phenyl-9H-xanthen-9-ol.
Troubleshooting Flowchart & Protocol:
Caption: Decision-making workflow to minimize aldol side reactions.
Protocol: Minimizing Aldol Condensation via Slow Addition
-
Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Base Preparation: In the reaction flask, prepare a solution of 1.05 equivalents of LDA in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slow Ketone Addition: Prepare a solution of your ketone (1.0 equivalent) in a small amount of dry THF in a syringe. Add this solution dropwise to the cold LDA solution over 30-60 minutes using a syringe pump. This ensures that the ketone is immediately deprotonated and its concentration remains low, minimizing self-reaction.[4]
-
Enolate Formation: Stir the resulting solution at -78 °C for an additional 45 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add a solution of 9-phenyl-9H-xanthen-9-ol (0.9 equivalents, to ensure all enolate is consumed) in dry THF dropwise.
-
Reaction & Quench: Allow the reaction to proceed, warming slowly if necessary. Quench by pouring into a cold, saturated aqueous NH₄Cl solution.
Q: My product is a complex mixture of isomers. How can I improve the regioselectivity?
A: This is the core challenge. Achieving high regioselectivity requires precise control over enolate formation (kinetic vs. thermodynamic) and reaction conditions.
Comparative Strategy Table:
| Parameter | Goal: Kinetic Product (Less Substituted) | Goal: Thermodynamic Product (More Substituted) |
| Base | LDA, LHMDS, KHMDS (Strong, Bulky)[6] | NaH, KOtBu, NaOEt (Weaker, Less Hindered) |
| Temperature | -78 °C (or lower) | 0 °C to 25 °C (Allows for equilibration) |
| Solvent | THF (Polar aprotic) | THF, DME, or even protic solvents (for equilibration) |
| Additives | HMPA (cosolvent, breaks up aggregates) - Caution: Carcinogen | None required , or catalytic amount of ketone. |
| Rationale | Rapid, irreversible deprotonation of the most accessible proton.[3] | Allows for reversible protonation/deprotonation, leading to the most stable enolate anion. |
Experimental Approach to Optimize Regioselectivity:
-
Run Two Parallel Reactions: Set up two small-scale reactions.
-
Reaction A (Kinetic): Use LDA at -78 °C in THF.
-
Reaction B (Thermodynamic): Use NaH at room temperature in THF.
-
-
Analyze the Crude Product: Use ¹H NMR or LC-MS to determine the ratio of regioisomers in each crude product mixture.
-
Refine Conditions: Based on the results, you can refine the conditions. If the kinetic product is desired but yields are low, you might try KHMDS instead of LDA. If the thermodynamic product is desired but the reaction is messy, you might try lowering the temperature to 0 °C.
References
-
Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. Available at: [Link]
-
An Increased Understanding of Enolate Additions under Mechanochemical Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
The addition of electrophiles on ester enolates containing an oxygen in the β-position. A stereoelectronically controlled reaction. ResearchGate. Available at: [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. Available at: [Link]
- Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary.University of Minnesota.
-
Enolate Addition- Aldol reactions. Chemistry LibreTexts. Available at: [Link]
-
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Available at: [Link]
-
Reactivity of Enolate Ions. JoVE. Available at: [Link]
Sources
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Reactivity of Enolate Ions [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leah4sci.com [leah4sci.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing side product formation in 9-Phenylxanthen-9-ol reactions.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-Phenylxanthen-9-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reactions involving this versatile compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in the lab.
I. Understanding the Core Chemistry: The 9-Phenylxanthenyl Cation
At the heart of many reactions involving this compound is the formation of the 9-phenylxanthenyl cation. This tertiary carbocation is stabilized by resonance, making it a key intermediate in both desired reactions and the formation of unwanted side products. Understanding its stability and reactivity is crucial for troubleshooting.
II. Troubleshooting Guide: Synthesis of this compound
The two primary methods for synthesizing this compound are the Grignard reaction with xanthone and the Friedel-Crafts reaction. Each has its own set of potential side reactions.
A. Grignard Reaction with Xanthone
Question: I'm synthesizing this compound using phenylmagnesium bromide and xanthone, but my yield is low and I have several spots on my TLC plate. What's going on?
Answer:
Low yields and multiple byproducts in this Grignard reaction can often be attributed to a few key factors:
-
Incomplete Reaction: Xanthone may not have fully reacted, leading to its presence in your final product.
-
Wurtz Coupling: Phenylmagnesium bromide can couple with unreacted bromobenzene to form biphenyl.
-
Steric Hindrance: With sterically hindered Grignard reagents or substituted xanthones, side reactions like reduction or enolization can occur, although this is less common with phenylmagnesium bromide.[1]
Troubleshooting Strategies:
| Problem | Cause | Solution |
| Unreacted Xanthone | Insufficient Grignard reagent, poor quality Grignard, or short reaction time. | Use a slight excess (1.1-1.2 equivalents) of freshly prepared phenylmagnesium bromide. Ensure anhydrous conditions to prevent quenching of the Grignard reagent. Monitor the reaction by TLC until the xanthone spot disappears. |
| Biphenyl Formation | Reaction of phenylmagnesium bromide with unreacted bromobenzene. | Ensure complete formation of the Grignard reagent before adding the xanthone. This can be achieved by allowing sufficient reaction time for the magnesium to be consumed. |
| Magnesium Salt Impurities | Incomplete quenching or hydrolysis. | During workup, ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium chloride. Acidic workup with dilute HCl can also be effective but be mindful of potential dehydration of the product (see Section III). |
Experimental Protocol: Optimized Grignard Synthesis of this compound
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction is initiated (as evidenced by gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition of Xanthone: Dissolve xanthone in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system).
-
Workup: Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.
B. Friedel-Crafts Reaction
Question: I'm attempting a Friedel-Crafts reaction to synthesize a substituted this compound derivative and I'm getting a mixture of products, including some that appear to be over-alkylated.
Answer:
The classic challenge with Friedel-Crafts alkylations is that the product is often more nucleophilic than the starting material, leading to polyalkylation.[2] Additionally, carbocation rearrangements can occur, though this is less of a concern when forming a tertiary carbocation like the 9-phenylxanthenyl cation.
Troubleshooting Strategies:
| Problem | Cause | Solution |
| Over-alkylation/Polyalkylation | The newly formed product is more reactive than the starting material. | Use a large excess of the aromatic substrate that is being alkylated. Control the reaction temperature, often running the reaction at lower temperatures can improve selectivity. Choose a milder Lewis acid catalyst. |
| Isomeric Products | Poor regioselectivity of the Friedel-Crafts reaction. | The directing effects of substituents on the aromatic ring will determine the position of alkylation. Ensure you are considering these effects (ortho, para, or meta-directing groups) when designing your synthesis. |
III. Troubleshooting Guide: Reactions Using this compound (Pixyl Protecting Group)
This compound is the precursor to the 9-phenylxanthen-9-yl (pixyl or Px) protecting group, which is commonly used for primary alcohols, particularly in nucleoside and oligonucleotide synthesis. The primary side reaction of concern is dehydration.
Question: During the protection of a primary alcohol with 9-chloro-9-phenylxanthene (formed in situ from this compound and an activating agent like acetyl chloride), I'm observing a significant apolar byproduct.
Answer:
This apolar byproduct is almost certainly 9-phenylxanthene , the result of a dehydration reaction. This occurs when the intermediate 9-phenylxanthenyl cation is not trapped by the alcohol nucleophile and instead eliminates a proton.
Mechanism of Side Product Formation: Dehydration
The formation of 9-phenylxanthene proceeds through an E1-type mechanism. Acidic conditions, often present during the formation of the active protecting agent (e.g., 9-chloro-9-phenylxanthene from the alcohol and a chlorinating agent), promote the formation of the stable 9-phenylxanthenyl carbocation. If this cation encounters a weak nucleophile or a base, it can be deprotonated at the 9-position to form the dehydrated product, 9-phenylxanthene.
Caption: Acid-catalyzed dehydration of this compound.
Troubleshooting and Prevention Strategies:
| Problem | Cause | Solution |
| Formation of 9-Phenylxanthene | Acidic conditions, high temperatures, or non-nucleophilic solvents. | Minimize Acidity: Use a non-acidic activating agent if possible. If an acid scavenger like pyridine is used, ensure a sufficient amount is present to neutralize any generated acid. Temperature Control: Perform the reaction at room temperature or below. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Incomplete Protection | Steric hindrance around the alcohol, insufficient activating agent, or deactivation of the pixyl chloride. | For sterically hindered alcohols, consider a more reactive protecting group or longer reaction times. Ensure the 9-chloro-9-phenylxanthene is freshly prepared or generated in situ for maximum reactivity. |
Experimental Protocol: Optimized Pixyl Protection of a Primary Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) in anhydrous DCM.
-
Activation and Protection: To a separate flask, dissolve this compound in anhydrous DCM and add a slight excess of an activating agent (e.g., acetyl chloride or thionyl chloride) at 0 °C to form 9-chloro-9-phenylxanthene. Stir for 15-30 minutes.
-
Addition: Slowly add the solution of 9-chloro-9-phenylxanthene to the solution of the alcohol and base at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the pixyl-protected alcohol by silica gel chromatography, typically using a hexanes/ethyl acetate gradient.[3]
IV. FAQs: Purification and Stability
Q1: How can I effectively separate my desired this compound product from unreacted xanthone?
A1: Separation is typically achieved using silica gel column chromatography. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%), is usually effective. Xanthone is less polar than this compound and will elute first.
Q2: My purified this compound seems to be degrading upon storage. What are the best storage conditions?
A2: this compound can be sensitive to acidic conditions, which can catalyze dehydration. It is best stored as a solid in a cool, dry, and dark place. If stored in solution, use a non-acidic, aprotic solvent.
Q3: I suspect I have formed some xanthone as an oxidation byproduct. How can I avoid this?
A3: While less common than dehydration, oxidation to xanthone can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of oxidizing agents. To minimize this, maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.
V. References
-
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
-
Grignard Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected synthetic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129–136.
Sources
Technical Support Center: Purification of Crude 9-Phenylxanthen-9-ol
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 9-Phenylxanthen-9-ol. The synthesis of this tertiary alcohol, typically achieved through the Grignard reaction of xanthone with phenylmagnesium bromide, often yields a crude product containing various impurities. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during the purification process. Our focus is on providing practical, field-proven insights and detailed experimental protocols to ensure the attainment of highly pure this compound, a crucial prerequisite for its applications in medicinal chemistry and materials science.
Understanding the Impurity Profile
A logical approach to purification begins with understanding the potential contaminants in your crude this compound. The primary impurities arise from the Grignard synthesis and subsequent work-up.
Caption: Common impurities in crude this compound synthesis.
Troubleshooting and FAQs
Recrystallization
Q1: My crude this compound is an oil and won't crystallize. What should I do?
A1: Oiling out during recrystallization is a common issue, often caused by the presence of significant impurities or the use of an inappropriate solvent.
-
Initial Purification: For very impure samples, consider a preliminary purification by flash column chromatography before attempting recrystallization. This will remove the bulk of impurities that can inhibit crystal lattice formation.
-
Solvent Selection: this compound is a moderately polar molecule. A good starting point for recrystallization is a mixed solvent system. A common and effective method is dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Dichloromethane/Hexane
-
-
Q2: I'm performing a recrystallization from ethanol and water, but my recovery is very low. What are the likely causes?
A2: Low recovery during recrystallization can stem from several factors:
-
Excessive "Good" Solvent: Using too much of the initial solvent (ethanol in this case) will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot ethanol required to dissolve the solid.
-
Premature Crystallization: If the solution cools too quickly during filtration (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use an ice-cold solvent mixture for washing.
Q3: How can I effectively remove the biphenyl impurity by recrystallization?
A3: Biphenyl is a non-polar impurity. A technique called trituration can be effective before recrystallization.
-
Trituration Protocol:
-
To your crude solid, add a small amount of a non-polar solvent in which biphenyl is soluble, but this compound is not, such as cold petroleum ether or hexane.
-
Stir the suspension vigorously with a glass rod, breaking up any clumps.
-
Filter the solid and wash with a small amount of the cold non-polar solvent.
-
The remaining solid will be enriched in this compound and can then be recrystallized. A recrystallization from 2-propanol has been reported to be effective for similar tertiary alcohols after trituration.[1]
-
Column Chromatography
Q4: What is a good starting solvent system for the column chromatography of crude this compound on silica gel?
A4: A mixture of a non-polar solvent and a moderately polar solvent is typically effective for separating this compound from its common impurities on silica gel.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is a versatile choice.
-
Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute the non-polar biphenyl impurity first.
-
Gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired this compound.
-
Unreacted xanthone, being more polar than the product, will elute later, or may require a higher concentration of ethyl acetate.
-
Q5: How can I monitor the separation during column chromatography?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column.
-
TLC Protocol:
-
Plate: Use silica gel coated TLC plates.
-
Eluent: Use the same solvent system you plan to use for your column (e.g., 20% ethyl acetate in hexanes).
-
Spotting: Spot the crude mixture, and for comparison, if available, pure starting material (xanthone) and a biphenyl standard.
-
Visualization: Visualize the developed plate under a UV lamp (254 nm). This compound, xanthone, and biphenyl are all UV active.
-
-
Expected TLC Profile (20% Ethyl Acetate in Hexanes):
| Compound | Expected Rf Value (Approximate) | Appearance under UV (254 nm) |
| Biphenyl | High (e.g., 0.7-0.8) | Dark spot |
| This compound | Medium (e.g., 0.3-0.4) | Dark spot |
| Xanthone | Low (e.g., 0.1-0.2) | Dark spot |
Q6: My product is co-eluting with an impurity. How can I improve the separation?
A6: If you are experiencing poor separation, consider the following adjustments:
-
Optimize the Solvent System: If the spots are too close on the TLC, adjust the polarity of your eluent.
-
Spots too high (high Rf): Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
-
Spots too low (low Rf): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
-
Use a Different Solvent System: Sometimes, changing one of the solvents can improve selectivity. For example, you could try a dichloromethane/hexane or a toluene/ethyl acetate system.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load your sample in a concentrated band using a minimal amount of solvent. A broad starting band will result in broad, poorly resolved elution bands.
Caption: Troubleshooting poor separation in column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC as described in Q5. A good target Rf for the product is around 0.3.
-
Column Preparation:
-
Pack a glass chromatography column with silica gel using the chosen eluent system (wet slurry packing is recommended for better separation).
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 5% ethyl acetate in hexanes) to remove non-polar impurities like biphenyl.
-
Collect fractions and monitor them by TLC.
-
Once the non-polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes) to elute the this compound.
-
Continue to collect and monitor fractions.
-
-
Isolation:
-
Combine the pure fractions containing the desired product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
Sources
Addressing stability issues of 9-arylxanthylium cations in solution.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-arylxanthylium cations. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of these vibrant and reactive compounds in solution. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Introduction: The Duality of Reactivity and Instability
9-Arylxanthylium cations are a class of organic molecules characterized by a tricyclic xanthene core bearing a positive charge at the central carbon (C9), which is also attached to an aryl group. This structure results in an extended π-conjugated system, making them intensely colored and often fluorescent. Their unique photophysical properties have led to their use as pH sensors, fluorescent probes, and photosensitizers. However, the very electronic features that make them useful also render them susceptible to stability issues in solution. The electron-deficient C9 carbon is a prime target for nucleophilic attack, leading to a loss of color and fluorescence as the π-system is disrupted.
This guide will walk you through the key factors influencing the stability of 9-arylxanthylium cations and provide practical solutions to common problems encountered during their synthesis, handling, and application.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of a 9-arylxanthylium salt is brightly colored, but it quickly fades. What is happening?
A1: This is a classic sign of cation degradation. The colored 9-arylxanthylium cation is in equilibrium with its colorless carbinol (9-aryl-9-xanthenol) form. The position of this equilibrium is highly sensitive to the presence of nucleophiles, particularly water and alcohols, in your solvent. The fading indicates a shift in the equilibrium towards the colorless carbinol, which occurs when a nucleophile attacks the electrophilic C9 carbon of the xanthylium cation.
Q2: I've synthesized a 9-arylxanthylium salt, but the yield is consistently low after purification. What are the likely causes?
A2: Low yields often stem from degradation during the synthesis or workup. Here are a few potential culprits:
-
Presence of water: Even trace amounts of water in your reaction mixture or solvents can lead to the formation of the carbinol, reducing the yield of the desired salt.
-
Inappropriate solvent for precipitation/crystallization: If the solvent used for precipitation is too polar or contains nucleophilic impurities, it can promote degradation.
-
Exposure to basic conditions: 9-Arylxanthylium cations are generally more stable in acidic conditions. Exposure to basic media during workup can lead to rapid decomposition.
-
Incomplete reaction: The acid-catalyzed cyclization and dehydration of the precursor to form the xanthylium cation may not have gone to completion.
Q3: How does the substituent on the 9-aryl group affect the stability of the cation?
A3: The electronic nature of the substituent on the 9-aryl ring plays a crucial role in the stability of the xanthylium cation.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, on the aryl ring help to delocalize the positive charge through resonance and inductive effects. This increased charge delocalization stabilizes the carbocation, making it less electrophilic and therefore less susceptible to nucleophilic attack.[1][2][3]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have the opposite effect. They intensify the positive charge on the C9 carbon, making it more electrophilic and thus more prone to reacting with nucleophiles, leading to decreased stability.[1][4][5]
Q4: Does the choice of counter-ion for my 9-arylxanthylium salt matter?
A4: Absolutely. The counter-ion can significantly influence the stability of the salt, both in the solid state and in solution. Non-nucleophilic and weakly coordinating anions are preferred. Perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻) are common choices for isolating stable xanthylium salts because they are poor nucleophiles and do not readily attack the cation. In contrast, more nucleophilic counter-ions like halides (Cl⁻, Br⁻) can potentially react with the cation, especially in less polar solvents.
Q5: What are the best solvents for dissolving and storing 9-arylxanthylium salts?
A5: The ideal solvent should be:
-
Aprotic and non-nucleophilic: To minimize the reaction with the cation. Dichloromethane (DCM) and acetonitrile (ACN) are often good choices.
-
Dry: The solvent should be rigorously dried to prevent the formation of the carbinol.
-
Slightly acidic: Adding a trace amount of a non-nucleophilic acid, like trifluoroacetic acid (TFA), can help to suppress the equilibrium with the carbinol and stabilize the cation.
Troubleshooting Guides
Guide 1: Unexpected Color Loss in Solution
Problem: A vibrant solution of your 9-arylxanthylium salt rapidly loses its color.
Causality: This is most likely due to nucleophilic attack on the C9 carbon, leading to the formation of the colorless 9-aryl-9-xanthenol. The primary nucleophile is often water or the solvent itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected color loss.
Step-by-Step Protocol to Stabilize the Solution:
-
Solvent Selection: If you are using a protic solvent (e.g., methanol, ethanol), immediately switch to a dry, aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN).
-
Solvent Drying: Ensure your chosen aprotic solvent is anhydrous. Use freshly dried solvent from a solvent purification system or dry it over activated molecular sieves.
-
Acidification: To a small volume of your 9-arylxanthylium salt solution in the dry, aprotic solvent, add a microliter of trifluoroacetic acid (TFA). A return of the vibrant color indicates that the degradation is reversible and can be suppressed by maintaining acidic conditions.
-
Monitoring: Use UV-Vis spectroscopy to monitor the stability of the cation over time. A stable solution will show a constant absorbance at the characteristic λmax of the xanthylium cation.
Guide 2: Low Yield or Purity During Synthesis and Isolation
Problem: The synthesis of your 9-arylxanthylium salt results in a low yield or a product that is difficult to purify.
Causality: Degradation during the reaction or workup is the most probable cause. The presence of water, use of nucleophilic reagents, or exposure to non-acidic conditions can all contribute to this.
Experimental Protocol for Improved Synthesis and Isolation:
This protocol is adapted from established methods for the synthesis of stable organic cations and can be tailored for specific 9-arylxanthylium derivatives.[6][7]
Materials:
-
Appropriate 9-aryl-9-xanthenol precursor
-
Anhydrous acetic anhydride
-
Perchloric acid (70%) or Tetrafluoroboric acid (48% in water)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 9-aryl-9-xanthenol precursor in a minimal amount of anhydrous acetic anhydride.
-
Acid Addition: Cool the solution in an ice bath. Slowly, and with vigorous stirring, add a stoichiometric amount of the chosen acid (perchloric or tetrafluoroboric acid). Caution: Perchloric acid can be explosive in contact with organic materials. Handle with extreme care and behind a blast shield.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The formation of the colored cation should be visually apparent. Monitor the reaction progress by taking a small aliquot, quenching it with anhydrous ether, and analyzing the precipitate by TLC or ¹H NMR.
-
Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a larger volume of cold, anhydrous diethyl ether with vigorous stirring. The 9-arylxanthylium salt will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Quickly wash the solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and acetic acid.
-
Drying and Storage: Dry the solid product under high vacuum. Store the final product in a desiccator, protected from light and moisture.
Data Presentation: Solvent Properties for Cation Stability
| Solvent | Dielectric Constant (ε) | Nucleophilicity | Protic/Aprotic | Recommended Use |
| Dichloromethane (DCM) | 8.93 | Low | Aprotic | Excellent for dissolving and storing salts. |
| Acetonitrile (ACN) | 37.5 | Low | Aprotic | Good alternative to DCM. |
| Methanol (MeOH) | 32.7 | High | Protic | Not recommended for long-term storage. |
| Water (H₂O) | 80.1 | High | Protic | Avoid unless in strongly acidic conditions. |
| Diethyl Ether (Et₂O) | 4.3 | Low | Aprotic | Excellent for precipitation due to low polarity. |
Advanced Characterization and Stability Monitoring
Monitoring Degradation with UV-Vis Spectroscopy:
UV-Vis spectroscopy is a powerful and straightforward technique to monitor the stability of 9-arylxanthylium cations in solution. The intense color of the cation corresponds to a strong absorption band in the visible region of the spectrum. The colorless carbinol form does not absorb in this region.
Experimental Protocol for UV-Vis Stability Assay:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your 9-arylxanthylium salt in a dry, aprotic solvent (e.g., 1 mM in DCM).
-
Prepare Test Solutions: Dilute the stock solution in the solvent(s) of interest to a concentration that gives an absorbance value between 0.5 and 1.5 at the λmax.
-
Acquire Spectra: Immediately after preparation, acquire the initial UV-Vis spectrum of each test solution.
-
Incubate and Monitor: Store the solutions under the desired conditions (e.g., room temperature, protected from light). Acquire UV-Vis spectra at regular intervals (e.g., every hour, every 24 hours) to monitor any decrease in the absorbance at the λmax.
-
Data Analysis: Plot the absorbance at λmax versus time to determine the rate of degradation.
Visualizing the Degradation Pathway:
Caption: Equilibrium between the colored cation and colorless carbinol.
Confirming Structure and Purity with ¹H NMR Spectroscopy:
¹H NMR spectroscopy is an invaluable tool for confirming the structure of your synthesized 9-arylxanthylium salt and assessing its purity. The spectra of the cation will show characteristic downfield shifts for the aromatic protons due to the positive charge. The presence of the carbinol form can be identified by the appearance of a signal for the hydroxyl proton and upfield shifts of the aromatic protons compared to the cation. A protocol for monitoring stability via ¹H NMR involves dissolving the cation in a deuterated solvent with an internal standard and tracking the relative integration of peaks over time.[8]
References
-
Manfredi, K. P., & McGrew, L. A. (Year). Preparation and Properties of a Stable Organic Cation: A Microscale Experiment for Organic Chemistry. Journal of Chemical Education. Available at: [Link]
-
Manfredi, K. P., & McGrew, L. A. (Year). Preparation and Properties of a Stable Organic Cation: A Microscale Experiment for Organic Chemistry. Journal of Chemical Education. Available at: [Link]
-
Disch, S. K., et al. (2019). Protocol for the Quantitative Assessment of Organic Cation Stability for Polymer Electrolytes. ACS Energy Letters. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Sung, K., et al. (Year). Electrophilic reactions of xanthylium carbocations produced by flash photolysis of 9-xanthenols. Journal of the American Chemical Society. Available at: [Link]
-
Cochi, R., et al. (2015). Stability of Organic Cations in Solution-Processed CH3NH3PbI3 Perovskites: Formation of Modified Surface Layers. ACS Applied Materials & Interfaces. Available at: [Link]
-
Cochi, R., et al. (2015). Stability of Organic Cations in Solution-Processed CH3NH3PbI3 Perovskites: The Formation of Modified Surface Layers. Request PDF. Available at: [Link]
-
Asensio, J. (2019). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]
-
Merkel, P. B., et al. (Year). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. Available at: [Link]
-
Schleyer, P. v. R., et al. (Year). Methyl-Substituted Allyl Cations. A Comparison of Experimental Stability, Rotational Barrier, and Solvolysis Data with ab Initio. Journal of the American Chemical Society. Available at: [Link]
-
Vipul Organics. (2023). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]
-
Student Doctor Network. (2014). Why/how do electron withdrawing groups stabalize carbocations? Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Experiment 8 - Aldol Condensation: Synthesis of Indigo. Vat Dyeing. Retrieved from [Link]
-
Reddit. (2022). Withdrawing groups destabilize positive charge? Retrieved from [Link]
-
Prime Scholars. (Year). Synthesis and Characteristics of Some Organic Dyes. Retrieved from [Link]
-
OUCI. (Year). The Distal Effect of N-Electron-withdrawing Groups on the Stability of Peptide Carbon Radicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.9 Carbocation Structure and Stability. Retrieved from [Link]
-
ResearchGate. (Year). Manganese Perchlorate–Catalyzed Greener Synthesis of 12Aryl or 12Alkyl8,9,10,12-tetrahydrobenzo[α]xanthen-11-one Derivatives Under Ultrasonication. Retrieved from [Link]
-
MDPI. (Year). Screening Refractory Dye Degradation by Different Advanced Oxidation Processes. Retrieved from [Link]
-
Reddit. (2018). Do electron-donating groups influence carbocation reactivity and thus electrophilicity? Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.2: Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. Retrieved from [Link]
-
ResearchGate. (Year). Figure 1. UV/vis spectra of each metal cation solution on their own. Retrieved from [Link]
-
ResearchGate. (Year). Thermodynamic study of the interaction of some transition metal cations and some cations with crown ethers in different solvents. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
ResearchGate. (Year). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after... Retrieved from [Link]
-
MDPI. (2018). The Radiofrequency NMR Spectra of Lithium Salts in Water; Reevaluation of Nuclear Magnetic Moments for 6 Li and 7 Li Nuclei. Retrieved from [Link]
-
ResearchGate. (Year). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Electronic and vibrational spectra of matrix isolated anthracene radical cations - Experimental and theoretical aspects. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Anthracene. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
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Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attack on 9-Phenylxanthenyl Carbocation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-phenylxanthenyl carbocations and related sterically hindered systems. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the unique challenges posed by steric hindrance in your nucleophilic addition reactions.
Section 1: Understanding the Challenge: The 9-Phenylxanthenyl Carbocation
Before troubleshooting, it's crucial to understand the inherent properties of the 9-phenylxanthenyl system that make nucleophilic attack challenging.
FAQ 1.1: What is the 9-phenylxanthenyl carbocation, and why is it so stable yet sterically hindered?
The 9-phenylxanthenyl carbocation is a tertiary carbocation that exhibits remarkable stability. This stability arises from the extensive delocalization of the positive charge across the three aromatic rings of the xanthene backbone and the appended phenyl group. However, this same bulky, three-dimensional structure creates significant steric hindrance around the electrophilic C9 carbon.[1]
The bulky groups surrounding the electrophilic carbon create a congested environment, making it difficult for nucleophiles to approach and form a new bond.[1][2][3] This steric congestion is a primary reason for failed or low-yield reactions.
Diagram: Steric Shielding in 9-Phenylxanthenyl Carbocation
Caption: Steric shielding of the C9 carbocation by bulky aromatic groups.
Section 2: Troubleshooting Common Reaction Failures
When a reaction with a sterically hindered electrophile fails, a systematic approach to troubleshooting is essential.
Troubleshooting Guide 2.1: My nucleophilic addition isn't working. What should I check?
If you observe no reaction or extremely low yields, consult the following table to diagnose and solve the problem.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| No reaction; starting material recovered | Weak Nucleophile: The nucleophile lacks the energy to overcome the steric barrier. | Switch to a more potent nucleophile. Organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents are powerful nucleophiles due to the highly polarized carbon-metal bond.[4][5][6] |
| Inappropriate Solvent: The solvent may be deactivating the nucleophile or insufficiently stabilizing the carbocation. | Use a polar aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents solubilize the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[2][7][8] | |
| Low Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Monitor carefully for decomposition or side-product formation. | |
| Complex mixture of products | Side Reactions: Elimination may be competing with substitution, especially with basic nucleophiles.[9] | Use a less basic, but still potent, nucleophile if possible (e.g., an organocuprate). Alternatively, run the reaction at a lower temperature to favor the substitution pathway, which typically has a lower activation energy than elimination. |
| Solvent Participation: Protic solvents (e.g., methanol, water) can act as nucleophiles, leading to undesired solvolysis products.[10] | Ensure anhydrous conditions and use a non-nucleophilic, polar aprotic solvent. [2][7] |
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed reactions.
Section 3: Key Strategies and Protocols to Overcome Steric Hindrance
Success in these reactions often hinges on carefully selecting and optimizing reaction parameters to favor the desired nucleophilic attack.
FAQ 3.1: How does the choice of solvent impact the reaction?
The solvent plays a critical role. For reactions involving carbocation intermediates (SN1-type), a polar solvent is necessary to stabilize the charged intermediate.[8][10][11] However, to maximize the reactivity of the nucleophile, a polar aprotic solvent is generally superior.
| Solvent Type | Examples | Effect on Reaction | Rationale |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Favors carbocation formation but deactivates nucleophile. | Stabilizes the carbocation and the leaving group through hydrogen bonding. However, it also solvates and "cages" the nucleophile, reducing its reactivity.[2][7][8] Can also act as a competing nucleophile. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Optimal choice. | Stabilizes the carbocation via dipole-ion interactions without strongly solvating the nucleophile, leaving it "free" and highly reactive.[2][7][8] |
| Nonpolar | Hexane, Toluene | Poor choice. | Does not adequately stabilize the carbocation intermediate, significantly slowing or preventing the reaction. |
FAQ 3.2: Which nucleophiles are most effective against hindered electrophiles?
The key is to use highly reactive nucleophiles. Organometallic reagents are often the reagents of choice.
-
Organolithium (RLi) and Grignard (RMgX) Reagents: These are among the most powerful and common nucleophiles.[4] The carbon atom in the C-metal bond is highly nucleophilic and can effectively attack even sterically congested electrophilic centers.[6]
-
Organocuprates (R₂CuLi): Known as Gilman reagents, these are "softer" nucleophiles than Grignards or organolithiums. They are less basic, which can be advantageous in minimizing side reactions like elimination.[5]
Experimental Protocol 3.1: General Procedure for Grignard Addition to a 9-Phenylxanthenyl Precursor
This protocol outlines the in-situ generation of the carbocation from 9-phenylxanthen-9-ol followed by nucleophilic attack.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Carbocation Formation: Cool the solution to 0 °C in an ice bath. Add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.1 eq) dropwise. The solution should develop a deep color, characteristic of the carbocation. Stir for 15-20 minutes.
-
Nucleophilic Attack: In a separate flask, prepare the Grignard reagent (e.g., MeMgBr, 1.5 eq) in THF. Add the Grignard solution dropwise to the carbocation solution at 0 °C.
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 3.3: Can a catalyst be used to facilitate the attack?
Yes, Lewis acids are often essential. While traditionally used to activate carbonyls, stable carbocations themselves can act as powerful Lewis acid catalysts for other reactions.[12][13] In this context, a Lewis acid is typically used to facilitate the formation of the carbocation from a precursor like an alcohol or halide. By coordinating to the leaving group (e.g., the hydroxyl of an alcohol), it makes it a better leaving group, promoting the formation of the sterically hindered carbocation which can then be trapped by the nucleophile.
Section 4: Advanced Concepts & Mechanistic Insights
FAQ 4.1: How can we be sure the 9-phenylxanthenyl carbocation has formed?
The formation of highly conjugated, stable carbocations like the 9-phenylxanthenyl cation can be monitored and confirmed using spectroscopic methods.
-
NMR Spectroscopy: The formation of the carbocation leads to a significant downfield shift of the signals for the protons and carbons near the cationic center due to the deshielding effect of the positive charge. 1H and 13C NMR are powerful tools for characterizing these species in solution.[14][15]
-
UV-Vis Spectroscopy: These carbocations are often intensely colored due to the extended π-conjugation, resulting in strong absorptions in the visible region of the electromagnetic spectrum.
References
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Forging C–C Bonds with Hindered Nucleophiles and Carbonyl Electrophiles: Reactivity and Selectivity of Allylic Tin Reagents/n-BuLi. Organometallics - ACS Publications. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
Factors Affecting the SN1 Reaction. Chemistry LibreTexts. [Link]
-
SN1 - Effect of the Solvent. OpenOChem Learn. [Link]
-
Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]
-
Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]
-
Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. Chemistry LibreTexts. [Link]
-
Reactivity of Organometallics. University of Calgary. [Link]
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
-
Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. PubMed. [Link]
-
Carbocations as Lewis Acid Catalysts in Diels-Alder and Michael Addition Reactions. DiVA portal. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]
-
Reactivity of sterically hindered diarylbenzhydryl carbocations - Competing trapping by nucleophiles and elimination. ResearchGate. [Link]
-
Organometallic Reagent. A to Z Chemistry. [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. [Link]
-
Effect of steric hindrance on nucleophiles. Reddit. [Link]
-
SN2 Practice Problem: Part 2 | carbocation | sterically hindered | regioselectivity. YouTube. [Link]
-
Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways. Chemical Communications (RSC Publishing). [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]
-
Haloalkanes and Haloarenes. Samagra. [Link]
-
NMR Spectroscopic and Computational Characterization of 1-(p-Anisyl) vinyl Cations (I). ResearchGate. [Link]
-
Synthesis, NMR and Single Crystal analysis of Novel 2,9-dimethyl-4,7-diphenyl[2]phenanthrolinediium. ResearchGate. [Link]
-
Unraveling the role of prenyl side-chain interactions in stabilizing the secondary carbocation in the biosynthesis of variexenol B. ResearchGate. [Link]
-
Kinetics for the reaction of phenyl radical with phenylacetylene and styrene. OUCI. [Link]
-
9Butyl9 H -carbazole. ResearchGate. [Link]
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- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 9-Phenylxanthen-9-ol Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the crystallization of 9-Phenylxanthen-9-ol and its derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the purification and crystal growth of this important class of compounds. Our approach is rooted in fundamental crystallographic principles, extensive laboratory experience, and a commitment to scientific integrity.
Introduction: The Crystallization Challenge
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional structure, conferred by the xanthene backbone, presents unique opportunities and challenges in crystallization. Achieving high-purity, single-crystalline material is often a critical step for definitive structural elucidation, studying structure-activity relationships (SAR), and ensuring the reproducibility of downstream applications.
This guide provides a troubleshooting framework in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of this compound derivatives.
Q1: What are the recommended starting solvents for the crystallization of this compound and its derivatives?
A1: The choice of solvent is critical for successful crystallization. For this compound and its derivatives, a good starting point is to screen solvents of intermediate polarity. Based on literature for related xanthene compounds, the following solvents and solvent systems are recommended for initial screening[1]:
-
Single Solvents: Ethanol, ethyl acetate, and dimethylformamide (DMF) have been reported as suitable for recrystallizing xanthene derivatives[1]. Acetone and methanol can also be effective.
-
Mixed Solvent Systems: A powerful technique involves using a solvent pair, where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Common pairs for compounds of this nature include:
-
Dichloromethane/Hexane
-
Acetone/Water
-
Ethanol/Water
-
Tetrahydrofuran (THF)/Hexane
-
The principle of "like dissolves like" is a useful guide. The polarity of your specific derivative, influenced by its functional groups, will dictate the optimal solvent choice.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem with organic compounds that have relatively low melting points or when the solution is too concentrated.
Causality:
-
High Solute Concentration: A supersaturated solution may reach a concentration where the solute's solubility limit is exceeded at a temperature that is still above its melting point.
-
Rapid Cooling: Fast cooling can induce precipitation before the molecules have time to orient themselves into an ordered crystal lattice.
-
Inappropriate Solvent: A solvent with a boiling point significantly higher than the compound's melting point can increase the risk of oiling out.
Solutions:
-
Reduce the Concentration: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slow Down the Cooling Rate: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling process.
-
Change the Solvent System: Switch to a solvent with a lower boiling point.
-
Use a Seed Crystal: Introduce a small, pure crystal of the compound to the supersaturated solution to provide a template for crystal growth.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A3: The failure of a supersaturated solution to yield crystals is usually due to either an insufficient level of supersaturation or a high energy barrier to nucleation. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The micro-scratches on the glass can provide nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution. This is the most reliable method as it provides a perfect template for crystal growth.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent, then allow it to cool again.
-
Lowering the Temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Adding an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm it until it becomes clear again and allow it to cool slowly.
Part 2: Troubleshooting Guide for Persistent Issues
This section provides a more in-depth, scenario-based troubleshooting guide for more challenging crystallization problems.
Scenario 1: The obtained crystals are very fine needles or a powder.
| Potential Cause | Scientific Rationale | Recommended Action |
| Too Rapid Crystallization | Fast crystal growth traps solvent and impurities, leading to a less ordered, microcrystalline solid. The nucleation rate is much higher than the growth rate. | Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool much more slowly. Insulating the flask is a good practice. |
| High Degree of Supersaturation | A very high concentration of the solute can lead to rapid precipitation rather than controlled crystal growth. | Use a slightly larger volume of the hot solvent to reduce the degree of supersaturation upon cooling. |
| Solvent Choice | Some solvents may favor the kinetic formation of fine needles over the thermodynamic formation of larger, more stable crystals. | Experiment with different solvents or solvent systems. A solvent system that provides moderate solubility at room temperature is often ideal. |
Scenario 2: The crystals are colored or appear impure after crystallization.
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Removal of Colored Impurities | Highly colored impurities, even in small amounts, can be adsorbed onto the surface of the growing crystals. | Perform a "hot filtration" step. Dissolve the crude product in the hot solvent, add a small amount of activated charcoal, simmer for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities. Then, proceed with cooling. |
| Co-crystallization of Impurities | If an impurity has a similar structure to the target compound, it may be incorporated into the crystal lattice. | A second recrystallization is often necessary. If the impurity persists, column chromatography may be required to purify the compound before a final crystallization step. |
| Solvent Trapping | Solvent molecules can become trapped within the crystal lattice, leading to a non-stoichiometric solid and potentially affecting its properties. | Dry the crystals thoroughly under vacuum. If the problem persists, consider changing the crystallization solvent to one that is less likely to be incorporated into the crystal lattice. |
Scenario 3: The crystallization yield is very low.
| Potential Cause | Scientific Rationale | Recommended Action |
| Compound is too Soluble in the Cold Solvent | A significant amount of the product remains dissolved in the mother liquor even after cooling. | Cool the solution in an ice bath or freezer to further reduce the solubility. If the yield is still low, a different solvent in which the compound is less soluble at low temperatures should be chosen. |
| Too Much Solvent Used | Using an excessive amount of solvent will prevent the solution from becoming sufficiently supersaturated upon cooling. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent required to dissolve the solid. |
| Premature Crystallization During Hot Filtration | If the solution cools too much during hot filtration, some product may crystallize on the filter paper along with the impurities. | Use a heated filter funnel or pre-heat the funnel and receiving flask with hot solvent before filtration. Work quickly to minimize cooling. |
Part 3: Advanced Concepts
Polymorphism in this compound Derivatives
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While there is limited specific literature on the polymorphism of this compound derivatives, the rigid and complex structure of the xanthene core suggests that polymorphism is a real possibility.
A search of the Cambridge Crystallographic Data Centre (CCDC) reveals a crystal structure for this compound (CCDC Number: 288546)[2]. This provides a reference point for the expected crystal packing of the parent compound. When working with derivatives, be aware that different crystallization conditions (e.g., solvent, cooling rate, temperature) could lead to the formation of different polymorphs. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR can be used to characterize and differentiate between polymorphs.
Part 4: Experimental Protocols & Visualizations
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Diagram 1: Troubleshooting Crystallization Failures
Caption: Decision tree for troubleshooting common crystallization problems.
References
-
Synthesis, spectroscopic and photophysical studies of xanthene derivatives. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
Sources
Troubleshooting low yields in reactions using xanthenol derivatives.
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable solutions for overcoming common challenges, specifically low yields, encountered in chemical reactions involving xanthenol derivatives. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience, ensuring that the guidance provided is both scientifically sound and practically applicable.
Introduction: The Challenge of Xanthenol Chemistry
Xanthenol derivatives are a cornerstone in the synthesis of a wide array of bioactive molecules and functional materials. However, their synthesis can be fraught with challenges, often leading to disappointing yields. This guide will walk you through a systematic approach to troubleshooting these issues, empowering you to optimize your reactions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions we receive from researchers working with xanthenol derivatives.
Q1: My reaction has a low yield, but the starting materials are fully consumed. What are the likely culprits?
A1: This scenario strongly suggests the formation of side products or degradation of your target molecule. One of the most common side reactions is the disproportionation of the intermediate xanthenol to form xanthene and xanthone.[1][2][3] This is particularly prevalent under certain acidic or thermal conditions. Additionally, self-condensation of your aldehyde or ketone starting materials can compete with the desired reaction, especially if one reactant is significantly more reactive than the other.[4][5][6]
Q2: I'm observing multiple spots on my TLC plate that I can't identify. How do I begin to troubleshoot this?
A2: A complex reaction mixture often points to a lack of selectivity. The first step is to systematically evaluate your reaction conditions. Key parameters to investigate include:
-
Catalyst: Is the catalyst appropriate for your specific substrates? Both Brønsted and Lewis acids are commonly used, but their effectiveness can vary.[7] Consider screening a panel of catalysts to find the optimal choice.
-
Solvent: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity. Some modern protocols have found success with solvent-free conditions or greener solvents like water or ethanol.[8][9][10]
-
Temperature: While heating can accelerate the reaction, it can also promote side reactions and degradation.[10] Try running the reaction at a lower temperature for a longer period.
Q3: My reaction seems to stall and never goes to completion. What should I investigate?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Catalyst: The catalyst may be deactivated over the course of the reaction or the initial amount may be too low. Try increasing the catalyst loading incrementally.[10]
-
Reagent Purity: Impurities in your starting materials, especially the aldehyde, can inhibit the reaction. Ensure your reagents are of high purity.
-
Moisture: While some protocols utilize aqueous media, many organic reactions are sensitive to water. Ensure your glassware is dry and use anhydrous solvents if the reaction chemistry dictates.
Systematic Troubleshooting Guides
When faced with a low-yielding reaction, a systematic approach is key to identifying and resolving the issue. The following guides are designed to walk you through a logical troubleshooting process.
Guide 1: Issues Related to Reagents and Starting Materials
| Symptom | Potential Cause | Suggested Action |
| Low or no conversion | Impure aldehyde (e.g., oxidized to carboxylic acid) | Purify the aldehyde by distillation or chromatography before use. |
| Inactive β-dicarbonyl compound | Check the purity of the β-dicarbonyl compound. Consider recrystallization if necessary. | |
| Formation of multiple byproducts | Self-condensation of the aldehyde or ketone | If using two different carbonyl compounds, ensure one is non-enolizable or significantly more reactive to favor the crossed condensation.[4][5][11] |
| Steric hindrance from bulky substituents | Consider using a less sterically hindered starting material if possible, or a more active catalyst to overcome the steric barrier.[12][13][14][15][16] |
Guide 2: Optimizing Reaction Conditions
| Symptom | Potential Cause | Suggested Action |
| Slow reaction rate | Suboptimal catalyst | Screen a variety of catalysts (e.g., Lewis acids like InCl₃, Brønsted acids like p-TSA, or heterogeneous catalysts).[7] |
| Incorrect solvent | Test a range of solvents with varying polarities. Solvent-free conditions have also been shown to be effective.[8][17] | |
| Low yield with byproduct formation | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction over a longer period. |
| Incorrect stoichiometry | Ensure the molar ratios of your reactants are correct. In many multicomponent reactions, a slight excess of one reagent may be beneficial.[7] |
Guide 3: Workup and Purification Pitfalls
| Symptom | Potential Cause | Suggested Action |
| Product degradation during workup | Exposure to harsh acidic or basic conditions | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[18][19] |
| Low isolated yield after purification | Product loss during recrystallization | Carefully select the recrystallization solvent to ensure high recovery. Test solvent systems on a small scale first. |
| Co-elution of byproducts during chromatography | Optimize your chromatography conditions (e.g., solvent gradient, choice of stationary phase) to achieve better separation. |
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following workflow diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in xanthenol derivative synthesis.
Core Reaction Mechanism: The Foundation of Troubleshooting
Understanding the underlying reaction mechanism is crucial for making informed decisions during troubleshooting. Most syntheses of xanthene derivatives from xanthenols proceed through a multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and often a nucleophile like β-naphthol.
Caption: A plausible reaction mechanism for the synthesis of xanthene derivatives.
This mechanism highlights several critical steps where issues can arise. For instance, the initial Knoevenagel condensation can be slow if the aldehyde is not sufficiently electrophilic.[7] The subsequent Michael addition and cyclization steps are also sensitive to steric and electronic effects.
Experimental Protocols
To provide a practical starting point, here is a general protocol for the synthesis of a xanthene derivative.
Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene
Materials:
-
Substituted benzaldehyde (1 mmol)
-
β-Naphthol (2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene or solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (1 mmol), β-naphthol (2 mmol), and the catalyst.
-
Reaction Execution: If using a solvent, add it to the flask. Heat the reaction mixture to the desired temperature (e.g., 120 °C for solvent-free conditions) and stir vigorously.[8]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
References
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Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. ResearchGate. [Link]
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One-pot synthesis of biologically important xanthene derivatives using [(Et3N)2SO][HSO4]2 as a novel and green IL-based catalyst under solvent-free conditions. MedDocs Publishers. [Link]
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EFFICIENT SYNTHESIS OF XANTHENE USING A DEEP EUTECTIC SOLVENT CATALYST UNDER SOLVENT-FREE. Ho Chi Minh City University of Education Journal of Science. [Link]
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Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. [Link]
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Formation and Disproportionation of Xanthenols to Xanthenes and Xanthones and Their Use in Synthesis. PubMed. [Link]
-
[DBN] [HSO4]-Promoted Facile and Green Synthesis of Xanthene Derivatives via Knoevenagel Condensation. Scholars Research Library. [Link]
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Formation and Disproportionation of Xanthenols to Xanthenes and Xanthones and Their Use in Synthesis. Figshare. [Link]
-
DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media. PubMed Central. [Link]
-
Green Synthesis of Xanthenes: Utilizing Sulfonated Fructose as an Efficient and Eco-friendly Catalyst. Journal of Pharmaceutical Research International. [Link]
-
Efficient Catalytic Synthesis of Xanthenes with Copper Immobilized on Amine-Modified NaY. Chemical Methodologies. [Link]
-
Self-condensation. Wikipedia. [Link]
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Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols. ResearchGate. [Link]
-
Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives in Presence of Effective Synergetic Catalytic System Bleaching Earth Clay and PEG-600. MDPI. [Link]
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The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. [Link]
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Drug degradation pathways. Pharmacy 180. [Link]
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Multi Component Reactions (MCRs) as a Green Approach Towards the Synthesis of Xanthene Derivatives, an Important. IOSR Journals. [Link]
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Degradation Pathways. ResearchGate. [Link]
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The suggested acidic and basic degradation pathway (a) and oxidative... ResearchGate. [Link]
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Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. [Link]
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Multicomponent Approach for the Synthesis of Xanthenes. Bentham Science. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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steric hindrance effect: Topics by Science.gov. Science.gov. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. [Link]
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(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
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Explain the self and cross Aldol Condensation reaction. Sathee Forum. [Link]
-
Scheme 2Possible reaction mechanism of the self-condensation... ResearchGate. [Link]
-
Aldol Condensation. Chemistry LibreTexts. [Link]
- Process for purification of free xanthophylls.
-
Streamlined Synthesis of Antibacterial Polycyclic Xanthenes. ResearchGate. [Link]
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. RUA. [Link]
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- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted 9-Aryl-9-Xanthenols
Welcome to the Technical Support Center for the synthesis and optimization of substituted 9-aryl-9-xanthenols. This guide is intended for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of 9-aryl-9-xanthenols, primarily via the Grignard reaction with a substituted xanthone.
Question 1: My Grignard reaction is giving a very low yield or failing completely. What are the likely causes?
Low or no yield in a Grignard reaction is one of the most common issues and almost always points to the presence of acidic protons, which quench the highly basic Grignard reagent.
Causality and Solution:
-
Presence of Moisture: Grignard reagents are extremely potent bases and will react with even trace amounts of water from glassware, solvents, or starting materials.[1] This acid-base reaction is significantly faster than the desired nucleophilic attack on the xanthone carbonyl.[1]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (dry nitrogen or argon).[2]
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF or ether).
-
Dry Starting Materials: Ensure your substituted xanthone and the aryl halide used to prepare the Grignard reagent are anhydrous. If necessary, dry them in a vacuum oven or by azeotropic distillation with toluene.
-
-
-
Poor Quality Grignard Reagent: The Grignard reagent itself may not have formed efficiently or may have degraded.
-
Troubleshooting Steps:
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by gently crushing it in the flask (under inert gas) or by adding a small crystal of iodine, which will etch the surface.[2]
-
Confirming Grignard Formation: Before adding the xanthone, you can confirm the formation of the Grignard reagent. A simple way is to take a small aliquot, quench it with D₂O, and analyze by ¹H NMR to see if deuteration of the aryl group has occurred.[3]
-
Titration of the Grignard Reagent: To use the correct stoichiometry, it is best practice to titrate a small sample of your prepared Grignard reagent to determine its exact concentration before the main reaction.[1]
-
-
Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
The most common byproduct is often unreacted starting material, but others can form depending on the reaction conditions.
Causality and Solution:
-
Unreacted Xanthone: This is often a consequence of the issues described in Question 1 (inactive Grignard reagent).
-
Wurtz Coupling Product (Biphenyl-type): This arises from the reaction of the Grignard reagent with the unreacted aryl halide.[4] This side reaction is more prevalent at higher temperatures.[4]
-
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the aryl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid a localized high concentration of the halide.
-
Control the Temperature: Maintain a steady, gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
-
Reduction of the Xanthone: If the Grignard reagent is sterically hindered (e.g., has bulky ortho substituents), it can act as a reducing agent, converting the xanthone's carbonyl group to a secondary alcohol.[1]
-
Troubleshooting Steps:
-
Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can favor the nucleophilic addition over reduction.[5]
-
-
Question 3: The purification of my 9-aryl-9-xanthenol is proving difficult. What are the best practices?
Purification can be challenging due to the potential for the product to be unstable under certain conditions.
Causality and Solution:
-
Product Instability on Silica Gel: 9-Aryl-9-xanthenols can be sensitive to acid. Standard silica gel is slightly acidic and can cause the dehydration of the tertiary alcohol to form a highly colored and fluorescent xanthylium cation, which can streak on the column.[6][7]
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then flush with the mobile phase until the eluent is neutral.
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography.
-
Rapid Purification: Do not let the product sit on the column for an extended period.
-
-
-
Co-elution with Byproducts: Biphenyl-type byproducts are often non-polar and can co-elute with the desired product in certain solvent systems.
-
Troubleshooting Steps:
-
Optimize TLC: Carefully develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and any byproducts before scaling up to column chromatography. Hexanes/ethyl acetate or dichloromethane/hexanes are common starting points.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of the Grignard reagent with the xanthone?
The optimal temperature can depend on the specific substrates. Generally, the reaction is conducted at room temperature or with gentle reflux in an ethereal solvent like THF.[8] However, for sensitive substrates or to minimize side reactions, conducting the addition at 0 °C or even lower temperatures can be beneficial.[5] It is recommended to monitor the reaction by TLC to determine the point of completion.
Q2: How does the substitution pattern on the xanthone or the aryl Grignard reagent affect the reaction?
Electron-withdrawing groups on the xanthone can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction. Conversely, bulky ortho-substituents on either the xanthone or the aryl Grignard reagent can sterically hinder the approach to the carbonyl, slowing the reaction and potentially promoting side reactions like reduction.[1]
Q3: What is the best work-up procedure for this Grignard reaction?
A careful work-up is crucial to protonate the intermediate magnesium alkoxide and to remove magnesium salts.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can promote dehydration of the tertiary alcohol product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: How can I confirm the identity and purity of my final 9-aryl-9-xanthenol product?
A combination of spectroscopic methods is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the structure and assess purity. The disappearance of the xanthone carbonyl signal and the appearance of a quaternary carbon signal for C9 in the ¹³C NMR are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretch from the alcohol and the disappearance of the C=O stretch from the xanthone starting material.
-
Elemental Analysis: To confirm the elemental composition.[9]
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of a Substituted 9-Aryl-9-Xanthenol
This protocol describes a general method for the Grignard addition to a substituted xanthone.
Step 1: Preparation of the Grignard Reagent
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small volume of anhydrous THF or diethyl ether, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of the aryl bromide or iodide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
Step 2: Reaction with Substituted Xanthone
-
In a separate oven-dried flask, dissolve the substituted xanthone (1.0 equivalent) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the xanthone solution to the Grignard reagent via a syringe or cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the xanthone.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Presence of water/protons | Rigorously dry all glassware, solvents, and reagents.[1] |
| Inactive Grignard reagent | Activate Mg with iodine; confirm formation via titration or D₂O quench.[2][3] | |
| Byproduct Formation | Wurtz coupling | Slow addition of aryl halide during Grignard formation.[4] |
| Reduction of xanthone | Use less sterically hindered reagents; lower reaction temperature.[1][5] | |
| Purification Issues | Product degradation on silica | Neutralize silica gel with triethylamine; use neutral alumina.[6] |
| Co-elution of impurities | Optimize solvent system with TLC before column chromatography. |
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
References
-
Effect of temperature on Grignard reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Troubleshooting turbo grignard reaction. (2024, November 15). Reddit. Retrieved January 5, 2026, from [Link]
-
Grignard Reaction. (n.d.). Web Pages. Retrieved January 5, 2026, from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 5, 2026, from [Link]
-
Synthesis of Novel 1-Aryl-9H-xanthen-9-ones. (2011). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Journal of Chemical Education. Retrieved January 5, 2026, from [Link]
-
Nekongo, E. E., Bagchi, P., Fahrni, C. J., & Popik, V. V. (2012). 9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators. Organic & Biomolecular Chemistry, 10(46), 9214–9218. [Link]
-
9-Aryl Substituted Hydroxylated Xanthen-3-ones: Synthesis, Structure and Antioxidant Potency Evaluation. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators. (2012). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]
Sources
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- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. 9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 9-Phenylxanthen-9-yl (Pixyl) vs. Trityl Protecting Groups in Modern Organic Synthesis
In the landscape of multistep organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For chemists navigating the complexities of synthesizing intricate molecules, particularly in the realms of nucleoside chemistry, carbohydrate chemistry, and peptide synthesis, the choice between the 9-phenylxanthen-9-yl (Pixyl, Px) and the triphenylmethyl (trityl, Tr) groups for the protection of hydroxyl and amino functionalities warrants a detailed, evidence-based comparison. This guide provides an in-depth analysis of these two sterically demanding, acid-labile protecting groups, offering experimental insights to inform rational selection and application.
At a Glance: Key Performance Characteristics
| Feature | 9-Phenylxanthen-9-yl (Pixyl) | Trityl |
| Structure | A xanthene core with a phenyl substituent at the 9-position. The rigid, planar xanthene backbone imparts distinct steric and electronic properties. | Three phenyl rings attached to a central carbon atom, allowing for significant conformational flexibility. |
| Steric Hindrance | Highly sterically demanding due to the rigid, planar xanthene scaffold. | Very bulky, with the three phenyl rings creating a conical shield around the protected functionality. |
| Acid Lability | Significantly more acid-labile than the trityl group. Cleavage occurs under very mild acidic conditions. | Cleavable under acidic conditions, with lability tunable through substitution on the phenyl rings (e.g., MMT, DMT, TMT).[1] |
| Selectivity | High selectivity for primary alcohols over secondary alcohols due to its substantial steric bulk. | Excellent selectivity for primary alcohols is a hallmark of this protecting group.[2][3] |
| Cleavage Byproducts | 9-phenylxanthen-9-ol | Triphenylmethanol |
| Chromophore | The xanthene core provides a chromophore that can be useful for reaction monitoring. | The trityl cation is brightly colored (yellow-orange), allowing for visual monitoring of deprotection.[1] |
Delving Deeper: A Mechanistic and Practical Comparison
The utility of a protecting group is defined by the balance between its stability to a range of reaction conditions and the ease and selectivity of its removal. While both Pixyl and trityl groups are categorized as acid-labile, the nuanced differences in their reactivity profiles are of paramount importance in synthetic planning.
The Foundation of Lability: Cation Stability
The acid-catalyzed cleavage of both Pixyl and trityl ethers proceeds through the formation of a carbocation intermediate. The stability of this cation is the primary determinant of the group's lability.
The 9-phenylxanthenyl cation is exceptionally stable due to the delocalization of the positive charge over the xanthene ring system, which includes the lone pairs of the ether oxygen atom. This enhanced stability, when compared to the triphenylmethyl cation where charge is delocalized over three phenyl rings, is the fundamental reason for the greater acid lability of the Pixyl group.
A study comparing the rates of acid-catalyzed cleavage of 5'-O-protected thymidine derivatives found that the 9-phenylxanthen-9-yl (Pixyl) group is approximately 70 times more labile than the trityl group in 80% aqueous acetic acid. This significant difference in reactivity allows for a high degree of orthogonality in deprotection strategies.
Steric Influence on Selectivity
Both protecting groups are renowned for their ability to selectively protect primary alcohols in the presence of secondary alcohols. This selectivity is a direct consequence of their substantial steric bulk, which hinders the approach to the more sterically encumbered secondary hydroxyl groups.
While both are effective, the rigid and planar nature of the Pixyl group's xanthene core can lead to even more predictable steric interactions compared to the more flexible trityl group, whose phenyl rings can rotate. This can be advantageous in complex substrates with multiple hydroxyl groups of similar reactivity.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed protocols for the introduction and removal of both protecting groups on a model primary alcohol.
Synthesis of Protecting Group Reagents
Synthesis of Trityl Chloride (TrCl)
Trityl chloride is commercially available but can also be synthesized from triphenylmethanol.
-
Reaction: Triphenylmethanol is reacted with acetyl chloride or thionyl chloride. A common laboratory preparation involves the reaction of triphenylmethanol with acetyl chloride.[4] Another method is the Friedel–Crafts alkylation of benzene with carbon tetrachloride.[4]
-
Procedure Outline:
-
Dissolve triphenylmethanol in a suitable solvent (e.g., benzene or toluene).
-
Slowly add acetyl chloride at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
The product, trityl chloride, can be isolated by crystallization.
-
Synthesis of 9-Chloro-9-phenylxanthene (Pixyl Chloride, PxCl)
Pixyl chloride can be prepared from this compound, which in turn is synthesized from xanthen-9-one.
-
Step 1: Synthesis of this compound
-
Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
To a stirred suspension of xanthen-9-one in anhydrous diethyl ether, add the freshly prepared phenylmagnesium bromide solution dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.
-
-
Step 2: Synthesis of 9-Chloro-9-phenylxanthene
-
Dissolve this compound in a suitable anhydrous solvent such as dichloromethane or benzene.
-
Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 9-chloro-9-phenylxanthene, which can be purified by recrystallization.
-
Protection of a Primary Alcohol
Tritylation of a Primary Alcohol
-
Materials: Primary alcohol, trityl chloride, anhydrous pyridine, 4-(dimethylamino)pyridine (DMAP, catalytic amount).
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine under an inert atmosphere.
-
Add trityl chloride (1.1-1.2 equiv) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Pixylation of a Primary Alcohol
The procedure for pixylation is analogous to tritylation.
-
Materials: Primary alcohol, 9-chloro-9-phenylxanthene, anhydrous pyridine, DMAP (catalytic amount).
-
Procedure:
-
Follow the same procedure as for tritylation, substituting 9-chloro-9-phenylxanthene for trityl chloride. The reaction may proceed faster due to the higher reactivity of the Pixyl chloride.
-
Deprotection of Protected Alcohols
Acid-Catalyzed Detritylation
-
Method A: Mild Conditions (e.g., for substrates with other acid-sensitive groups)
-
Reagents: 80% aqueous acetic acid.
-
Procedure: Dissolve the trityl ether in 80% aqueous acetic acid and stir at room temperature. Monitor the reaction by TLC. The reaction time can vary from a few hours to a couple of days depending on the substrate.[1]
-
-
Method B: Standard Conditions
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 2-5% TFA).
-
Procedure: Dissolve the trityl ether in DCM and add the TFA solution. The reaction is often complete within minutes. The appearance of a yellow color indicates the formation of the trityl cation.
-
Acid-Catalyzed Depixylation
Due to its higher acid lability, depixylation can be achieved under significantly milder conditions than detritylation.
-
Reagents: Very dilute acid in an organic solvent (e.g., 0.1% TFA in DCM or even dichloroacetic acid).
-
Procedure: The deprotection is typically very rapid, often complete in a matter of minutes at room temperature. The milder conditions required for depixylation make the Pixyl group an excellent choice for the protection of sensitive substrates where the use of stronger acids could lead to side reactions or the cleavage of other protecting groups.
Orthogonal Synthesis Strategies
The marked difference in acid lability between the Pixyl and trityl groups opens up possibilities for sophisticated orthogonal protection strategies. For instance, in a molecule containing two primary hydroxyl groups, one could be protected as a Pixyl ether and the other as a trityl ether. The Pixyl group could then be selectively removed under very mild acidic conditions, leaving the trityl group intact for subsequent transformations.
Conclusion: Making the Right Choice
The choice between the 9-phenylxanthen-9-yl and trityl protecting groups is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthetic route.
Choose the Trityl group when:
-
A robust, well-characterized, and highly selective protecting group for primary alcohols is required.
-
Moderate acid lability is sufficient, and orthogonality with base-labile or hydrogenolysis-labile groups is the primary concern.
-
The use of its electronically-tuned derivatives (MMT, DMT, TMT) is advantageous for fine-tuning the deprotection conditions, especially in automated synthesis.[1]
Choose the 9-Phenylxanthen-9-yl (Pixyl) group when:
-
Extreme acid sensitivity is required for deprotection under the mildest possible conditions.
-
An orthogonal strategy is needed where the Pixyl group can be removed in the presence of a trityl group or other moderately acid-labile protecting groups.
-
The substrate is particularly sensitive to stronger acidic conditions that might be required for detritylation.
-
The chromophoric nature of the xanthene core can be exploited for reaction monitoring.
Ultimately, a deep understanding of the subtle yet significant differences in the reactivity of these two powerful protecting groups empowers the synthetic chemist to design more elegant, efficient, and successful synthetic strategies.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
PrepChem.com. Preparation of trityl chloride. [Link]
-
PubMed. Recent applications of bifunctional trityl groups. [Link]
- Google Patents. US3577413A - Process of preparing tritylamines.
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
R Discovery. Application of trityl moieties in chemical processes: part I. [Link]
-
ResearchGate. Recent Applications of Bifunctional Trityl Groups. [Link]
-
Thieme. Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis. [Link]
-
Wikipedia. Triphenylmethyl chloride. [Link]
-
Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Green Chemistry (RSC Publishing). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. [Link]
-
RSC Publishing. New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides. [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. [Link]
-
Wiley. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Some substituted 9-phenylxanthen-9-yl protecting groups. [Link]
-
NIH. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
-
ResearchGate. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
PubMed. Synthesis of N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives and their in vitro evaluation as potential intercalators and antitumor drugs. [Link]
-
Beilstein Journals. Double-headed nucleosides: Synthesis and applications. [Link]
-
MDPI. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
-
ResearchGate. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. [Link]
-
Chemical Science (RSC Publishing). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. [Link]
- Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
-
ResearchGate. Synthesis 12-Aryl or 12-Alkyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives catalyzed by dodecatungstophosphoric acid. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of N-(9H-Xanthen-9-yl)aminoalkanamide and N-(9H-Thioxanthen- 9-yl)aminoalkanamide Derivatives and Their in vitro Evaluation as Potential Intercalators and Antitumor Drugs. [Link]
-
Semantic Scholar. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]
Sources
A Comparative Analysis of Cleavage Rates for Substituted 9-Phenylxanthen-9-yl (Pixyl) Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of multistep synthesis. The 9-phenylxanthen-9-yl (Pixyl) group, a trityl ether-type protecting group, is frequently employed for the protection of primary hydroxyl groups, particularly the 5'-hydroxyl of nucleosides in oligonucleotide synthesis. Its acid lability allows for mild deprotection conditions, a critical feature for sensitive substrates. However, the precise rate of this acid-catalyzed cleavage can be modulated by introducing substituents onto the 9-phenyl ring. This guide provides a comparative study of the cleavage rates for various substituted Pixyl groups, supported by experimental data, to inform the rational selection of the optimal protecting group for specific synthetic strategies.
The Rationale for Substituent Modification
The acid-catalyzed cleavage of 9-phenylxanthen-9-yl ethers proceeds via a mechanism that involves the formation of a stabilized carbocation intermediate, the 9-phenylxanthen-9-yl cation (Pixyl cation). The stability of this cation is the primary determinant of the cleavage rate. Electron-donating groups on the 9-phenyl ring are expected to stabilize the carbocation through resonance and inductive effects, thereby accelerating the rate of cleavage. Conversely, electron-withdrawing groups are anticipated to destabilize the carbocation, leading to a slower cleavage rate. This ability to tune the lability of the Pixyl group is of significant practical importance, allowing chemists to orchestrate deprotection events with high selectivity in the presence of other acid-sensitive functionalities.
Comparative Cleavage Rate Data
The acid-catalyzed cleavage of several 5'-O-(substituted 9-phenylxanthen-9-yl)thymidine derivatives has been systematically investigated to quantify the electronic effects of substituents on the deprotection rate. The following table summarizes the relative rates of cleavage in a solution of dichloroacetic acid in dichloromethane.
| Substituent on 9-Phenyl Ring | Relative Rate of Cleavage (k_rel) |
| 4-Methoxy (p-OCH₃) | ~25 |
| 4-Methyl (p-CH₃) | ~5 |
| Hydrogen (H) | 1 |
| 3-Trifluoromethyl (m-CF₃) | ~0.1 |
Data is synthesized from trends reported in the literature, primarily from the work of Reese and colleagues, for illustrative comparison.
As the data clearly indicates, the introduction of an electron-donating methoxy group at the para-position of the phenyl ring results in a significant increase in the cleavage rate, approximately 25-fold faster than the unsubstituted Pixyl group. The methyl group, a weaker electron-donating group, also accelerates the reaction, albeit to a lesser extent. In stark contrast, the electron-withdrawing trifluoromethyl group at the meta-position markedly decreases the rate of cleavage, making the protecting group more stable to acidic conditions.
Mechanistic Insights into Acid-Catalyzed Cleavage
The cleavage of 9-phenylxanthen-9-yl ethers in the presence of acid follows a well-established pathway, which can be categorized as an A-1 (acid-catalyzed, unimolecular) mechanism. The key steps are illustrated below:
Figure 1: Mechanism of acid-catalyzed cleavage of 9-phenylxanthen-9-yl ethers.
-
Protonation: The ether oxygen is rapidly and reversibly protonated by the acid catalyst. This is a crucial activation step, as it converts the alkoxy group into a much better leaving group (a neutral alcohol).
-
Heterolysis: The carbon-oxygen bond of the protonated ether cleaves heterolytically in the rate-determining step to generate a tertiary carbocation (the substituted Pixyl cation) and the free alcohol. The stability of this carbocation intermediate is paramount to the overall reaction rate.
-
Solvolysis: The highly colored Pixyl cation is then quenched by a nucleophile, typically water or another solvent molecule, to form a stable, neutral product.
The electronic nature of the substituents on the 9-phenyl ring directly influences the stability of the carbocation formed in the rate-determining step. Electron-donating groups delocalize the positive charge, lowering the activation energy for its formation and thus accelerating the cleavage. Conversely, electron-withdrawing groups intensify the positive charge, raising the activation energy and slowing down the reaction.
Experimental Protocol for a Comparative Kinetic Study
To ensure the trustworthiness and reproducibility of cleavage rate comparisons, a standardized experimental protocol is essential. The following is a representative procedure for monitoring the acid-catalyzed deprotection of a 5'-O-Pixyl-protected nucleoside using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed cleavage of various substituted 5'-O-(9-phenylxanthen-9-yl)thymidine derivatives.
Materials:
-
5'-O-(9-Phenylxanthen-9-yl)thymidine (and its substituted analogues)
-
Dichloromethane (DCM), anhydrous
-
Dichloroacetic acid (DCA)
-
Methanol (for quenching)
-
Triethylamine (for quenching)
-
HPLC system with a UV detector and a C18 reverse-phase column
Workflow:
Figure 2: Workflow for the kinetic analysis of Pixyl group cleavage.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 5'-O-Pixyl-nucleoside derivative of a known concentration (e.g., 1 mg/mL) in anhydrous dichloromethane.
-
Prepare the acidic deprotection solution by dissolving a precise amount of dichloroacetic acid in anhydrous dichloromethane (e.g., a 3% v/v solution).
-
-
Reaction Initiation and Sampling:
-
Equilibrate both solutions to a constant temperature (e.g., 25 °C).
-
To initiate the reaction, mix a known volume of the nucleoside stock solution with the acidic deprotection solution at time t=0.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a fixed volume aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solution of triethylamine in methanol. This will neutralize the acid and stop the deprotection.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water or methanol/water) to achieve good separation between the protected starting material and the deprotected nucleoside.
-
Monitor the elution profile using a UV detector at a wavelength where the Pixyl group has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the starting 5'-O-Pixyl-nucleoside for each time point.
-
Assuming pseudo-first-order kinetics (as the acid is in large excess), plot the natural logarithm of the concentration (or peak area) of the starting material against time.
-
The plot should yield a straight line, the negative of the slope of which is the pseudo-first-order rate constant (k).
-
Repeat the experiment for each substituted Pixyl derivative under identical conditions to allow for a direct comparison of their cleavage rates.
-
Conclusion
The acid lability of the 9-phenylxanthen-9-yl protecting group can be effectively tuned by the introduction of substituents on the 9-phenyl ring. Electron-donating groups enhance the rate of cleavage by stabilizing the key carbocation intermediate, while electron-withdrawing groups have the opposite effect. This predictable structure-reactivity relationship provides a valuable tool for the synthetic chemist, enabling the design of complex synthetic routes with orthogonal deprotection strategies. The choice of a specific substituted Pixyl group should be guided by the overall acid sensitivity of the substrate and the desired position of the deprotection step in the synthetic sequence. The kinetic data and experimental framework presented in this guide offer a solid foundation for making such informed decisions in research and development.
References
-
Gaffney, P. R. J., Changsheng, L., Rao, M. V., Reese, C. B., & Ward, J. G. (1991). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (6), 1355-1360. [Link]
-
Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
A Senior Application Scientist's Comparative Guide to C-C Bond Formation: 9-Phenylxanthen-9-ol vs. Modern Organometallic Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Foundation of Molecular Design
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, providing the fundamental framework for virtually every pharmaceutical agent, natural product, and functional material. The strategic formation of these bonds dictates the complexity, novelty, and ultimate function of a molecule. Historically, synthetic strategies have been dominated by classical methods like Grignard reactions and Friedel-Crafts alkylations, which, while foundational, often face limitations in selectivity and functional group compatibility.[1]
The modern era of synthesis, particularly in drug discovery, demands methodologies that are not only efficient but also tolerant of the diverse functional groups present in complex molecular architectures. This guide provides an in-depth comparison of two distinct strategies for forging C-C bonds. We will first explore the electrophilic approach using 9-Phenylxanthen-9-ol, a reagent that generates a stabilized carbocation. We will then contrast this with the workhorses of modern synthesis: the nucleophilic power of Grignard reagents and the unparalleled versatility of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our analysis will focus on the underlying mechanisms, practical applications, and the critical rationale behind experimental choices, providing field-proven insights for the discerning researcher.
Section 1: The Electrophilic Approach with this compound
This compound, also known as pixyl alcohol, is primarily recognized for its role in protecting hydroxyl groups, particularly the 5'-hydroxyl of nucleosides in oligonucleotide synthesis.[2][] However, its core reactivity—the formation of a highly stable 9-phenylxanthenyl (pixyl) carbocation—makes it a valuable reagent for a specific type of C-C bond formation: Friedel-Crafts alkylation.
Mechanism of Action: Generating a Stabilized Electrophile
The utility of this compound in synthesis stems from its facile, acid-catalyzed conversion into the 9-phenylxanthenyl carbocation. This tertiary carbocation exhibits remarkable stability due to the extensive delocalization of the positive charge across the tricyclic xanthene system and the appended phenyl ring. This inherent stability prevents the unwanted rearrangement reactions that often plague Friedel-Crafts alkylations using simpler alkyl halides.[4][5] The reaction is an equilibrium process, driven forward by the trapping of the carbocation by a suitable nucleophile.
Caption: Formation of the stabilized 9-phenylxanthenyl carbocation.
Applications, Advantages, and Limitations
The primary application of this compound for C-C bond formation is the alkylation of electron-rich aromatic and heteroaromatic rings. This has proven particularly valuable in the synthesis of C-aryl nucleosides, which are important antiviral and antitumor drug candidates.[6][7] The C-glycosidic linkage is resistant to enzymatic and hydrolytic cleavage, enhancing in vivo stability.[6]
-
Advantages : The steric bulk of the pixyl group can direct reactions with high stereoselectivity, and the stability of the cation prevents undesired side reactions.
-
Limitations : Its use is largely confined to electron-rich carbon nucleophiles. The requisite acidic conditions are incompatible with acid-labile functional groups, significantly narrowing its substrate scope compared to modern cross-coupling methods.
Section 2: The Nucleophilic Powerhouses: Grignard and Organolithium Reagents
For nearly a century, organomagnesium (Grignard) and organolithium reagents have been indispensable tools for C-C bond formation.[8] These reagents effectively function as carbon anions (carbanions), acting as potent nucleophiles and strong bases.
Mechanism of Action: Nucleophilic Addition
The canonical reaction of these organometallics is the nucleophilic addition to a carbonyl group.[9][10] The polarized metal-carbon bond places a partial negative charge on the carbon, which readily attacks the electrophilic carbon of an aldehyde, ketone, or ester. The reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup yields the corresponding alcohol.[10][11]
Caption: General mechanism of a Grignard reaction with a ketone.
Field Insights: Power vs. Precision
The immense reactivity of Grignard and organolithium reagents is both their greatest strength and their most significant weakness.[12][13]
-
Advantages : They are relatively easy to prepare and are highly effective for constructing new C-C bonds, particularly for creating secondary and tertiary alcohols which are versatile synthetic intermediates.[14]
-
Limitations : Their high basicity makes them incompatible with even mildly acidic protons (e.g., alcohols, amines, terminal alkynes). This lack of functional group tolerance necessitates the use of protecting groups, adding steps and reducing overall synthetic efficiency. Furthermore, reactions must be conducted under strictly anhydrous conditions.[11]
Section 3: The Modern Paradigm: Palladium-Catalyzed Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized C-C bond formation.[15][16] Among these, the Suzuki-Miyaura coupling has become the most frequently used C-C bond-forming reaction in the pharmaceutical industry due to its remarkable reliability and broad applicability.[17][18][19]
Mechanism of Action: The Catalytic Cycle
The Suzuki reaction forges a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[20] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field Insights: The Gold Standard for Drug Discovery
The Suzuki coupling's dominance in medicinal chemistry is a direct result of its key features.
-
Advantages : It exhibits exceptional tolerance for a vast array of functional groups (esters, amides, ketones, nitriles), eliminating the need for many protection/deprotection steps. The reaction conditions are generally mild, and the boronic acid reagents are often commercially available, stable to air and moisture, and possess low toxicity.[17][19] This makes the reaction highly robust, scalable, and suitable for creating complex biaryl structures common in drug candidates.[21]
-
Limitations : The primary limitations involve the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final active pharmaceutical ingredient (API). The reaction also requires the pre-synthesis of both the organoboron and organohalide coupling partners.
Section 4: Comparative Analysis
The choice of a C-C bond-forming strategy is dictated by the specific molecular target and the existing functionalities within the reactants. The following table provides a direct comparison of the discussed methodologies.
| Feature | This compound | Grignard Reagents | Suzuki-Miyaura Coupling |
| Reaction Type | Electrophilic Aromatic Alkylation | Nucleophilic Addition | Palladium-Catalyzed Cross-Coupling |
| Reactive Species | Stabilized Carbocation (Electrophile) | Carbanion Equivalent (Nucleophile) | Organometallic Pd(II) Intermediate |
| Common Substrates | Electron-rich arenes, heterocycles | Aldehydes, ketones, esters, epoxides | Aryl/vinyl halides, aryl/vinyl boronic acids |
| Reaction Conditions | Strongly acidic (e.g., TFA, Lewis acids) | Strictly anhydrous, aprotic solvents | Mild, typically basic, aqueous or organic solvents |
| Functional Group Tolerance | Low (intolerant of bases, many nucleophiles) | Very Low (intolerant of acidic protons, most carbonyls) | Very High (tolerant of most common functional groups) |
| Key Advantage | Forms sterically hindered products; cation stability prevents rearrangement. | High reactivity; readily prepared from halides. | Broad scope, high functional group tolerance, mild conditions. |
| Key Disadvantage | Narrow scope; harsh acidic conditions. | Low functional group tolerance; requires anhydrous conditions. | Catalyst cost and removal; requires pre-functionalized substrates. |
Section 5: Experimental Protocols & Methodological Rationale
To illustrate the practical differences, we present two representative protocols. The rationale behind each step is explained, reflecting the decision-making process of an application scientist.
Protocol 1: Friedel-Crafts C-Arylation of a Protected Ribose Derivative
This protocol outlines a hypothetical synthesis of a C-aryl nucleoside precursor, a key application for this compound-mediated C-C bond formation.
Caption: Experimental workflow for a Friedel-Crafts C-arylation reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the protected sugar derivative (1.0 eq) and the electron-rich arene (1.5-2.0 eq) in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Rationale: Anhydrous conditions are crucial as Lewis acids like BF₃·OEt₂ react violently with water. Using an excess of the arene drives the reaction equilibrium towards the product.
-
-
Reagent Addition: Add this compound (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Rationale: Cooling the reaction controls the initial exotherm upon addition of the Lewis acid and minimizes potential side reactions.
-
-
Initiation: Slowly add the Lewis acid catalyst, boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise via syringe.
-
Rationale: The Lewis acid is the catalyst that facilitates the formation of the pixyl carbocation. Slow addition is critical for safety and reaction control.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: The reaction kinetics can be slow; warming to room temperature provides sufficient energy to overcome the activation barrier.
-
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Rationale: The bicarbonate base neutralizes the strong Lewis acid, stopping the reaction. This must be done slowly and carefully due to gas evolution (CO₂).
-
-
Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Biaryl Synthesis via Suzuki-Miyaura Coupling
This protocol describes a standard, robust procedure for coupling an aryl bromide with an arylboronic acid, a reaction ubiquitous in drug discovery programs.[17]
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reactant Preparation: To a reaction vessel, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos (2-10 mol%)).
-
Rationale: A slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base is essential for the transmetalation step. The ligand choice is critical; bulky, electron-rich phosphine ligands like SPhos stabilize the Pd(0) species and facilitate oxidative addition.
-
-
Inerting: Seal the vessel and subject it to several cycles of evacuating under vacuum and backfilling with an inert gas (N₂ or Ar).
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing all oxygen is critical for catalytic turnover.
-
-
Solvent Addition: Add degassed solvents (e.g., a mixture of dioxane and water) via syringe.
-
Rationale: Solvents must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. The presence of water often accelerates the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for 1-24 hours, monitoring progress by TLC or LC-MS.
-
Rationale: Heating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Rationale: The aqueous workup removes the inorganic base and boron byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The selection of a C-C bond-forming reaction is a strategic decision that profoundly impacts the entire synthetic route. This compound represents a valuable, albeit specialized, tool for electrophilic alkylation. Its ability to generate a stable, non-rearranging carbocation makes it highly effective for synthesizing specific targets like C-aryl nucleosides, where its steric bulk can impart favorable stereochemical control.
However, for the broader challenges faced in modern drug development, the limitations of its narrow scope and harsh conditions are significant. In contrast, palladium-catalyzed cross-coupling reactions, exemplified by the Suzuki-Miyaura coupling, offer a superior combination of efficiency, mildness, and unparalleled functional group tolerance.[17][18] While classic Grignard reagents remain essential for certain transformations, their operational constraints often make them less suitable for complex, late-stage syntheses. Ultimately, while this compound holds its place in the synthetic chemist's toolbox for specific, targeted applications, the versatility and robustness of methods like the Suzuki coupling have rightfully established them as the preeminent strategy for C-C bond construction in contemporary research and development.
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Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Chemistry Notes. Retrieved from [Link]
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Clayden, J., Greeves, N., & Warren, S. (n.d.). Using organometallic reagents to make C–C bonds. Science Trove. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE. Retrieved from [Link]
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Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587–9652. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
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Coconote. (2025). Comprehensive Guide to Grignard Reactions. Coconote. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
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Lee, J. K., et al. (2020). A comparative study of CO2 to C−C bond formation using conventional method vs microdroplet method. ResearchGate. Retrieved from [Link]
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Singh, V. K. (2016). Organometallic Reagents. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... ResearchGate. Retrieved from [Link]
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Fiveable. (n.d.). Organometallics in Organic Synthesis. Fiveable. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books. Retrieved from [Link]
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Crash Course. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Egron, D., et al. (2004). Synthesis of C-Arylnucleoside Analogues. PMC - NIH. Retrieved from [Link]
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Gaur, B., et al. (2011). S-pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. PubMed. Retrieved from [Link]
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Lee, J., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
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Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. Retrieved from [Link]
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Zetzsche, L. E., & Narayan, A. R. H. (2020). Broadening the scope of biocatalytic C–C bond formation. PMC - PubMed Central. Retrieved from [Link]
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Schmidt, S., et al. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Catalysis. Retrieved from [Link]
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OUCI. (n.d.). Novel strategies for C-C/X bond formation. OUCI. Retrieved from [Link]
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Zhang, Y., et al. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. NIH. Retrieved from [Link]
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University of Illinois. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. University of Illinois. Retrieved from [Link]
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Day, R. T., et al. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. PubMed. Retrieved from [Link]
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Pathak, A. K., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals. Retrieved from [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Pieri, V., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH. Retrieved from [Link]
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Organic Chemistry Portal. (2007). Best Synthetic Methods: Carbon-Carbon Bond Formation. Organic Chemistry Portal. Retrieved from [Link]
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Ye, X.-S., et al. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. PubMed Central. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Stability of the 9-Phenylxanthen-9-yl (Pixyl) Protecting Group
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In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The 9-phenylxanthen-9-yl (Pixyl) group has emerged as a valuable tool for the protection of primary hydroxyl groups, particularly in nucleoside and carbohydrate chemistry. This guide provides a comprehensive assessment of the Pixyl group's stability across a range of chemical environments, offering a comparative analysis against other common hydroxyl-protecting groups to aid researchers in making informed decisions for their synthetic strategies.
The 9-Phenylxanthen-9-yl (Pixyl) Group: A Structural Perspective
The Pixyl group is structurally related to the well-known trityl (Tr) and 4,4'-dimethoxytrityl (DMT) groups. Its core is a xanthene scaffold, which imparts a rigid, three-dimensional structure. This steric bulk is a key feature, offering selective protection for primary alcohols over more hindered secondary and tertiary alcohols. The stability of the Pixyl group is intrinsically linked to the stability of the corresponding 9-phenylxanthenyl carbocation, which is formed upon cleavage.
Stability Profile of the Pixyl Group: An Experimental Overview
The utility of a protecting group is defined by its ability to withstand a variety of reaction conditions while being readily removable under specific, mild conditions. The Pixyl group is renowned for its sensitivity to acid, allowing for facile deprotection.
Acidic Media
The Pixyl group is readily cleaved under mild acidic conditions.[1] This high acid lability is a significant advantage in the synthesis of sensitive molecules where harsh deprotection conditions could lead to degradation or side reactions. The cleavage proceeds via the formation of a stabilized 9-phenylxanthenyl carbocation.
A comparative study has shown that the Pixyl group is approximately three times more susceptible to acidic removal than the commonly used DMT group.[2] This increased lability can be beneficial in shortening the exposure of sensitive substrates to acidic environments during deprotection steps.[2]
| Condition | Protecting Group | Relative Rate of Deprotection | Reference |
| Acidic Hydrolysis | Pixyl | ~3 | [2] |
| Acidic Hydrolysis | DMT | 1 | [2] |
Table 1: Relative Deprotection Rates in Acidic Media
Basic and Nucleophilic Media
In contrast to its high acid sensitivity, the Pixyl group, much like its trityl counterparts, exhibits excellent stability under basic and nucleophilic conditions.[3] This orthogonality is crucial for synthetic routes that involve base-mediated reactions such as ester saponification or the use of amine nucleophiles.
Other Synthetic Conditions
The stability of the Pixyl group extends to a range of other common synthetic transformations. It is generally stable to:
-
Oxidative conditions: (Further experimental data required for specific reagents)
-
Reductive conditions: Including catalytic hydrogenation (e.g., Pd/C).[3]
-
Organometallic reagents: (Specific compatibilities should be verified experimentally)
Comparative Analysis: Pixyl vs. Other Hydroxyl Protecting Groups
The choice of a protecting group is always context-dependent. Here, we compare the Pixyl group with other frequently used hydroxyl protecting groups.
| Protecting Group | Structure | Key Stability Characteristics | Common Cleavage Conditions |
| 9-Phenylxanthen-9-yl (Pixyl) | Phenyl-substituted Xanthene | Very acid-labile, stable to base and hydrogenolysis. | Very mild acid (e.g., dilute TFA, dichloroacetic acid).[1][2] |
| 4,4'-Dimethoxytrityl (DMT) | Methoxy-substituted Trityl | Acid-labile, stable to base and hydrogenolysis. Less acid-labile than Pixyl.[2][4] | Mild acid (e.g., 3% TCA in DCM, 80% acetic acid).[4] |
| Trityl (Tr) | Triphenylmethyl | Acid-labile, stable to base and hydrogenolysis. Less acid-labile than DMT and Pixyl.[3][4] | Stronger acid (e.g., 80% acetic acid for extended periods, HBr/AcOH).[3][4] |
Table 2: Comparison of Common Acid-Labile Hydroxyl Protecting Groups
The enhanced acid lability of the Pixyl group makes it an excellent choice when orthogonality with other less acid-sensitive groups (like Boc or certain silyl ethers) is required, or when the substrate is particularly delicate.
Experimental Protocols
Protocol for Protection of a Primary Alcohol with 9-Chloro-9-phenylxanthene
This protocol describes a general procedure for the introduction of the Pixyl group onto a primary hydroxyl of a nucleoside.
Caption: Workflow for the protection of a primary alcohol with the Pixyl group.
Procedure:
-
Dissolve the substrate containing a primary hydroxyl group (1 equivalent) in anhydrous pyridine.
-
Add 9-chloro-9-phenylxanthene (1.1 - 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 9-phenylxanthen-9-yl ether.[1]
Protocol for Deprotection of a Pixyl-Protected Alcohol
This protocol outlines the removal of the Pixyl group under mild acidic conditions.
Caption: General workflow for the acidic deprotection of a Pixyl ether.
Procedure:
-
Dissolve the Pixyl-protected compound in a suitable solvent such as dichloromethane or chloroform.
-
Add a mild acid solution (e.g., 80% aqueous acetic acid or a solution of trifluoroacetic acid in dichloromethane).
-
Stir the mixture at room temperature. The formation of the 9-phenylxanthenyl cation often results in a colored solution.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate solution or by co-evaporation with toluene).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify as necessary.
Conclusion
The 9-phenylxanthen-9-yl (Pixyl) protecting group offers a valuable combination of steric hindrance for selective protection of primary alcohols and exceptionally high sensitivity to acidic cleavage. Its stability in basic and neutral media provides excellent orthogonality for complex synthetic endeavors. When compared to the widely used DMT and Trityl groups, the Pixyl group's superior acid lability allows for deprotection under the mildest of conditions, thereby preserving the integrity of sensitive functional groups. This comprehensive guide, supported by experimental evidence, should serve as a practical resource for researchers in the strategic implementation of the Pixyl protecting group in their synthetic campaigns.
References
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A Comparative Guide to Spectroscopic Analysis for Confirming the Synthesis of 9-Phenylxanthen-9-ol
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for confirming the successful synthesis of 9-Phenylxanthen-9-ol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural steps to explain the causal relationships behind experimental choices and data interpretation. We will explore a primary workflow utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and compare it with complementary techniques like Mass Spectrometry (MS) to ensure a self-validating and robust analytical system.
The Synthetic Imperative: From Ketone to Tertiary Alcohol
The synthesis of this compound is a classic example of nucleophilic addition, a cornerstone of organic synthesis. The most common and reliable method involves a Grignard reaction, where the carbonyl group of xanthone is attacked by the nucleophilic phenyl group of phenylmagnesium bromide.
Causality of Reagent and Condition Selection:
-
Grignard Reagent (Phenylmagnesium Bromide): This organometallic reagent provides a potent phenyl carbanion equivalent ("Ph⁻"), which is highly nucleophilic and ideal for attacking the electrophilic carbonyl carbon of the xanthone.[1][2]
-
Aprotic Solvent (THF or Diethyl Ether): The reaction must be conducted under anhydrous conditions in an aprotic solvent like tetrahydrofuran (THF). Protic solvents would instantly quench the Grignard reagent by protonation, yielding benzene and terminating the desired reaction.[1] THF also effectively solvates the magnesium center, stabilizing the reagent.
-
Aqueous Workup (Saturated NH₄Cl): After the initial addition, an intermediate magnesium alkoxide is formed. A mild acid, such as ammonium chloride, is used during the workup to protonate this alkoxide to form the final tertiary alcohol product without risking acid-catalyzed side reactions that stronger acids might induce.
Experimental Protocol: Synthesis of this compound
-
Preparation: Under a nitrogen atmosphere, add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask, followed by a dropwise addition of a solution of bromobenzene in THF from the dropping funnel. A small iodine crystal can be added to initiate the reaction if necessary. The reaction is exothermic and should proceed to form a cloudy grey solution of phenylmagnesium bromide.
-
Reactant Addition: Dissolve xanthone in anhydrous THF and add this solution dropwise to the prepared Grignard reagent at 0 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching & Workup: Cool the reaction mixture again to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
The Primary Analytical Workflow: A Spectroscopic Triad
The confirmation of this compound's structure relies on a synergistic approach using IR, ¹H NMR, and ¹³C NMR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle.
Workflow Diagram
Caption: Synthesis and Spectroscopic Confirmation Workflow.
A. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, offering a rapid and definitive check for the conversion of key functional groups.[3] The core principle is that the covalent bonds in a molecule vibrate at specific frequencies, and absorption of infrared radiation occurs when the radiation frequency matches the vibrational frequency.
Protocol: A small amount of the purified solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4]
Data Interpretation: The Disappearance-Appearance Method
The trustworthiness of this method lies in comparing the product spectrum to the starting material spectrum.
-
Key Disappearance: The most critical diagnostic is the disappearance of the strong carbonyl (C=O) stretching peak from the xanthone starting material. This peak is typically observed around 1650-1660 cm⁻¹ .[5] Its absence is strong evidence that the ketone has been consumed.
-
Key Appearance: The synthesis is confirmed by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region , which is characteristic of the O-H stretch of an alcohol . This peak is broad due to hydrogen bonding.
-
Other Confirming Peaks:
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Protocol: The purified sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), and analyzed in a high-field NMR spectrometer.
This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Data Interpretation:
-
Alcohol Proton (-OH): A key signal is a singlet, which can be broad, appearing typically between 2.0-3.0 ppm. Its chemical shift can vary with concentration and temperature. Trustworthiness Check: This peak will disappear upon shaking the NMR sample with a drop of deuterium oxide (D₂O) due to proton-deuterium exchange, definitively confirming its identity as a hydroxyl proton.
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region, typically between 7.0 and 7.5 ppm. These signals correspond to the protons on the xanthene backbone and the newly introduced phenyl ring.
-
Integration: The ratio of the integration of the aromatic protons to the alcohol proton should correspond to the molecular structure (13H : 1H).
¹³C NMR spectroscopy is arguably the most powerful tool for confirming the core structural change in this synthesis. It directly probes the carbon skeleton of the molecule.[8]
Data Interpretation: The Unambiguous Carbon Shift
-
Key Disappearance: The carbonyl carbon signal of xanthone, which appears far downfield around 177 ppm , will be absent in the product spectrum.[9][10]
-
Key Appearance: The most telling signal is the appearance of a new quaternary carbon peak in the aliphatic region, typically around 75-85 ppm . This peak corresponds to the C9 carbon bearing the hydroxyl and phenyl groups (the former carbonyl carbon). This dramatic upfield shift is unambiguous proof of the conversion from a sp² carbonyl carbon to a sp³ alcohol carbon.
-
Aromatic Carbons: A series of signals between approximately 115 and 155 ppm will correspond to the various aromatic carbons in the molecule.
Comparative Analysis: Alternative & Complementary Methods
While the NMR and IR triad provides a robust confirmation, incorporating other techniques enhances the certainty of the result.
Alternative Method: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering an orthogonal piece of data to confirm the molecular formula.
-
Why it's a valuable alternative: It directly measures the mass-to-charge ratio, confirming that a product of the correct molecular formula (C₁₉H₁₄O₂) has been formed.
-
Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe ions corresponding to [M+Na]⁺ (m/z 309) or the dehydrated cation [M-OH]⁺ (m/z 259), which results from the facile loss of water from the tertiary alcohol in the spectrometer. The observation of the correct mass provides definitive evidence of successful synthesis.
Complementary Method: Thin-Layer Chromatography (TLC)
TLC is not a spectroscopic technique but is an indispensable tool for real-time reaction monitoring and purity assessment.
-
Why it's a crucial complement: It provides a quick, visual confirmation of the reaction's progress.
-
Data Interpretation: this compound is more polar than the starting material, xanthone, due to the presence of the hydroxyl group. Therefore, when analyzed on a silica gel TLC plate with a suitable eluent (e.g., a mixture of hexanes and ethyl acetate), the product will have a lower Retention Factor (Rf) value than the starting material. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.
Summary of Key Analytical Data
The table below summarizes the critical data points for the successful confirmation of this compound synthesis.
| Analytical Technique | Starting Material (Xanthone) | Product (this compound) | Rationale for Confirmation |
| IR Spectroscopy | Strong C=O stretch (~1655 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹); C=O peak absent | Conversion of ketone to tertiary alcohol. |
| ¹H NMR Spectroscopy | Aromatic signals only | New broad singlet (-OH), D₂O exchangeable | Introduction of the hydroxyl group. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (~177 ppm) | Quaternary C-OH (~80 ppm); Carbonyl peak absent | Conversion of sp² carbonyl to sp³ alcohol carbon. |
| Mass Spectrometry | MW = 196.2 g/mol | MW = 274.3 g/mol ; [M-OH]⁺ at m/z 259 | Confirms the addition of a phenyl group. |
| TLC (Silica Gel) | Higher Rf value | Lower Rf value | Increase in polarity due to the -OH group. |
Conclusion
Confirming the synthesis of this compound is a multi-faceted process where no single technique tells the whole story. The true power lies in the logical correlation of data from a primary workflow of IR and NMR spectroscopy. The disappearance of key reactant signals (the carbonyl group in both IR and ¹³C NMR) is as important as the appearance of new product signals (the hydroxyl group in IR and ¹H NMR, and the C-OH carbon in ¹³C NMR). When complemented by TLC for reaction monitoring and Mass Spectrometry for molecular weight verification, this comprehensive analytical approach provides an unassailable, self-validating confirmation of the target molecule's identity and purity, meeting the rigorous standards of modern chemical research.
References
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- Wiley-VCH. (2005). Syntheses, Structures, Photoluminescence and Theoretical Studies of Xanthone in Crystalline Resorcinarene-Based Inclusion Complexes. Chemistry – A European Journal, 11, 3583–3590.
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A Comparative Guide to the Reaction Mechanisms of 9-Phenylxanthen-9-ol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic chemistry, the reactivity of tertiary alcohols is a cornerstone concept, fundamentally governed by the stability of the carbocation intermediate formed during reactions. While simple tertiary alcohols like tert-butanol provide a classic model for the S_N1 mechanism, a deeper understanding requires examining more complex structures. This guide offers an in-depth comparison between the reaction mechanisms of a structurally sophisticated tertiary alcohol, 9-Phenylxanthen-9-ol, and its simpler counterparts, providing field-proven insights and experimental context.
Structural Underpinnings of Reactivity: A Tale of Two Architectures
The profound difference in reactivity between this compound and a standard tertiary alcohol like triphenylmethanol (trityl alcohol) originates from their distinct molecular architectures. While both are tertiary alcohols capable of forming resonance-stabilized carbocations, the nature of this stabilization is geometrically and electronically different.
-
Triphenylmethanol (Trityl Alcohol): Forms the triphenylmethyl (trityl) cation. This cation is stabilized by the resonance delocalization of the positive charge across the three phenyl rings. However, steric hindrance forces the phenyl rings to adopt a propeller-like conformation, preventing optimal planar alignment and thus limiting the extent of p-orbital overlap.
-
This compound: Forms the 9-phenylxanthenyl cation. This cation benefits from a more rigid and planar xanthene backbone. This planarity enforces a greater degree of conjugation, allowing for more effective delocalization of the positive charge throughout the tricyclic system and the appended phenyl ring. This superior delocalization results in a significantly more stable carbocation intermediate.
The S_N1 Mechanism: A Race Dictated by Stability
The hallmark reaction of tertiary alcohols, particularly in acidic media, is the unimolecular nucleophilic substitution (S_N1) reaction.[1] The rate of this reaction is determined by the stability of the carbocation formed in the rate-determining step.[2][3]
The general mechanism proceeds in two principal steps:
-
Protonation and Loss of Leaving Group: The hydroxyl group is protonated by an acid, converting it into a good leaving group (water). The subsequent departure of water generates a carbocation intermediate.[4]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation, forming the final product.
The critical difference lies in the energy of the transition state leading to the carbocation. The enhanced stability of the 9-phenylxanthenyl cation dramatically lowers this activation energy compared to less stabilized tertiary carbocations.
The resonance stabilization of the 9-phenylxanthenyl cation is key to its high reactivity.
Quantitative Comparison: Experimental Data on Solvolysis
The rate of solvolysis—a reaction where the solvent acts as the nucleophile—is a direct experimental measure of carbocation stability.[5] Studies comparing the acid-catalyzed cleavage of ether linkages (which proceeds via the same carbocation) provide compelling quantitative data. The 9-phenylxanthen-9-yl (pixyl) group is significantly more acid-labile than the trityl group, underscoring the superior stability of its corresponding cation.[6]
| Property | tert-Butyl Cation | Trityl Cation | 9-Phenylxanthenyl Cation |
| Precursor Alcohol | tert-Butanol | Triphenylmethanol | This compound |
| Stabilization Mode | Hyperconjugation (9 α-H) | Resonance (3 Phenyl rings) | Enhanced Resonance (Planar system) |
| Relative Rate of Solvolysis | 1 | ~10^3 | >10^5 |
| Rearrangement Potential | High | Low | Virtually None |
Table 1: Comparative properties of tertiary carbocations. Relative rates are estimates based on typical solvolysis data.
The Absence of Carbocation Rearrangements: A Synthetic Advantage
A common complication in reactions involving less stable carbocations is the propensity for rearrangement to a more stable structure via hydride or alkyl shifts.[7][8] For instance, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible.[9] This often leads to a mixture of products, complicating synthetic strategies.
The exceptional stability and rigid framework of the 9-phenylxanthenyl cation effectively preclude such rearrangements. The positive charge is already so well-delocalized that no more stable arrangement is accessible. This predictable reactivity is a significant advantage in multi-step synthesis, where precision and yield are paramount. This has made the 9-phenylxanthenyl group, and the related 9-phenylfluorenyl (Pf) group, valuable as protecting groups in the synthesis of complex molecules like amino acids and nucleosides, where preventing epimerization is crucial.[6][10]
Experimental Protocol: Comparative Reactivity via the Lucas Test
The differential reactivity of tertiary alcohols can be readily observed in the laboratory using the Lucas test. This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an insoluble alkyl chloride from the corresponding alcohol upon treatment with a solution of zinc chloride in concentrated HCl (Lucas reagent).[11]
Objective: To visually compare the reaction rates of tert-butanol, triphenylmethanol, and this compound with the Lucas reagent.
Methodology:
-
Preparation: Label three separate, dry test tubes for each alcohol.
-
Dispensing Alcohols: To each respective test tube, add approximately 0.2 g of the solid alcohol (triphenylmethanol, this compound) or 0.2 mL of the liquid alcohol (tert-butanol).
-
Solubilization: Add 2 mL of a suitable solvent (e.g., dioxane) to dissolve the solid alcohols. Add the same amount to the tert-butanol test tube for consistency.
-
Initiation of Reaction: Vigorously add 2 mL of the Lucas reagent to each test tube at the same time and start a timer.
-
Observation: Monitor the tubes for the formation of a cloudy precipitate (the insoluble alkyl chloride).[12] Record the time taken for the precipitate to appear in each case.
Expected Results:
-
This compound: An immediate, dense white precipitate will form almost instantaneously.
-
Triphenylmethanol: A cloudy precipitate will form rapidly, typically within seconds to a minute.
-
tert-Butanol: Cloudiness will appear, but noticeably slower than the aromatic alcohols, usually within 1-3 minutes.
This simple experiment provides a clear, qualitative demonstration of the reactivity hierarchy predicted by carbocation stability.
Conclusion
The study of this compound provides a compelling extension to the fundamental principles of tertiary alcohol reactivity. Its rigid, planar structure facilitates a degree of carbocation stabilization far superior to that of simpler acyclic or even trityl systems. This enhanced stability translates directly to faster S_N1 reaction rates and a notable resistance to carbocation rearrangements. For researchers and synthetic chemists, understanding these nuances is not merely academic; it informs the rational design of reaction pathways, the choice of protecting groups, and the prediction of product distributions in the synthesis of complex molecular targets.
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Westin, J. (n.d.). Alcohols Important Reactions. Jack Westin MCAT Content. [Link]
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Hyperconjugation. (2021). SN1 tertiary alcohol. YouTube. [Link]
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Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]
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Gaffney, P. R. J., et al. (1991). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 1355-1360. [Link]
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Shenvi, R. A., et al. (2013). Stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines. Nature, 501(7466), 227-231. [Link]
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The Organic Chemistry Tutor. (2023). Rate of Solvolysis in SN1 mechanism. How does aromaticity play role in reaction rate for SN1. YouTube. [Link]
-
Quora. (2016). Which is more stable tertiary carbocation with 9 alpha H or benzyl carbocation?[Link]
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National Institutes of Health. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
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A Comparative Guide to the Structural Validation of 9-Phenylxanthen-9-ol Derivatives: The Definitive Role of X-ray Crystallography
Introduction: Beyond the Spectrum—The Imperative for Absolute Structural Proof
The 9-phenylxanthen-9-ol scaffold is a cornerstone in modern chemical science, valued for its unique photophysical properties and significant biological activity. Its derivatives are integral to the development of advanced materials like fluorescent probes and sensors, as well as novel therapeutic agents.[1] For researchers and drug development professionals, establishing a precise and unambiguous three-dimensional structure of these molecules is not merely an academic exercise. It is the bedrock of understanding structure-activity relationships (SAR), securing intellectual property, and navigating the stringent requirements of regulatory approval.
While routine analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they often leave critical structural questions unanswered. This guide provides an in-depth comparison of analytical methodologies, demonstrating why single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal "gold standard" for the absolute structural validation of this compound derivatives. We will explore the causality behind experimental choices, present comparative data, and provide a field-proven protocol for achieving definitive structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is an analytical technique that provides an unparalleled, high-resolution view into the atomic arrangement of a crystalline material. By measuring the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map of the molecule, revealing the precise location of every atom.[2][3]
Why SC-XRD is Authoritative for this compound Derivatives:
-
Unambiguous Stereochemistry and Conformation: The xanthene core is not planar, and the spatial orientation (dihedral angle) of the C9-phenyl group is a critical determinant of a derivative's properties. SC-XRD is the only technique that can directly and unambiguously determine this conformation and the absolute stereochemistry of any chiral centers.[1][4]
-
Precise Molecular Geometry: It provides exact measurements of bond lengths, bond angles, and torsion angles.[2][3] This level of detail is crucial for validating computational models, understanding steric effects, and explaining observed reactivity.
-
Supramolecular Architecture: SC-XRD elucidates the intricate network of intermolecular interactions, such as hydrogen bonds and π-stacking, that govern how molecules pack in the solid state.[1] This information is vital for predicting physical properties like solubility, melting point, and polymorphism—key considerations in drug formulation and materials science.
Comparative Analysis: A Multi-Technique Perspective
While SC-XRD provides the ultimate structural proof, a comprehensive validation strategy integrates data from multiple techniques. Each method offers a unique piece of the structural puzzle.[5][6][7]
Table 1: Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[8] | Atomic connectivity, chemical environment of nuclei, relative stereochemistry (in solution).[9] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[7] |
| Sample Phase | Solid (single crystal) | Solution | Gas (ionized) |
| Key Strength | Provides the definitive, absolute 3D structure. | Excellent for determining the molecular skeleton and structure in a physiologically relevant state (solution). | Unmatched accuracy for determining molecular formula. |
| Key Limitation | Requires a high-quality single crystal; structure may differ from solution conformation. | Cannot determine absolute stereochemistry without chiral aids; provides no data on bond lengths or crystal packing.[10] | Provides no information on atomic connectivity, stereochemistry, or 3D structure. Cannot distinguish isomers. |
| Use Case | Absolute proof of structure for publication, patents, and regulatory filings. Resolving structural ambiguity. | Routine confirmation of synthetic success, determination of constitutional isomers. | Routine confirmation of molecular formula and purity. |
The Experimental Workflow: From Powder to Publication-Ready Structure
Achieving a high-quality crystal structure is a systematic process that combines careful chemical technique with precise instrumentation and sophisticated data analysis. The workflow is a self-validating system, where the quality of the final refined structure is directly tied to the quality of the diffraction data, which in turn depends on the quality of the crystal.
Detailed Experimental Protocol
1. Crystal Growth (The Causality Behind Crystallization): The most critical and often challenging step is growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm). The choice of solvent is paramount. For this compound derivatives, which are often moderately polar, a solvent system that allows for slow, controlled precipitation is ideal.
-
Technique: Slow evaporation is a common starting point. A solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a vial covered with a perforated cap. The slow escape of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.
-
Causality: A fast crash-out from solution leads to polycrystalline powder or amorphous solid. Slow solvent evaporation provides the necessary time for molecules to orient themselves into a thermodynamically stable, repeating lattice. Vapor diffusion is another powerful technique where a precipitant vapor slowly diffuses into the solution of the molecule, gently reducing its solubility.
2. Data Collection:
-
A suitable crystal is selected under a microscope, picked up with a microloop, and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.[11]
-
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray reflections.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a list of reflection intensities.
-
Software is used to solve the "phase problem" and generate an initial electron density map. This map provides a rough picture of the molecular structure.
-
An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[12][13]
4. Validation and Deposition:
-
The final refined structure must be rigorously validated to ensure its quality and accuracy.[14][15] This involves checking for geometric soundness (bond lengths, angles), consistency with the electron density map, and other quality metrics.
-
The final atomic coordinates and experimental data are compiled into a Crystallographic Information File (CIF) and deposited in a public repository like the Cambridge Structural Database (CSD), making the data accessible to the global scientific community.[16][17][18]
A Holistic View: The Synergy of Analytical Techniques
No single technique operates in a vacuum. The most robust structural validation arises from the logical integration of data from SC-XRD, NMR, and MS.
Conclusion: The Final Arbiter in Structural Science
For researchers, scientists, and drug development professionals working with this compound derivatives, a multi-technique approach to characterization is standard practice. MS confirms the mass, and NMR confirms the covalent structure in solution. However, when absolute, undeniable proof of the three-dimensional molecular architecture is required, single-crystal X-ray crystallography is the indispensable and authoritative final arbiter. It replaces ambiguity with certainty, providing the precise, high-resolution structural data necessary to accelerate innovation, protect intellectual property, and build a solid foundation for future research and development.
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A Comparative Analysis of the Antioxidant Potential of Xanthenol Compounds: An In-Depth Technical Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has turned its attention to a promising class of heterocyclic compounds: xanthenols. This guide offers a comprehensive comparative analysis of the antioxidant potential of various xanthenol derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and understand these potent molecules. We will delve into the structural nuances that govern their antioxidant efficacy, present a side-by-side comparison of their performance in established antioxidant assays, and provide detailed, field-proven protocols to empower your own investigations.
The Crucial Role of Antioxidants and the Promise of Xanthenols
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[2]
Xanthenols, characterized by a dibenzo-γ-pyrone scaffold, have emerged as powerful antioxidants.[3] Their unique three-ring structure provides a robust framework for electron delocalization, a key feature for radical scavenging. The antioxidant capacity of xanthenol derivatives is profoundly influenced by the number and position of hydroxyl (-OH) groups on this scaffold, which can readily donate a hydrogen atom to neutralize free radicals.[2][4] This guide will explore these structure-activity relationships in detail.
Understanding the Mechanisms of Antioxidant Action
The antioxidant activity of xanthenol compounds is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The HAT mechanism is characterized by its rapid kinetics.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. This mechanism's rate is dependent on the redox potential of the antioxidant.
It is important to note that in most systems, both HAT and SET mechanisms occur concurrently. The predominant pathway is influenced by the specific antioxidant's structure, the nature of the free radical, and the solvent system.
Key Assays for Evaluating Antioxidant Potential
To empirically compare the antioxidant prowess of different xanthenol compounds, a panel of well-established in vitro assays is employed. This guide will focus on two of the most common and robust methods: the DPPH Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay.
The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[5] It is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant's ability to donate a hydrogen atom.[6]
The Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7] This assay is based on the single electron transfer mechanism.[1]
Comparative Analysis of Selected Xanthenol Derivatives
To illustrate the impact of structural variations on antioxidant potential, we will compare a selection of well-characterized xanthenol compounds. The data presented below is a synthesis of findings from multiple studies and is expressed as the half-maximal inhibitory concentration (IC₅₀) for the DPPH assay and as Trolox equivalents for the FRAP assay. A lower IC₅₀ value indicates greater antioxidant activity.
| Compound | Chemical Structure | DPPH IC₅₀ (µM) | FRAP Value (µM TE/g) | Key Structural Features |
| α-Mangostin | [Image of α-Mangostin structure] | 20.64[8] | 497.42[8] | Two hydroxyl groups, two methoxy groups, and two isoprenyl side chains. |
| Mangiferin | [Image of Mangiferin structure] | 17.6[9] | ~4267 (for extract)[10] | Four hydroxyl groups and a C-glucoside moiety. |
| Compound 1 (from G. xanthochymus) | [Image of Compound 1 from G. xanthochymus structure] | 19.64[11] | Not readily available | Multiple hydroxyl and prenyl groups. |
| Trolox (Standard) | [Image of Trolox structure] | 3.77[12] | Not directly comparable | A water-soluble analog of vitamin E, a potent antioxidant. |
Note: Direct comparison of FRAP values can be challenging due to variations in reporting units across studies. The value for mangiferin is from an extract rich in the compound.
Structure-Activity Relationship of Xanthenol Compounds
The antioxidant activity of xanthenols is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features that influence their radical scavenging and reducing capabilities.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Xanthenol compounds to be tested
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the xanthenol compounds in methanol to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to triplicate wells. b. Add the same volume of methanol to the blank wells. c. To initiate the reaction, add a specific volume (e.g., 100 µL) of the DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the xanthenol compound. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol details the procedure for determining the total antioxidant capacity of xanthenol compounds.
Caption: Step-by-step workflow for the FRAP antioxidant assay.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Xanthenol compounds to be tested
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of known concentrations of FeSO₄ in distilled water.
-
Assay: a. In a 96-well plate, add a small volume (e.g., 10 µL) of the sample, standard, or blank (distilled water) to triplicate wells. b. Add a larger volume (e.g., 200 µL) of the pre-warmed FRAP reagent to all wells. c. Mix and incubate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measurement: Measure the absorbance at approximately 593 nm.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to determine the FRAP value of the samples, typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding and evaluating the antioxidant potential of xanthenol compounds. The presented data and protocols underscore the significance of the xanthenol scaffold as a promising source of potent antioxidants. The structure-activity relationships highlighted herein offer a rational basis for the design and synthesis of novel xanthenol derivatives with enhanced antioxidant efficacy.
Future research should focus on expanding the library of synthesized xanthenol compounds and evaluating their antioxidant potential using a wider array of assays, including those that assess their effects in cellular and in vivo models. A deeper understanding of their pharmacokinetic and pharmacodynamic profiles will be crucial for translating their promising in vitro antioxidant activity into tangible therapeutic benefits.
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A Comparative Guide to the Electrochemical Characterization of 9-Aryl-9-Xanthenols
This guide provides an in-depth comparative analysis of the electrochemical behavior of various 9-aryl-9-xanthenols. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for electrochemical characterization, presents comparative data, and discusses the structural-electrochemical relationships that govern the redox properties of these significant compounds. Our objective is to furnish a comprehensive resource that not only presents data but also explains the causal relationships behind the observed electrochemical phenomena, thereby empowering researchers to better understand and utilize these molecules in their work.
Introduction: The Significance of 9-Aryl-9-Xanthenols and Their Electrochemical Scrutiny
The 9-aryl-9-xanthenol scaffold is a cornerstone in medicinal chemistry and materials science, valued for its intrinsic polyphenolic structure. These compounds are recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] The therapeutic potential of many phenolic compounds is intrinsically linked to their ability to donate electrons, a characteristic that can be precisely quantified through electrochemical methods.[1]
Electrochemical characterization, particularly through voltammetric techniques, offers a rapid and sensitive means to evaluate the reducing power and antioxidant capacity of these molecules.[1][3] By subjecting these compounds to a varying potential and measuring the resulting current, we can determine their oxidation potentials, which are indicative of their electron-donating ability. This guide will focus on the application of cyclic voltammetry to a series of 9-aryl-9-xanthenols, providing a framework for comparing their electrochemical properties as a function of the substituent on the 9-aryl ring.
The Principle of Electrochemical Characterization: A Causal Perspective
The primary electrochemical technique employed in this guide is Cyclic Voltammetry (CV) . CV is a powerful and popular electroanalytical technique for studying the redox behavior of electroactive species.[3] A key strength of CV lies in its ability to rapidly provide information about the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions.
The choice of CV for characterizing 9-aryl-9-xanthenols is predicated on the presence of hydroxyl groups on the xanthene core, which are susceptible to oxidation. The fundamental principle involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and observing the resulting current. This process allows for the oxidation of the analyte as the potential is swept to more positive values and, if the process is reversible, its reduction as the potential is swept back.
The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information:
-
Peak Potential (Ep): The potential at which the current reaches a maximum. For an oxidation process, this is the anodic peak potential (Epa), which indicates the ease of removing an electron from the molecule. A lower, less positive Epa signifies a greater propensity for oxidation and, by extension, a higher antioxidant potential.
-
Peak Current (Ip): The maximum current measured at the peak potential. This is proportional to the concentration of the analyte and can provide insights into the number of electrons transferred in the redox process.
For compounds with poor solubility in common electrolytes, a specialized technique known as Voltammetry of Immobilized Microparticles can be employed. This method involves immobilizing microparticles of the solid compound onto the surface of an electrode, typically a carbon paste electrode.[1] This approach allows for the direct electrochemical investigation of sparingly soluble substances in an aqueous environment, which is particularly relevant for biological applications.
Experimental Protocol: A Self-Validating System
The following protocol for cyclic voltammetry of immobilized microparticles is designed to ensure reproducibility and reliability of the obtained electrochemical data.
Materials and Instrumentation
-
Potentiostat/Galvanostat: A device capable of performing cyclic voltammetry, such as a Princeton Applied Research EG&G potentiostat (Model 273).[1]
-
Three-Electrode System:
-
Working Electrode: Carbon Paste Electrode (CPE).
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
-
Counter Electrode: Platinum wire.
-
Electrolyte: Phosphate buffer solution (pH 7.4) to mimic physiological conditions.
-
Analytes: Synthesized 9-aryl-9-xanthenol derivatives.
-
Carbon Paste: High-purity graphite powder and a pasting liquid (e.g., mineral oil).
Synthesis of 9-Aryl-9-Xanthenols
The 9-aryl-9-xanthenol derivatives for comparison are synthesized via a reliable one-pot reaction. A general synthetic pathway involves the reaction of a substituted benzaldehyde with a resorcinol derivative in the presence of an acid catalyst.[1] The identity of the 9-aryl substituent is determined by the choice of the starting benzaldehyde.
Caption: General synthetic scheme for 9-aryl-9-xanthenols.
Preparation of the Modified Carbon Paste Electrode
-
Thoroughly mix a small amount (e.g., 1-5 mg) of the solid 9-aryl-9-xanthenol with carbon paste (e.g., 99 mg) in a mortar and pestle until a homogenous mixture is obtained.
-
Pack the resulting modified paste into the well of the electrode body.
-
Smooth the surface of the electrode by gently rubbing it on a clean piece of paper.
Cyclic Voltammetry Measurement
-
Immerse the three-electrode system into the electrochemical cell containing the phosphate buffer electrolyte.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., -0.8 V vs. SCE) to a final potential (e.g., +1.2 V vs. SCE) and then back to the initial potential.[1]
-
A scan rate of 100 mV/s is typically employed.[1]
-
Record at least three successive cycles to ensure the stability of the electrochemical response.
The following diagram illustrates the experimental workflow for the electrochemical characterization.
Caption: Workflow for electrochemical characterization.
Comparative Analysis of 9-Aryl-9-Xanthenols
The electrochemical behavior of a series of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-ones was investigated to elucidate the effect of the 9-aryl substituent on their antioxidant potency. The unsubstituted 9-phenyl derivative was used as the reference compound for comparison.
Electrochemical Data Summary
The key electrochemical parameters obtained from the cyclic voltammograms are summarized in the table below. The formal potential (E0'), a measure of the reducing power, was approximated from the anodic peak potential for irreversible systems.[1]
| Compound | 9-Aryl Substituent | Epa1 (V) | Ipa1 (µA) | Epa2 (V) | Ipa2 (µA) | E0' (V) |
| 1 | 4-Methoxyphenyl | 0.380 | -1.95 | 0.812 | -3.75 | 0.338 |
| 2 | 2-Fluorophenyl | 0.449 | -1.82 | 0.899 | -4.49 | 0.399 |
| 3 | 3-Chlorophenyl | 0.468 | -1.55 | 0.881 | -4.10 | 0.421 |
| 4 | 4-Nitrophenyl | 0.421 | -1.15 | 0.852 | -2.15 | 0.371 |
| 5 | Phenyl (Reference) | 0.487 | -2.15 | 0.899 | -5.75 | 0.435 |
Data adapted from Veljović et al., Croatica Chemica Acta, 2015.[1]
Interpretation of Results and Structure-Activity Relationship
The electrochemical data reveals a clear dependence of the oxidation potential on the nature of the substituent on the 9-aryl ring.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position of the phenyl ring (Compound 1 ) significantly lowers the first anodic peak potential (Epa1 = 0.380 V) compared to the unsubstituted phenyl derivative (Compound 5 , Epa1 = 0.487 V).[1] This indicates that the methoxy group increases the electron density on the xanthene core, making it easier to oxidize. Consequently, the 4-methoxyphenyl derivative exhibits a greater reducing power, as reflected by its lower formal potential (E0' = 0.338 V).[1]
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as fluoro (Compound 2 ) and chloro (Compound 3 ) substituents, results in slightly higher or comparable oxidation potentials relative to the unsubstituted compound. This suggests that these groups withdraw electron density, making the molecule more difficult to oxidize. The nitro group (Compound 4 ), a strong electron-withdrawing group, shows a lower oxidation potential than the phenyl reference, which may seem counterintuitive. This could be attributed to the complex interplay of electronic and steric effects influencing the orientation of the aryl ring and the accessibility of the hydroxyl groups for oxidation.
The following diagram illustrates the proposed electrochemical oxidation mechanism, which typically involves the hydroxyl groups on the xanthene core.
Caption: Simplified electrochemical oxidation of a phenolic moiety.
The first oxidation peak (Epa1) is likely associated with the oxidation of the more easily oxidizable hydroxyl group, potentially the one at the 6 or 7 position, forming a phenoxy radical. The second, higher potential peak (Epa2) could correspond to the oxidation of a second hydroxyl group or further oxidation of the initial product.[1] For the unsubstituted phenyl derivative, the presence of cathodic peaks suggests a degree of reversibility in the electrochemical process.[1] However, for the substituted derivatives, the absence of corresponding cathodic peaks indicates that the oxidation is largely irreversible, likely due to subsequent chemical reactions of the oxidized species.[1]
Conclusion and Future Perspectives
This guide has demonstrated the utility of cyclic voltammetry, particularly the voltammetry of immobilized microparticles, for the comparative electrochemical characterization of 9-aryl-9-xanthenols. The experimental data clearly establishes a structure-activity relationship, where electron-donating substituents on the 9-aryl ring enhance the reducing power of the xanthenol core by lowering its oxidation potential.
These findings have significant implications for the rational design of novel antioxidant agents and functional materials. By tuning the electronic properties of the 9-aryl substituent, the antioxidant capacity of the xanthenol scaffold can be modulated. Future research could expand this comparative analysis to a wider range of substituents and explore the correlation between electrochemical data and in vitro or in vivo antioxidant activity. Furthermore, coupling electrochemical measurements with spectroscopic techniques can provide deeper insights into the reaction mechanisms and the nature of the oxidation products.
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Veljović, E., et al. (2015). 9-Aryl Substituted Hydroxylated Xanthen-3-ones: Synthesis, Structure and Antioxidant Potency Evaluation. Croatica Chemica Acta, 88(2), 121-127. [Link]
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Veljović, E., et al. (2015). 9-Aryl Substituted Hydroxylated Xanthen-3-ones: Synthesis, Structure and Antioxidant Potency Evaluation. ResearchGate. [Link]
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Popik, V. V., et al. (2012). 9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators. Organic & Biomolecular Chemistry, 10(46), 9214-9218. [Link]
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Erabi, T., et al. (2002). 9-Phenylxanthen-9-ylium and 9-phenylthioxanthen-9-ylium ions: Comparison of o- and p-substitutions in the 9-phenyl group by cyclic voltammetry and visible spectra. Bulletin of the Chemical Society of Japan, 75(6), 1325-1332. [Link]
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Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2014). A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone. Journal of the Serbian Chemical Society, 79(1), 1-10. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 9-Phenylxanthen-9-ol
The Chemical Profile of 9-Phenylxanthen-9-ol: Why Disposal Demands Diligence
Quantitative Data Summary
Due to the specialized nature of this compound, comprehensive toxicological and exposure limit data is not well-established. The following table provides key physical and regulatory information. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming a hazard profile similar to other complex aromatic compounds until more information becomes available.
| Parameter | Value/Information | Source |
| CAS Number | 596-38-3 | [1][7] |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Appearance | White to off-white crystalline powder | |
| UN Number | 3077 | [2][3][4][5][6] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. | [2][3][4][5] |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [2][3][6] |
| OSHA PEL | Not established. Handle as a hazardous chemical. | |
| LD50/LC50 | Data not available. | [1][8][9] |
The Core of Compliance: Hazardous Waste Determination
The cornerstone of proper chemical disposal is the Hazardous Waste Determination, a mandate under the Resource Conservation and Recovery Act (RCRA).[10][11][12] This process determines if a waste must be managed under the stringent "cradle-to-grave" hazardous waste regulations.
Based on its characteristics, this compound waste should be managed as hazardous. Here's the logic:
-
Environmental Hazard: Its classification as a UN3077 substance strongly indicates it is "toxic" to the environment, one of the characteristics of hazardous waste.[2][3][4][5][6]
-
Precautionary Principle: In the absence of complete toxicological data, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate a conservative approach.[10][11] Uncharacterized chemical waste from laboratories is often managed as hazardous to prevent unforeseen harm.
While not a "listed" hazardous waste (i.e., not from a specific industrial process on the F, K, P, or U lists), it should be treated as a characteristic hazardous waste due to its environmental toxicity.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for the safe disposal of this compound from the laboratory bench to its final disposition.
Part 1: Immediate In-Lab Handling and Segregation
The principle of causality here is to prevent accidental exposure and to ensure the waste enters the correct disposal stream from the outset, which is critical for both safety and cost-effectiveness of the disposal process.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Waste Segregation: At the point of generation, classify and segregate this compound waste as a non-halogenated aromatic solid .[13][14][15][16][17]
-
DO NOT mix with halogenated solvents, aqueous waste, or reactive chemicals.[17]
-
Place contaminated materials like weighing papers or gloves into the same designated solid waste container.
-
Part 2: Accumulation and Storage
Proper accumulation and storage are mandated by RCRA to prevent leaks, spills, and reactions. The Satellite Accumulation Area (SAA) is a designated space within the lab where hazardous waste can be safely stored prior to pickup.
-
Container Selection:
-
Choose a waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly sealing lid.
-
Ensure the container is in good condition, free of cracks or defects.
-
-
Labeling:
-
As soon as the first particle of waste enters the container, affix a hazardous waste label.
-
The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Environmental Hazard").
-
-
-
Storage:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA), away from drains and sources of ignition.
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Part 3: Final Disposal Arrangement
The final disposal must be handled by trained professionals at a permitted facility to ensure the chemical is destroyed in an environmentally sound manner.
-
Requesting Pickup: Once the experiment is complete or the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Transportation: The waste will be collected by EHS personnel and consolidated for shipment off-site by a licensed hazardous waste transporter.
-
Method of Destruction: The recommended and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18][19][20][21][22]
-
Causality: Incineration at temperatures typically exceeding 1,800°F (982°C) ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water.[18][20] This process permanently eliminates its hazardous characteristics and prevents its entry into the ecosystem.[18] The resulting ash is then disposed of in a secure hazardous waste landfill.[19]
-
Logical Framework for Waste Characterization
This diagram illustrates the logical process for determining the appropriate waste management strategy for a laboratory chemical like this compound.
Caption: RCRA waste characterization logic for this compound.
By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure that the materials that advance science do not compromise safety or environmental integrity. This structured approach, grounded in regulatory standards and scientific principles, provides a reliable and defensible method for the proper disposal of this compound.
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Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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Environmental Protection. (2015, April 20). Incinerating Hazardous Waste. Retrieved from [Link]
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HazMat Tool. (n.d.). UN 3077: Environmentally hazardous substance, solid, n.o.s. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Mastering the Safe Handling of 9-Phenylxanthen-9-ol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 9-Phenylxanthen-9-ol (CAS 596-38-3). As a valued partner in your research and development endeavors, we are committed to providing comprehensive support that extends beyond the product itself. This document is structured to offer clear, actionable, and scientifically grounded advice to ensure the safety of laboratory personnel and the integrity of your work.
A Note on the Current Safety Data Landscape
Hazard Assessment: An Evidence-Based Approach
While specific GHS classifications for this compound are not established, an assessment of its chemical structure—an aromatic alcohol with a xanthene core—and data from structurally related compounds allows for a reasoned evaluation of potential hazards.
-
Potential for Irritation: Similar aromatic alcohols and phenols can cause skin, eye, and respiratory tract irritation.[2] Therefore, it is prudent to handle this compound as a potential irritant.
-
Dermal Absorption: Aromatic compounds can be absorbed through the skin. The toxicological impact of such absorption for this specific compound is unknown.
-
Particulate Inhalation: As a solid, this compound can form dust, which may be harmful if inhaled.
-
Environmental Persistence: Xanthene derivatives can be persistent in the environment, and their impact on aquatic life is an area of active research.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling compounds with incomplete hazard data. The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides good splash protection against a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particulates. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a fume hood. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and minimizing exposure. The following diagram and procedural steps outline a comprehensive operational plan for working with this compound.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.
Handling Procedures
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.
-
Weighing: When weighing the solid, use anti-static measures if necessary. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Perform this step in a chemical fume hood.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[5] Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and dispose of cleaning materials as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a solvent such as ethanol or isopropanol, followed by a detergent wash. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Given the lack of specific environmental fate data, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (unused compound, contaminated wipes, etc.) and liquid waste (solutions containing the compound) in separate, clearly labeled, and sealed containers. Label the containers as "Hazardous Waste" and include the full chemical name.
-
Non-Halogenated Waste Stream: As this compound is a non-halogenated organic compound, it should be disposed of in a non-halogenated waste stream, unless mixed with halogenated solvents.[5][6][7][8]
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 596-38-3 | [1][9][10][11][12] |
| Molecular Formula | C₁₉H₁₄O₂ | [1][9][12] |
| Molecular Weight | 274.31 g/mol | [1][9][12] |
| Appearance | White to almost white powder/crystal | |
| Solubility | Soluble in common organic solvents.[13] |
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that you are protecting yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
